C12 NBD Lactosylceramide
Description
Properties
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H81N5O16/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-35(56)33(31-65-47-45(62)43(60)46(37(30-55)67-47)68-48-44(61)42(59)41(58)36(29-54)66-48)50-38(57)25-22-19-16-13-11-14-17-20-23-28-49-32-26-27-34(53(63)64)40-39(32)51-69-52-40/h21,24,26-27,33,35-37,41-49,54-56,58-62H,2-20,22-23,25,28-31H2,1H3,(H,50,57)/b24-21+/t33-,35+,36+,37+,41-,42-,43+,44+,45+,46+,47+,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEDTTDNSALUFC-OXMKHARGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC3=CC=C(C4=NON=C34)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H81N5O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701099659 | |
| Record name | N-[(1S,2R,3E)-1-[[(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
984.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474943-06-1 | |
| Record name | N-[(1S,2R,3E)-1-[[(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474943-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1S,2R,3E)-1-[[(4-O-β-D-Galactopyranosyl-β-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multifaceted Mechanism of C12 NBD Lactosylceramide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C12 NBD Lactosylceramide is a fluorescently labeled, cell-permeable analog of lactosylceramide, a bioactive glycosphingolipid. The addition of a 12-carbon acyl chain and a nitrobenzoxadiazole (NBD) fluorescent group allows for the visualization of its cellular uptake, trafficking, and localization.[1][2] Endogenous lactosylceramide is a critical lipid second messenger involved in a variety of cellular processes, and this compound serves as an invaluable tool to elucidate these complex signaling pathways.[3][4] This technical guide provides an in-depth overview of the mechanism of action of lactosylceramide, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades and experimental workflows.
Lactosylceramide is synthesized from glucosylceramide by the enzyme lactosylceramide synthase (β-1,4-galactosyltransferase-V) and is primarily localized in the plasma membrane, Golgi apparatus, and endosomes.[4][5] It functions as a central hub in cellular signaling, initiating two major downstream pathways: the oxidative stress pathway and the inflammatory pathway.[3][5] These pathways collectively regulate a wide array of cellular functions, including proliferation, inflammation, cell adhesion, and apoptosis.[3][5]
Core Signaling Pathways
Lactosylceramide exerts its biological effects through the activation of two primary signaling cascades:
-
The Oxidative Stress Pathway: Lactosylceramide activates NADPH oxidase (NOX), a membrane-bound enzyme complex, leading to the production of reactive oxygen species (ROS), primarily superoxide anions (O₂⁻).[6] This surge in ROS creates a state of oxidative stress that can modulate the activity of various downstream signaling molecules, contributing to processes such as cell proliferation and apoptosis.[2][5] While the precise mechanism of activation is not fully elucidated, it is understood to involve the assembly of cytosolic and membrane-bound subunits of the NADPH oxidase complex.[5]
-
The Inflammatory Pathway: Lactosylceramide directly binds to and activates cytosolic phospholipase A2α (cPLA2α).[7] This interaction, which occurs at the C2 domain of cPLA2α, is calcium-independent.[3][7] Activated cPLA2α translocates to intracellular membranes where it hydrolyzes phospholipids to release arachidonic acid.[3] Arachidonic acid is then metabolized to produce prostaglandins and other eicosanoids, which are potent mediators of inflammation.[6]
These two pathways are interconnected and can influence each other, leading to a complex network of cellular responses.
Quantitative Data
The following tables summarize the available quantitative data regarding the interactions and effects of lactosylceramide.
| Interaction | Target Protein | Effect | Quantitative Value | Cell Type/System | Reference |
| Enzyme Activation | cPLA2α | Increased enzymatic activity | 1.5-fold increase | In vitro liposome assay | [5] |
| Arachidonic Acid Release | cPLA2α | Time-dependent release | 2.5-fold increase at 30 minutes | CHO-W11A cells | [3] |
| Arachidonic Acid Release | cPLA2α | Concentration-dependent release | Significant increase at 10-30 µM | CHO-W11A cells | [3] |
| Cardiomyocyte Hypertrophy | Concentration-dependent increase | Effective at 50-100 µM | H9c2 cells | [2] | |
| Smooth Muscle Cell Migration | Concentration- and time-dependent | Significant effects observed | Human Aortic SMCs | [8] | |
| Smooth Muscle Cell Proliferation | Concentration- and time-dependent | Significant effects observed | Human Aortic SMCs | [8] |
Experimental Protocols
Fluorescence Microscopy of this compound Uptake and Localization
Objective: To visualize the cellular uptake and subcellular localization of this compound.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Coverslips or glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets for NBD (Excitation ~460 nm, Emission ~535 nm)
Protocol:
-
Cell Preparation: Seed cells on coverslips or glass-bottom dishes and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound-BSA Complex: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or chloroform/methanol). b. Evaporate the solvent under a stream of nitrogen to create a thin lipid film. c. Resuspend the lipid film in serum-free cell culture medium containing BSA to form a complex. This facilitates the delivery of the lipid to the cells.
-
Cell Labeling: a. Wash the cells once with pre-warmed serum-free medium. b. Incubate the cells with the this compound-BSA complex at 37°C for a specified period (e.g., 30-60 minutes). The optimal concentration and incubation time should be determined empirically for each cell type.
-
Washing: Remove the labeling solution and wash the cells several times with cold PBS to remove excess fluorescent lipid and stop further uptake.
-
Imaging: Mount the coverslips on a slide with a drop of PBS or imaging medium. Observe the cells using a fluorescence microscope. Images can be captured to document the subcellular localization of the fluorescent lipid, which is often observed in the Golgi apparatus and endosomes.
Thin-Layer Chromatography (TLC) for Analysis of this compound Metabolism
Objective: To separate and identify metabolites of this compound.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Lipid standards (this compound and potential metabolites)
-
UV light source for visualization
Protocol:
-
Lipid Extraction: After incubating cells with this compound, wash the cells with PBS and extract the total lipids using a standard method such as the Bligh-Dyer or Folch extraction.
-
Sample Spotting: a. Draw a faint pencil line about 1.5 cm from the bottom of the TLC plate. b. Spot the extracted lipid sample and the lipid standards onto the origin line using a capillary tube or a microsyringe. Keep the spots small and concentrated.
-
Plate Development: a. Add the developing solvent to the bottom of the TLC chamber and allow the atmosphere to saturate with solvent vapor. b. Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. c. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
Visualization: a. Remove the plate from the chamber and allow the solvent to evaporate completely. b. Visualize the separated fluorescent lipid spots under a UV lamp. c. The retention factor (Rf) of each spot can be calculated and compared to the standards to identify the metabolites.
Protein-Lipid Overlay Assay
Objective: To demonstrate the direct binding of a protein (e.g., cPLA2α) to lactosylceramide.
Materials:
-
Nitrocellulose or PVDF membrane
-
Lactosylceramide and control lipids
-
Purified recombinant protein of interest (e.g., GST-tagged cPLA2α)
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Primary antibody against the protein tag (e.g., anti-GST)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Protocol:
-
Lipid Spotting: a. Dissolve lactosylceramide and control lipids in a suitable solvent (e.g., chloroform/methanol). b. Spot serial dilutions of the lipids onto the nitrocellulose membrane. c. Allow the solvent to evaporate completely.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific protein binding.
-
Protein Incubation: Incubate the membrane with a solution of the purified recombinant protein in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane extensively with TBST to remove unbound protein.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature. b. Wash the membrane with TBST. c. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then detect the bound protein using a chemiluminescence substrate and imaging system. A positive signal at the location of the spotted lactosylceramide indicates a direct interaction.
Measurement of NADPH Oxidase Activity
Objective: To quantify the production of superoxide in response to lactosylceramide treatment.
Materials:
-
Lucigenin or dihydroethidium (DHE)
-
Cell lysis buffer
-
NADPH
-
Spectrofluorometer or plate reader
Protocol:
-
Cell Treatment: Treat cells with lactosylceramide for the desired time.
-
Cell Lysis: Lyse the cells to prepare a cell homogenate.
-
Activity Assay: a. In a microplate, combine the cell lysate with a reaction buffer containing lucigenin or DHE. b. Initiate the reaction by adding NADPH. c. Measure the increase in fluorescence over time. The rate of fluorescence increase is proportional to the rate of superoxide production and thus NADPH oxidase activity.
-
Data Analysis: The results can be expressed as relative fluorescence units per unit of time per microgram of protein.
Visualizations
Caption: Lactosylceramide signaling pathways.
Caption: Fluorescence microscopy workflow.
Caption: Protein-lipid overlay assay workflow.
References
- 1. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactosylceramide-Induced Phosphorylation Signaling to Group IVA Phospholipase A2 via Reactive Oxygen Species in Tumor Necrosis Factor-α-Treated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lactosylceramide interacts with and activates cytosolic phospholipase A2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactosylceramide promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Application of Fluorescent Lactosylceramide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (LacCer), a glycosphingolipid found in the plasma membrane of mammalian cells, plays a crucial role in various cellular processes, including signal transduction, cell adhesion, and myelination.[1] Its involvement in pathological conditions such as inflammation, cancer, and neurodegenerative diseases has made it a significant target for therapeutic intervention.[2] To elucidate the complex trafficking and signaling pathways of LacCer, researchers have developed fluorescently labeled analogs that allow for real-time visualization and tracking within living cells. This technical guide provides an in-depth overview of the discovery, synthesis, and application of these vital research tools, with a focus on BODIPY (boron-dipyrromethene) and NBD (nitrobenzoxadiazole) conjugated lactosylceramide analogs.
Fluorescent Lactosylceramide Analogs: A Comparative Overview
The selection of a fluorescent probe for lactosylceramide is critical and depends on the specific experimental requirements. The most commonly used fluorophores are BODIPY and NBD, each with distinct photophysical properties.
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Key Characteristics |
| BODIPY FL | ~503 | ~512 | High (~0.9) | Bright green fluorescence, high photostability, narrow emission spectrum, relatively insensitive to solvent polarity.[3][4] |
| NBD | ~467 | ~538 | Variable | Environment-sensitive fluorescence, sensitive to solvent polarity, suitable for studying lipid microenvironments.[5][6] |
Table 1: Quantitative Data of Common Fluorescent Lactosylceramide Analogs
Synthesis of Fluorescent Lactosylceramide Analogs
The synthesis of fluorescent lactosylceramide analogs typically involves the covalent attachment of a fluorophore to the sphingosine or fatty acid moiety of the lactosylceramide molecule.
Synthesis of BODIPY-Lactosylceramide
The synthesis of BODIPY-LacCer often involves the acylation of a lyso-lactosylceramide precursor with a BODIPY-containing fatty acid.[7]
Experimental Protocol: Synthesis of BODIPY-FL-C5-Lactosylceramide
-
Preparation of BODIPY-FL-C5-succinimidyl ester:
-
Dissolve BODIPY-FL-C5-carboxylic acid in anhydrous dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the product by silica gel chromatography.
-
-
Coupling of BODIPY-FL-C5-succinimidyl ester to lyso-Lactosylceramide:
-
Dissolve lyso-lactosylceramide in a mixture of chloroform and methanol.
-
Add triethylamine to the solution.
-
Add the BODIPY-FL-C5-succinimidyl ester dissolved in chloroform dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Purify the final product, BODIPY-FL-C5-Lactosylceramide, by silica gel chromatography.
-
Synthesis of NBD-Lactosylceramide
NBD-labeled lactosylceramide can be synthesized by reacting NBD-Cl with an amino-functionalized lactosylceramide derivative.
Experimental Protocol: Synthesis of C6-NBD-Lactosylceramide
-
Synthesis of amino-lactosylceramide:
-
Protect the hydroxyl groups of lactosylceramide with a suitable protecting group (e.g., acetate).
-
Introduce an amino group at the desired position of the fatty acid chain.
-
Deprotect the hydroxyl groups to yield amino-lactosylceramide.
-
-
Labeling with NBD-Cl:
-
Dissolve the amino-lactosylceramide in a suitable solvent (e.g., chloroform/methanol).
-
Add triethylamine and NBD-Cl.
-
Stir the reaction at room temperature in the dark for 12-24 hours.
-
Monitor the reaction by TLC.
-
Purify the C6-NBD-Lactosylceramide by silica gel chromatography.
-
Lactosylceramide Signaling Pathways
Lactosylceramide is a key player in several signaling cascades, often acting as a second messenger.[8][9] The synthesis of LacCer by lactosylceramide synthase (β-1,4-galactosyltransferase V or VI) is a critical regulatory step.[10] External stimuli can activate this enzyme, leading to an accumulation of LacCer in the plasma membrane and the initiation of downstream signaling events.[10][11]
Caption: Lactosylceramide-centric signaling pathways.
Experimental Workflows
The use of fluorescent lactosylceramide analogs in cellular studies involves a series of well-defined steps, from probe preparation to image acquisition and analysis.
Caption: General experimental workflow for studying lactosylceramide trafficking.
Applications in Cellular Imaging
Fluorescent lactosylceramide analogs are invaluable tools for studying the endocytosis and intracellular trafficking of glycosphingolipids.
Experimental Protocol: Live-Cell Imaging of BODIPY-Lactosylceramide Trafficking
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Labeling:
-
Prepare a complex of BODIPY-LacCer with defatted bovine serum albumin (BSA) in a serum-free medium.
-
Incubate cells with the BODIPY-LacCer/BSA complex at 4°C for 30 minutes to allow binding to the plasma membrane.
-
Wash the cells with cold medium to remove unbound probe.
-
-
Trafficking:
-
Analysis:
-
Analyze the time-lapse images to track the internalization of the fluorescent LacCer and its transport to various intracellular compartments, such as the Golgi apparatus and lysosomes.
-
Perform colocalization studies with organelle-specific markers to identify the trafficking pathways.
-
Conclusion
The development of fluorescent lactosylceramide analogs has significantly advanced our understanding of the cellular biology of this important glycosphingolipid. The ability to visualize and track LacCer in real-time has provided critical insights into its roles in both normal physiological processes and disease states. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating further discoveries in this exciting field and paving the way for the development of novel therapeutic strategies targeting lactosylceramide pathways.
References
- 1. Lactosylceramide synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]
- 3. BODIPY | AAT Bioquest [aatbio.com]
- 4. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Lactosylceramide in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactosylceramide (LacCer), a glycosphingolipid once considered a mere intermediate in the biosynthesis of complex glycosphingolipids, has emerged as a critical bioactive lipid second messenger.[1][2][3] Situated within specialized membrane microdomains known as lipid rafts, LacCer acts as a signaling hub, transducing extracellular stimuli into a cascade of intracellular events that regulate a wide array of cellular processes.[1][4] This technical guide provides an in-depth exploration of the multifaceted biological functions of lactosylceramide in cell signaling. It details its involvement in critical pathways such as inflammation, oxidative stress, cell proliferation, migration, and angiogenesis, and its implications in various pathologies including cardiovascular disease, cancer, and neuroinflammatory disorders.[1][3][5] This document serves as a comprehensive resource, offering detailed experimental methodologies, quantitative data, and visual representations of signaling pathways to facilitate further research and therapeutic development targeting LacCer-mediated processes.
Introduction: Lactosylceramide as a Bioactive Signaling Molecule
Lactosylceramide (LacCer), also known as CD17/CDw17, is composed of a ceramide backbone linked to a lactose disaccharide.[1] It is synthesized in the Golgi apparatus by lactosylceramide synthase (β-1,4-galactosyltransferase), which transfers galactose from UDP-galactose to glucosylceramide (GlcCer).[1][3] While serving as a precursor for a diverse range of complex glycosphingolipids, LacCer itself is now recognized as a key player in signal transduction.[1][2]
Functioning as a lipid second messenger, LacCer is concentrated in lipid rafts, which are dynamic, sterol- and sphingolipid-rich membrane microdomains.[1][4] This localization is crucial for its role as a transducer of external signals, allowing it to interact with and modulate the activity of various signaling proteins.[1] A multitude of physiologically relevant stimuli, including growth factors like platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF), inflammatory cytokines such as tumor necrosis factor-α (TNF-α), and modified lipoproteins like oxidized low-density lipoprotein (ox-LDL), can trigger the synthesis and signaling activity of LacCer.[1][3]
The convergence of these diverse signals on LacCer synthase leads to the generation of LacCer, which then initiates downstream signaling cascades primarily through two major pathways: the generation of reactive oxygen species (ROS) via NADPH oxidase activation and the production of arachidonic acid and its inflammatory derivatives through the activation of cytosolic phospholipase A2 (cPLA2).[1][3][6] These pathways collectively contribute to a wide range of cellular phenotypes, including inflammation, cell proliferation, migration, adhesion, and angiogenesis.[1][5] Dysregulation of LacCer-mediated signaling has been implicated in the pathogenesis of numerous diseases, highlighting its potential as a therapeutic target.[1][5]
Core Signaling Pathways Mediated by Lactosylceramide
Lactosylceramide orchestrates a complex network of signaling pathways that influence a multitude of cellular functions. Its central role involves the activation of key enzymes that generate downstream second messengers, leading to the modulation of gene expression and cellular behavior.
The Oxidative Stress Pathway: NADPH Oxidase and ROS Production
A primary mechanism through which LacCer exerts its signaling effects is by activating NADPH oxidase, a multi-subunit enzyme complex responsible for the production of superoxide radicals (O₂⁻), a key reactive oxygen species (ROS).[1][6] This LacCer-induced "oxidative stress" environment triggers a cascade of downstream signaling events.[1][3]
The generated ROS can act as second messengers, modulating the activity of various kinases and transcription factors. For instance, in human aortic smooth muscle cells, LacCer-induced ROS production leads to the activation of the Ras-Raf-MEK-ERK signaling cascade, promoting cell proliferation.[5]
The Inflammatory Pathway: cPLA2 and Arachidonic Acid Metabolism
Lactosylceramide is a potent activator of cytosolic phospholipase A2 (cPLA2), an enzyme that hydrolyzes the sn-2 position of phospholipids to release arachidonic acid (AA).[1][6] AA is a precursor for the synthesis of a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, through the action of cyclooxygenases (COX) and lipoxygenases (LOX), respectively.[1]
This pathway is central to LacCer's role in inflammation. For example, in neutrophils, LacCer-mediated activation of cPLA2 leads to the production of inflammatory mediators that contribute to the inflammatory response.[6]
Convergence of Signaling Pathways
The signaling pathways initiated by LacCer are not mutually exclusive and often converge to regulate complex cellular processes. For instance, in neuroinflammatory conditions, LacCer has been shown to activate the PI3K/Akt and NF-κB pathways, in addition to the Ras/MAPK cascade, leading to the induction of pro-inflammatory mediators.[2][7]
Biological Functions and Disease Implications
The diverse signaling capabilities of lactosylceramide translate into a wide range of biological functions and significant involvement in various disease states.
Inflammation and Innate Immunity
Lactosylceramide plays a crucial role in the innate immune response.[4] In neutrophils, LacCer-enriched lipid rafts act as pattern recognition receptors, binding to carbohydrate structures on pathogens like Mycobacteria and Candida.[1] This interaction triggers downstream signaling, leading to phagocytosis, chemotaxis, and the generation of superoxide.[1][4] Furthermore, LacCer's ability to stimulate the production of inflammatory mediators contributes to the amplification of the inflammatory response.[1][6]
Cancer Progression and Metastasis
Aberrant LacCer signaling is increasingly implicated in cancer. Elevated levels of LacCer and its synthase, β-1,4-GalT-V, have been observed in colorectal cancer.[8] LacCer promotes key aspects of cancer progression, including cell proliferation, migration, and angiogenesis.[1][9] For example, in aortic smooth muscle cells, LacCer induces migration and proliferation through the activation of ERK1/2.[9]
Cardiovascular Disease
Lactosylceramide is a significant contributor to the pathogenesis of cardiovascular diseases, particularly atherosclerosis.[1][3] Ox-LDL, a key player in atherogenesis, stimulates LacCer synthesis, which in turn promotes smooth muscle cell proliferation, a hallmark of atherosclerotic plaque formation.[1][5] LacCer also contributes to endothelial dysfunction by increasing oxidative stress and reducing the expression of endothelial nitric oxide synthase (eNOS).[10][11]
Neuroinflammation
In the central nervous system, LacCer acts as a second messenger in neuroinflammatory processes.[2][7] It is involved in glial cell proliferation and the induction of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS), contributing to the pathology of neurodegenerative diseases.[2][7]
Quantitative Data on Lactosylceramide Signaling
The following tables summarize key quantitative data from studies investigating the effects of lactosylceramide on various cellular processes.
Table 1: Concentration-Dependent Effects of Lactosylceramide
| Cell Type/System | Effect Measured | LacCer Concentration | Observed Effect |
| Porcine Coronary Arteries | Endothelium-dependent vasorelaxation | 0.1, 1, and 10 µM | Significant decrease in vasorelaxation in a concentration-dependent manner.[10][11] |
| Human Aortic Smooth Muscle Cells | Cell Migration and Proliferation | Concentration-dependent | Significant induction of migration and proliferation.[9] |
| Primary Rat Astrocytes | iNOS gene expression | Exogenous LacCer reverses inhibition by PDMP | Reversal of PDMP-mediated inhibition of iNOS expression.[12] |
Table 2: Quantification of Lactosylceramide Levels
| Condition | Cell/Tissue Type | Fold Change in LacCer |
| LPS/IFN-γ stimulation | Primary Rat Astrocytes | ~1.5-fold increase |
| Atherosclerotic plaque vs. unaffected aorta | Human Aorta | Markedly elevated |
| Colorectal cancer tumors vs. normal tissue | Human Colorectal Tissue | Marked increase in LacCer and its synthase |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the biological functions of lactosylceramide.
Quantification of Lactosylceramide by Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the precise quantification of LacCer in biological samples.[13][14][15]
Protocol Overview:
-
Lipid Extraction: Extract lipids from cells or tissues using a suitable solvent system (e.g., chloroform:methanol).
-
Chromatographic Separation: Separate the lipid extract using high-performance liquid chromatography (HPLC) with a column appropriate for lipid separation (e.g., a silica-based column for normal-phase chromatography).
-
Mass Spectrometric Detection: Detect and quantify LacCer using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. Deuterated internal standards are typically used for accurate quantification.[14]
Studying LacCer-Protein Interactions
Investigating the direct interaction of LacCer with signaling proteins is crucial for elucidating its mechanism of action.
Protocol Overview: Lipid-Protein Overlay Assay [16]
-
Lipid Spotting: Spot serial dilutions of LacCer and other control lipids onto a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin) to prevent non-specific protein binding.
-
Protein Incubation: Incubate the membrane with the purified protein of interest.
-
Washing: Wash the membrane extensively to remove unbound protein.
-
Detection: Detect the bound protein using a specific primary antibody followed by a labeled secondary antibody.
Functional Assays
A variety of functional assays are employed to assess the downstream effects of LacCer signaling.
-
Cell Proliferation Assays: Methods like the MTS assay or BrdU incorporation can be used to measure the effect of LacCer on cell proliferation.[9]
-
Cell Migration Assays: The Boyden chamber assay is a common method to quantify the effect of LacCer on cell migration.[9]
-
ROS Production Assays: Fluorescent probes such as dihydroethidium (DHE) or 2',7'-dichlorofluorescin diacetate (DCFH-DA) can be used to measure intracellular ROS levels upon LacCer stimulation.
-
Western Blotting: This technique is used to quantify the expression and phosphorylation status of key signaling proteins in response to LacCer treatment.[5]
Conclusion and Future Directions
Lactosylceramide has unequivocally transitioned from a simple biosynthetic intermediate to a central player in a myriad of cell signaling pathways. Its strategic location in lipid rafts allows it to integrate a wide range of extracellular cues and translate them into specific cellular responses, impacting health and disease. The growing body of evidence linking dysregulated LacCer signaling to major human pathologies, including cancer, cardiovascular disease, and neuroinflammation, underscores its significance as a potential diagnostic biomarker and a promising therapeutic target.
Future research should focus on several key areas. A more comprehensive understanding of the direct protein interactome of LacCer is needed to fully delineate its signaling networks. The development of more specific and potent inhibitors of LacCer synthase will be crucial for therapeutic applications. Furthermore, elucidating the precise mechanisms that regulate LacCer synthesis and its localization within different cellular compartments will provide deeper insights into its complex biological roles. Continued exploration of lactosylceramide's functions will undoubtedly pave the way for novel therapeutic strategies aimed at modulating its activity for the treatment of a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Lactosylceramide: a lipid second messenger in neuroinflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Lactosylceramide-enriched Lipid Raft-mediated Infection Immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Yin and Yang of lactosylceramide metabolism: implications in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lactosylceramide: a lipid second messenger in neuroinflammatory disease | Semantic Scholar [semanticscholar.org]
- 8. Lactosylceramide synthase β-1,4-GalT-V: A novel target for the diagnosis and therapy of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lactosylceramide promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lactosylceramide causes endothelial dysfunction in porcine coronary arteries and human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | α-Lactosylceramide Protects Against iNKT-Mediated Murine Airway Hyperreactivity and Liver Injury Through Competitive Inhibition of Cd1d Binding [frontiersin.org]
- 13. Lactosylceramide Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 14. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C12 NBD Lactosylceramide Uptake and Distribution in Live Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms governing the uptake and intracellular distribution of C12 NBD lactosylceramide (C12 NBD-LacCer), a fluorescent analog of lactosylceramide. This document details the experimental protocols for its use in live-cell imaging and quantitative analysis, and explores its involvement in cellular signaling pathways.
Introduction to this compound
This compound is a vital tool for studying the intricate dynamics of glycosphingolipid metabolism and trafficking. Comprising a lactosylceramide molecule linked to a nitrobenzoxadiazole (NBD) fluorophore via a 12-carbon acyl chain, this probe allows for the visualization and tracking of lactosylceramide within living cells.[1][2] Its utility stems from its ability to mimic endogenous lactosylceramide, thereby serving as a substrate for cellular enzymes and participating in relevant biological processes. Understanding the journey of C12 NBD-LacCer from the plasma membrane to its ultimate intracellular destinations provides critical insights into lipid sorting, metabolism, and signaling in health and disease.
Mechanisms of Uptake and Intracellular Trafficking
The intracellular journey of C12 NBD-LacCer begins at the plasma membrane and involves a series of coordinated transport and metabolic events.
2.1. Endocytic Uptake:
C12 NBD-LacCer is internalized by cells primarily through endocytosis. While the precise mechanisms can be cell-type dependent, both clathrin-dependent and clathrin-independent pathways, including caveolae-mediated endocytosis, have been implicated in the uptake of similar lipid analogs.[3] The involvement of lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids, is also crucial for the clustering and subsequent internalization of lactosylceramide.[4][5]
2.2. Intracellular Transport and Golgi Apparatus Localization:
Following internalization, C12 NBD-LacCer is transported through the endosomal system. A significant portion of the internalized probe is delivered to the Golgi apparatus, a central hub for lipid and protein sorting and modification. The accumulation of NBD-labeled sphingolipids in the Golgi is a well-documented phenomenon and is largely attributed to their metabolism by Golgi-resident enzymes.[6][7] Within the Golgi lumen, C12 NBD-LacCer can be further glycosylated to form more complex glycosphingolipids. This metabolic conversion effectively "traps" the fluorescent lipid within the Golgi, leading to its characteristic perinuclear staining pattern.[6]
2.3. Distribution to Other Organelles:
While the Golgi apparatus is a primary destination, C12 NBD-LacCer and its metabolites can also be trafficked to other organelles. Depending on the cellular context and metabolic state, a portion of the internalized lactosylceramide may be directed to lysosomes for degradation.[8] Furthermore, newly synthesized glycosphingolipids in the Golgi can be packaged into transport vesicles and delivered to the plasma membrane, contributing to the dynamic lipid composition of the cell surface.
Data Presentation: Quantitative Analysis of C12 NBD-LacCer Dynamics
Quantitative analysis of C12 NBD-LacCer uptake and distribution is essential for obtaining robust and reproducible data. While direct comparative studies on C12 NBD-LacCer across multiple cell lines are limited in the literature, this section outlines key quantitative parameters and provides illustrative examples of the types of data that can be generated.
Table 1: Illustrative Quantitative Parameters for C12 NBD-LacCer Uptake and Distribution
| Parameter | Description | Example of Potential Findings | Relevant Techniques |
| Uptake Efficiency | The rate and extent of C12 NBD-LacCer internalization. | Cell line A exhibits a 2-fold higher mean fluorescence intensity after 30 minutes of incubation compared to cell line B, suggesting more efficient uptake. | Flow Cytometry, Fluorometry |
| Co-localization Coefficients | The degree of spatial overlap between C12 NBD-LacCer and specific organelle markers (e.g., Golgi, lysosomes). | A Pearson's correlation coefficient of 0.8 between C12 NBD-LacCer and a Golgi marker indicates a high degree of co-localization. A Manders' overlap coefficient (M1) of 0.7 suggests that 70% of the C12 NBD-LacCer signal overlaps with the Golgi marker.[9][10][11][12] | Confocal Microscopy with image analysis software |
| Trafficking Kinetics | The time course of C12 NBD-LacCer movement between different cellular compartments. | The peak fluorescence of C12 NBD-LacCer in the Golgi apparatus is observed 60 minutes post-labeling. | Time-lapse Confocal Microscopy |
Table 2: Effects of Inhibitors on Lactosylceramide Trafficking
| Inhibitor | Target/Mechanism | Reported Effect on Lactosylceramide Trafficking |
| Chlorpromazine | Inhibits clathrin-mediated endocytosis.[3] | Can reduce the uptake of molecules internalized via this pathway. The effect on LacCer can be cell-type dependent.[3] |
| Genistein | A tyrosine kinase inhibitor that can affect caveolae-mediated endocytosis.[3] | May inhibit the internalization of LacCer if this pathway is predominant in the cell type under study. |
| Methyl-β-cyclodextrin (MβCD) | Depletes cholesterol from the plasma membrane, disrupting lipid rafts and caveolae.[13] | Can alter the distribution and internalization of lactosylceramide by affecting lipid raft integrity.[1] |
| D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP) | An inhibitor of glucosylceramide synthase and lactosylceramide synthase.[5] | Blocks the conversion of ceramide to lactosylceramide, which can abrogate downstream signaling and apoptosis.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving C12 NBD-LacCer.
4.1. Live-Cell Labeling with C12 NBD-Lactosylceramide
This protocol describes the general procedure for labeling live cells with C12 NBD-LacCer for subsequent imaging or analysis.
-
Materials:
-
C12 NBD-Lactosylceramide
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Glass-bottom dishes or coverslips suitable for microscopy
-
-
Procedure:
-
Preparation of C12 NBD-LacCer-BSA Complex (100x Stock): a. In a glass vial, evaporate the desired amount of C12 NBD-LacCer from its organic solvent under a stream of nitrogen gas. b. Resuspend the dried lipid in a small volume of ethanol. c. Prepare a solution of fatty acid-free BSA in PBS (e.g., 1 mg/mL). d. While vortexing the BSA solution, slowly add the ethanolic C12 NBD-LacCer solution to achieve the desired final concentration (e.g., 1 mM). e. Store the complex at -20°C for long-term use.
-
Cell Seeding: a. Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Labeling: a. Dilute the C12 NBD-LacCer-BSA complex in pre-warmed complete cell culture medium to a final working concentration (typically 1-5 µM). b. Remove the existing medium from the cells and replace it with the labeling medium. c. Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 15-60 minutes).
-
Washing: a. Aspirate the labeling solution. b. Wash the cells three times with pre-warmed complete cell culture medium or PBS to remove unbound probe.
-
Imaging: a. Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. b. Proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter set for NBD (Excitation ~465 nm, Emission ~535 nm).[14]
-
4.2. Quantitative Analysis of C12 NBD-LacCer Uptake by Flow Cytometry
This protocol outlines a method for quantifying the internalization of C12 NBD-LacCer using flow cytometry.[8][15][16]
-
Materials:
-
Cells in suspension
-
C12 NBD-LacCer-BSA complex
-
Ice-cold PBS
-
Trypan Blue or another viability dye
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: a. Harvest and wash the cells, then resuspend them in culture medium at a known concentration (e.g., 1 x 10^6 cells/mL).
-
Labeling: a. Incubate the cell suspension with the desired concentration of C12 NBD-LacCer-BSA complex at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes). A control sample should be kept on ice (4°C) to measure surface binding with minimal internalization.
-
Stopping the Uptake: a. At each time point, transfer an aliquot of the cell suspension to a microfuge tube and immediately place it on ice. b. Wash the cells twice with ice-cold PBS to remove unbound probe.
-
Back-Exchange (Optional): a. To distinguish between surface-bound and internalized C12 NBD-LacCer, a back-exchange step can be performed. Resuspend the washed cells in a solution of fatty acid-free BSA (e.g., 1% in PBS) and incubate on ice for 10-15 minutes. This will remove the NBD-labeled lipid from the outer leaflet of the plasma membrane. b. Wash the cells again with ice-cold PBS.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in PBS. b. Add a viability dye to exclude dead cells from the analysis. c. Analyze the cells on a flow cytometer, measuring the NBD fluorescence in the appropriate channel. d. Quantify the mean fluorescence intensity (MFI) of the cell population at each time point.
-
4.3. Isolation of Lipid Rafts
This protocol provides a general workflow for the isolation of detergent-resistant membranes (lipid rafts) to investigate the association of C12 NBD-LacCer with these microdomains.[13][15][17][18][19]
-
Materials:
-
C12 NBD-LacCer labeled cells
-
Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA)
-
Sucrose solutions (e.g., 80%, 30%, and 5% in TNE buffer)
-
Ultracentrifuge and tubes
-
-
Procedure:
-
Cell Lysis: a. After labeling with C12 NBD-LacCer, wash the cells with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Sucrose Gradient Preparation: a. Mix the cell lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose. b. In an ultracentrifuge tube, carefully layer 30% sucrose solution on top of the lysate-sucrose mixture. c. Finally, layer 5% sucrose solution on top of the 30% layer.
-
Ultracentrifugation: a. Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
Fraction Collection: a. Carefully collect fractions from the top of the gradient. Lipid rafts, being less dense, will float to the interface between the 5% and 30% sucrose layers.
-
Analysis: a. Analyze the collected fractions for the presence of C12 NBD-LacCer by fluorescence measurement. b. Perform Western blotting for known lipid raft markers (e.g., flotillin, caveolin) and non-raft markers to confirm the purity of the fractions.
-
Signaling Pathways and Experimental Workflows
C12 NBD-LacCer, by mimicking endogenous lactosylceramide, can be used to study various signaling pathways in which this lipid is implicated. Lactosylceramide is not merely a structural component of membranes but also a bioactive lipid that can modulate cellular processes such as inflammation, oxidative stress, and apoptosis.[1][4][5][20][21][22][23]
5.1. Lactosylceramide-Mediated Inflammatory Signaling
External stimuli such as platelet-derived growth factor (PDGF), vascular endothelial growth factor (VEGF), and tumor necrosis factor-alpha (TNF-α) can activate lactosylceramide synthase, leading to an increase in cellular lactosylceramide levels.[1][4][20][22][23] This, in turn, can trigger a cascade of inflammatory responses.
5.2. Lactosylceramide-Induced Oxidative Stress
Increased levels of lactosylceramide can also lead to the generation of reactive oxygen species (ROS) through the activation of NADPH oxidase.[1][4][20][22] This contributes to a state of oxidative stress, which is implicated in various pathologies.
5.3. Experimental Workflow for Live-Cell Imaging
The following diagram illustrates a typical workflow for a live-cell imaging experiment using C12 NBD-LacCer.[14][24][25][26][27][28]
5.4. Logical Workflow for Investigating Endocytic Pathways
This diagram outlines a logical approach to dissecting the endocytic pathways involved in C12 NBD-LacCer uptake.
Conclusion
C12 NBD-lactosylceramide is a powerful and versatile tool for the investigation of glycosphingolipid dynamics in living cells. Its ability to be taken up, transported, and metabolized by cellular machinery provides a unique window into the complex processes of lipid trafficking and signaling. The experimental protocols and analytical approaches detailed in this guide provide a robust framework for researchers to utilize C12 NBD-LacCer to further unravel the multifaceted roles of lactosylceramide in cellular function and disease. Further quantitative studies are warranted to establish a more comprehensive and comparative dataset of its behavior across a wider range of cell types and experimental conditions.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lactosylceramide is required in apoptosis induced by N-Smase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Golgi staining by two fluorescent ceramide analogues in cultured fibroblasts requires metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pitfalls in methods to study colocalization of nanoparticles in mouse macrophage lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow Cytometry Protocols [bdbiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A detergent-free method for preparation of lipid rafts for the shotgun lipidomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Flow Cytometry Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. live and fixed cell fluorescence imaging of agDD-GFP aggregation and NRF1 activation [protocols.io]
Exploring Lipid Raft Dynamics with C12 NBD Lactosylceramide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of C12 NBD Lactosylceramide as a fluorescent probe to investigate the intricate dynamics of lipid rafts. We delve into the core principles, experimental methodologies, and data interpretation, offering a practical resource for researchers in cell biology and drug development.
Introduction to Lipid Rafts and this compound
Lipid rafts are dynamic, nanoscale membrane microdomains enriched in sphingolipids, cholesterol, and specific proteins. These platforms play a crucial role in a myriad of cellular processes, including signal transduction, membrane trafficking, and pathogen entry. Lactosylceramide (LacCer), a glycosphingolipid, is a key component of these rafts and is implicated in signaling pathways that regulate inflammation, oxidative stress, and apoptosis.[1][2]
To visualize and quantify the behavior of these domains, fluorescent lipid analogs are indispensable tools. This compound is a fluorescent analog of the endogenous LacCer. It consists of a lactosylceramide molecule with a 12-carbon acyl chain, to which a nitrobenzoxadiazole (NBD) fluorescent group is attached. The NBD fluorophore is environmentally sensitive, meaning its fluorescence properties, such as lifetime and quantum yield, change in response to the polarity and viscosity of its immediate surroundings. This characteristic makes this compound an excellent probe for studying the heterogeneous environment of the plasma membrane and the specific dynamics within lipid rafts.
Quantitative Data on NBD-Labeled Lipid Dynamics in Model Membranes
While specific quantitative data for this compound is not extensively available in the literature, data from studies using other NBD-labeled lipids with similar acyl chain lengths, such as NBD-PC (phosphatidylcholine) and NBD-PE (phosphatidylethanolamine), provide valuable insights into the expected behavior of this compound in different membrane environments. The following tables summarize key quantitative parameters obtained from fluorescence-based techniques.
| Membrane Phase | Lipid Composition | Probe | Technique | Parameter | Value | Reference |
| Liquid-disordered (Ld) | DOPC | NBD-PC | FLIM | Fluorescence Lifetime (τ) | 6.80 ± 0.04 ns | [1] |
| Liquid-ordered (Lo) | DOPC/SSM/Chol (2:2:6) | NBD-PC | FLIM | Fluorescence Lifetime (τ) | 9.94 ± 0.05 ns | [1] |
| Coexisting Ld and Lo | DOPC/SSM/Chol (1:1:1) | NBD-PC | FLIM | Fluorescence Lifetime (τ) in Lo | 9.62 ± 0.2 ns | [1] |
| Coexisting Ld and Lo | DOPC/SSM/Chol (1:1:1) | NBD-PC | FLIM | Fluorescence Lifetime (τ) in Ld | 5.06 ± 0.3 ns | [1] |
Table 1: Fluorescence Lifetime of NBD-PC in Large Unilamellar Vesicles (LUVs) at 25°C. This table illustrates the sensitivity of the NBD fluorophore's lifetime to the lipid packing of the membrane. The longer lifetime in the liquid-ordered (Lo) phase reflects a more rigid and less polar environment, characteristic of lipid rafts. DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; SSM: N-stearoyl-d-erythro-sphingomyelin; Chol: Cholesterol.
| Membrane System | Lipid Composition | Probe | Technique | Diffusion Coefficient (D) | Reference |
| Supported Lipid Bilayer | DOPC | DOPE-NBD | FRAP | 1.9 ± 0.4 µm²/s | [2] |
| Giant Unilamellar Vesicles (GUVs) | DOPC | DiD | FCS | 10.0 ± 0.4 µm²/s | [1] |
| Synthetic Membrane | 1:1 DOPC:DPPC | NBD-PC | Line FRAP | ~2.5 µm²/s at 22°C | [3] |
| Synthetic Membrane | 2:2:1 DOPC:DPPC:Cholesterol | NBD-PC | Line FRAP | ~4.5 µm²/s at 22°C | [3] |
Table 2: Diffusion Coefficients of NBD-Labeled Lipids in Model Membranes. This table presents diffusion coefficients measured by Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Correlation Spectroscopy (FCS). The diffusion coefficient is a measure of the lateral mobility of the probe within the membrane and is influenced by the viscosity and composition of the lipid bilayer. DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in studying lipid raft dynamics. The following sections provide protocols for key experimental procedures.
Protocol 1: Live-Cell Labeling with this compound
This protocol is adapted from methods for labeling cells with other NBD-labeled sphingolipids.
Materials:
-
This compound stock solution (1 mM in ethanol or DMSO, stored at -20°C, protected from light)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺, buffered with HEPES)
-
Complete cell culture medium
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Preparation of NBD-Lactosylceramide-BSA Complex:
-
In a glass tube, evaporate the desired amount of this compound stock solution to dryness under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Prepare a solution of fatty-acid-free BSA in the live-cell imaging buffer (e.g., 0.34 mg/mL).
-
While vortexing the BSA solution, slowly add the ethanolic solution of this compound to achieve a 1:1 molar ratio. This promotes the formation of a soluble complex and facilitates delivery to the cells.
-
The final concentration of the stock complex should be around 100 µM.
-
-
Cell Preparation:
-
Grow cells to the desired confluency (typically 60-80%) on a glass-bottom dish suitable for live-cell imaging.
-
Wash the cells twice with pre-warmed (37°C) live-cell imaging buffer.
-
-
Labeling:
-
Dilute the this compound-BSA complex in pre-warmed live-cell imaging buffer to a final working concentration of 2-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Incubate the cells with the labeling solution for 15-30 minutes at 4°C. This low-temperature incubation allows the probe to label the plasma membrane while minimizing endocytosis.
-
-
Washing:
-
Aspirate the labeling solution and wash the cells three to five times with ice-cold live-cell imaging buffer to remove any unbound probe.
-
-
Imaging:
-
Immediately image the cells in fresh, ice-cold live-cell imaging buffer using a fluorescence microscope equipped with appropriate filters for NBD (Excitation: ~465 nm, Emission: ~535 nm).
-
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the lateral diffusion of fluorescently labeled molecules in a membrane.
Materials:
-
Live cells labeled with this compound (from Protocol 1)
-
Confocal laser scanning microscope with FRAP capabilities
Procedure:
-
Microscope Setup:
-
Mount the dish with labeled cells on the microscope stage, maintained at the desired temperature (e.g., 37°C for observing dynamics at physiological conditions).
-
Select a region of interest (ROI) on the plasma membrane of a cell.
-
-
Pre-bleach Imaging:
-
Acquire a few images of the ROI at low laser power to determine the initial fluorescence intensity.
-
-
Photobleaching:
-
Use a high-intensity laser beam to photobleach the NBD fluorophores within a defined spot (e.g., a circular region of 1-2 µm in diameter) within the ROI. The bleaching should be rapid (a few hundred milliseconds) to minimize diffusion during the bleach pulse.
-
-
Post-bleach Imaging:
-
Immediately after photobleaching, acquire a time-lapse series of images of the ROI at the same low laser power used for pre-bleach imaging. The frequency and duration of image acquisition should be optimized to capture the fluorescence recovery curve accurately.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached region over time.
-
Correct for photobleaching that occurs during post-bleach imaging by monitoring the fluorescence intensity of a non-bleached region in the same cell.
-
Normalize the recovery curve.
-
Fit the normalized recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).
-
Protocol 3: Fluorescence Correlation Spectroscopy (FCS)
FCS measures fluorescence fluctuations in a tiny, fixed observation volume to determine the concentration and diffusion coefficient of fluorescent molecules.
Materials:
-
Giant Unilamellar Vesicles (GUVs) or live cells labeled with this compound
-
FCS-capable confocal or two-photon microscope
Procedure:
-
Sample Preparation:
-
For GUVs, incorporate this compound during the vesicle formation process (e.g., by electroformation).
-
For live cells, label them as described in Protocol 1.
-
-
Microscope Setup and Calibration:
-
Align the laser and calibrate the confocal volume using a standard fluorescent dye with a known diffusion coefficient (e.g., Alexa Fluor 488 in water).
-
-
Measurement:
-
Position the laser focus on the membrane of a GUV or a live cell.
-
Record the fluorescence intensity fluctuations over a period of time (typically 30-60 seconds).
-
-
Data Analysis:
-
Calculate the autocorrelation function (ACF) of the fluorescence intensity fluctuations.
-
Fit the ACF with a two-dimensional diffusion model to obtain the diffusion time (τD).
-
Calculate the diffusion coefficient (D) from the diffusion time and the calibrated waist of the laser beam.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving lactosylceramide and a typical experimental workflow for studying lipid raft dynamics with this compound.
Caption: Lactosylceramide-centric signaling pathway in lipid rafts.
Caption: Experimental workflow for studying lipid raft dynamics.
Conclusion
This compound is a powerful tool for elucidating the complex and dynamic nature of lipid rafts. By employing advanced fluorescence microscopy techniques such as FLIM, FRAP, and FCS, researchers can gain quantitative insights into the biophysical properties of these membrane microdomains. The protocols and data presented in this guide provide a solid foundation for designing and executing experiments aimed at understanding the critical role of lactosylceramide and lipid rafts in cellular function and disease, ultimately aiding in the development of novel therapeutic strategies.
References
An In-depth Technical Guide to C12 NBD Lactosylceramide's Involvement in Membrane Trafficking
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of C12 NBD Lactosylceramide (C12-NBD-LacCer), a fluorescently labeled analog of lactosylceramide, and its application in the study of membrane trafficking. C12-NBD-LacCer serves as a valuable tool for visualizing and quantifying the intricate pathways of glycosphingolipid transport within living cells. This document details its structural and fluorescent properties, outlines experimental protocols for its use in live-cell imaging, presents quantitative data on its trafficking dynamics, and illustrates its involvement in key signaling pathways. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize C12-NBD-LacCer as a probe to investigate membrane dynamics and associated cellular processes.
Introduction to this compound
This compound is a synthetic derivative of lactosylceramide, a crucial glycosphingolipid that serves as a precursor for the synthesis of a wide array of more complex glycosphingolipids, including gangliosides.[1] Structurally, it consists of a lactosylceramide molecule with a C12 acyl chain that is fluorescently tagged with a nitrobenzoxadiazole (NBD) group.[2][3] This fluorescent modification allows for the real-time visualization of its movement within and between cellular membranes.
Lactosylceramide itself is not merely a biosynthetic intermediate but also an important signaling molecule involved in various cellular processes such as cell adhesion, migration, proliferation, and angiogenesis.[1] Given the central role of lactosylceramide in both metabolism and signaling, C12-NBD-LacCer provides a powerful tool to study its transport and to dissect the mechanisms of membrane trafficking.
Structural and Fluorescent Properties
The NBD fluorophore is attached to the terminus of the C12 acyl chain of the ceramide backbone. This strategic placement minimizes steric hindrance that might otherwise interfere with its interaction with cellular machinery. The NBD group exhibits environment-sensitive fluorescence, meaning its emission spectrum can shift depending on the polarity of its surroundings. This property can provide additional information about the lipid environment the probe is in.
| Property | Value | Reference(s) |
| Chemical Name | N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-lactosyl-β1-1′-sphingosine | [3] |
| Molecular Formula | C₄₈H₈₁N₅O₁₆ | [3] |
| Molecular Weight | 984.18 g/mol | [4] |
| Excitation Maximum (λex) | ~466 nm | |
| Emission Maximum (λem) | ~536 nm | |
| Recommended Filter Set | FITC/GFP |
Membrane Trafficking Pathways of this compound
Upon introduction to cells, C12-NBD-LacCer intercalates into the plasma membrane. From there, it is internalized and transported through various endocytic pathways to intracellular compartments, most notably the Golgi apparatus. The trafficking of NBD-labeled sphingolipids, including analogs of lactosylceramide, is an active, energy- and temperature-dependent process mediated by vesicles.
Endocytosis and Transport to the Golgi
Studies have shown that after internalization from the plasma membrane, NBD-labeled glycosphingolipids are first delivered to early/recycling endosomes. Subsequently, they are sorted and transported to the trans-Golgi Network (TGN). This transport from the endosomes to the Golgi is a key step in the recycling and metabolism of sphingolipids.
The precise mechanisms governing the sorting of lactosylceramide into specific endocytic pathways are still under investigation, but it is known that glycosphingolipid-enriched microdomains, or lipid rafts, play a significant role. The trafficking of fluorescent lactosylceramide analogs has been shown to be sensitive to the levels of other lipids, such as glucosylceramide, where alterations in its concentration can lead to mistargeting of lactosylceramide to lysosomes instead of the Golgi.[5][6]
Quantitative Insights into Trafficking
While specific kinetic data for C12-NBD-LacCer is not extensively published, studies on similar fluorescent lipid analogs provide valuable quantitative insights into membrane trafficking processes.
| Parameter | Organelle/Process | Quantitative Data | Cell Type | Reference(s) |
| Colocalization | Early Endosomes (Rab5) & Late Endosomes (Rab7) | 46% of Rab5-positive endosomes also contain Rab7 | C2C12 cells | [7] |
| Colocalization | Late Endosomes (Rab7) & Lysosomes (LAMP-1) | 74% of Rab7-positive endosomes also contain LAMP-1 | C2C12 cells | [7] |
| Effect of Inhibitor | Brefeldin A (BFA) on Golgi-ER transport | Onset of Golgi disassembly: 4-8 minutes after BFA addition | HeLa cells | [8] |
| Effect of Inhibitor | N-butyldeoxygalactonojirimycin (NB-DGJ) | 12-25 µM NB-DGJ restores Golgi trafficking in a Gaucher disease model | Macrophages | [5] |
| Effect of Inhibitor | High-dose N-butyldeoxygalactonojirimycin (>25 µM) | Induces lysosomal targeting of lactosylceramide | Macrophages | [5] |
Experimental Protocols
The following protocols provide a framework for using this compound to study membrane trafficking in live cells.
Live-Cell Labeling and Imaging
This protocol describes the general procedure for labeling live cells with C12-NBD-LacCer and observing its trafficking using fluorescence microscopy.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Complete cell culture medium
-
Live-cell imaging microscopy system with environmental control (37°C, 5% CO₂) and appropriate filter sets for NBD.
Procedure:
-
Preparation of C12-NBD-LacCer/BSA Complex (100x Stock):
-
Prepare a stock solution of C12-NBD-LacCer in a suitable organic solvent (e.g., ethanol or chloroform:methanol).
-
Dry down the desired amount of the stock solution under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of ethanol.
-
While vortexing, slowly add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 5 mg/mL) to achieve the desired final concentration of the complex (e.g., 1 mM C12-NBD-LacCer).
-
Aliquot and store at -20°C.
-
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging.
-
Allow cells to grow to a desired confluency (typically 60-80%).
-
-
Labeling:
-
On the day of the experiment, dilute the 100x C12-NBD-LacCer/BSA complex stock solution to a final working concentration (typically 1-5 µM) in pre-warmed, serum-free cell culture medium or HBSS.
-
Remove the culture medium from the cells and wash once with the pre-warmed, serum-free medium.
-
Incubate the cells with the labeling solution for a specified time (e.g., 10-30 minutes) at 37°C.
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells three times with pre-warmed complete cell culture medium.
-
Add fresh, pre-warmed complete medium to the cells.
-
Immediately begin imaging using a fluorescence microscope equipped with a live-cell imaging chamber.
-
Pulse-Chase Experiment to Synchronize Trafficking
This protocol allows for the observation of a synchronized wave of C12-NBD-LacCer trafficking from the plasma membrane to internal compartments.
Procedure:
-
Pulse:
-
Prepare the labeling solution as described in Protocol 3.1.
-
Incubate the cells with the labeling solution for a short period (e.g., 2-5 minutes) at a low temperature (e.g., 4°C or on ice). This allows the probe to bind to the plasma membrane with minimal internalization.
-
Quickly wash the cells three times with ice-cold PBS to remove unbound probe.
-
-
Chase:
-
Add pre-warmed (37°C) complete cell culture medium to the cells.
-
Immediately transfer the dish to the pre-warmed stage of the fluorescence microscope.
-
Acquire time-lapse images to visualize the synchronized internalization and transport of the C12-NBD-LacCer.
-
Data Analysis and Quantification
Quantitative analysis of image data is crucial for obtaining meaningful results.
ImageJ/Fiji Workflow for Quantifying Internalization:
-
Image Pre-processing:
-
Open the time-lapse image sequence in ImageJ/Fiji.
-
Apply a background subtraction method (e.g., rolling ball) to reduce noise.
-
-
Cell Segmentation:
-
Use a brightfield or phase-contrast image to create a Region of Interest (ROI) outlining the cell boundary.
-
-
Quantification of Intracellular Fluorescence:
-
For each time point, measure the integrated density of the fluorescence signal within the cell ROI.
-
To specifically measure internalized fluorescence, a "back-exchange" step can be included in the experimental protocol before imaging. This involves incubating the cells with a solution of fatty acid-free BSA after the chase period to remove the fluorescent lipid from the outer leaflet of the plasma membrane.
-
Visualization of Workflows and Pathways
// Nodes PM [label="Plasma Membrane\n(C12-NBD-LacCer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EE [label="Early/Recycling\nEndosomes", fillcolor="#FBBC05", fontcolor="#202124"]; Golgi [label="trans-Golgi Network\n(TGN)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lysosome [label="Lysosome\n(Degradation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolism [label="Metabolism to\nComplex GSLs", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges PM -> EE [label="Endocytosis"]; EE -> Golgi [label="Retrograde Transport"]; EE -> PM [label="Recycling"]; Golgi -> Metabolism; EE -> Lysosome [label="Aberrant Trafficking"]; } DOT Caption: Intracellular trafficking pathways of this compound.
// Nodes Agonists [label="Agonists\n(e.g., PDGF, TNF-α, ox-LDL)", fillcolor="#FBBC05", fontcolor="#202124"]; LacCer_Synthase [label="Lactosylceramide\nSynthase (β-1,4-GalT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LacCer [label="Lactosylceramide", fillcolor="#34A853", fontcolor="#FFFFFF"]; NADPH_Oxidase [label="NADPH Oxidase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cPLA2 [label="Cytosolic\nPhospholipase A2 (cPLA2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress\n(Atherosclerosis, etc.)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Agonists -> LacCer_Synthase [label="Activates"]; LacCer_Synthase -> LacCer [label="Synthesizes"]; LacCer -> NADPH_Oxidase [label="Activates"]; LacCer -> cPLA2 [label="Activates"]; NADPH_Oxidase -> ROS; cPLA2 -> Arachidonic_Acid; ROS -> Oxidative_Stress; Arachidonic_Acid -> Inflammation; } DOT Caption: Lactosylceramide-centric signaling pathways.
Conclusion
This compound is an indispensable tool for the investigation of membrane trafficking and the dynamics of glycosphingolipids. Its fluorescent properties enable real-time visualization of its journey through the endocytic pathway to the Golgi apparatus, providing valuable insights into the mechanisms of lipid sorting and transport. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding the complex roles of lactosylceramide in cellular function and disease. As our understanding of the intricate network of membrane trafficking continues to grow, the application of fluorescent lipid analogs like C12-NBD-LacCer will undoubtedly play a pivotal role in future discoveries.
References
- 1. Evidence supporting a late Golgi location for lactosylceramide to ganglioside GM3 conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NBD-lipid Uptake Assay for Mammalian Cell Lines. | Semantic Scholar [semanticscholar.org]
- 5. Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of C12 NBD Lactosylceramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental applications of C12 NBD Lactosylceramide. This fluorescently labeled sphingolipid is a valuable tool for investigating the intricate roles of lactosylceramide in cellular processes, including membrane dynamics, lipid trafficking, and signal transduction.
Core Physicochemical Properties
This compound, also known as N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-lactosyl-β1-1′-sphingosine, is a fluorescent analog of lactosylceramide.[1] The addition of the nitrobenzoxadiazole (NBD) fluorophore to the dodecanoyl (C12) fatty acid chain allows for its visualization and tracking within cellular systems.
Table 1: General Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄₈H₈₁N₅O₁₆ | [2] |
| Molecular Weight | 984.18 g/mol | [2] |
| CAS Number | 474943-06-1 | [2] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
| Storage | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Table 2: Spectroscopic Properties
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~485 nm | [3][4][5] |
| Emission Maximum (λem) | ~525 nm | [3][4][5] |
| Molar Extinction Coefficient (ε) of NBD | ~13,000 cm⁻¹M⁻¹ | [6] |
| Quantum Yield (Φ) of NBD | ~1% of fluorescein | [6] |
Table 3: Solubility
| Solvent | Solubility | Reference(s) |
| Chloroform:Methanol (2:1, v/v) | Soluble | [2][7] |
| Dimethyl sulfoxide (DMSO) | Soluble | [8] |
Biological Activity and Signaling Pathways
Lactosylceramide is not merely a precursor for the synthesis of more complex glycosphingolipids but also a critical signaling molecule involved in a variety of cellular functions.[9] It plays a significant role in cell adhesion, migration, proliferation, and angiogenesis.[9] this compound, as a fluorescent analog, enables the study of these processes.
Lactosylceramide is a key component of lipid rafts and can be synthesized in the Golgi apparatus by lactosylceramide synthase, which transfers galactose from UDP-galactose to glucosylceramide.[10] Various external stimuli, including platelet-derived growth factor (PDGF), tumor necrosis factor-α (TNF-α), and oxidized low-density lipoprotein (ox-LDL), can activate lactosylceramide synthase, leading to an accumulation of lactosylceramide.[10]
This accumulation can trigger distinct signaling cascades:
-
Activation of NADPH Oxidase and Oxidative Stress: Lactosylceramide can activate NADPH oxidase, a membrane-bound enzyme complex, leading to the production of reactive oxygen species (ROS).[10][11] This increase in ROS creates an oxidative stress environment that can initiate downstream signaling events contributing to inflammation and atherosclerosis.[10]
-
Activation of Cytosolic Phospholipase A2 (cPLA2) and Inflammatory Response: Lactosylceramide directly interacts with and activates cytosolic phospholipase A2α (cPLA2α).[12] This activation leads to the cleavage of arachidonic acid from membrane phospholipids.[10][11] Arachidonic acid is then metabolized to produce eicosanoids and prostaglandins, potent mediators of inflammation.[10][11]
Signaling Pathway Diagrams
Experimental Protocols
The following protocols provide a general framework for using this compound in cell-based assays. Optimization for specific cell types and experimental conditions is recommended.
Preparation of this compound-BSA Complex
For efficient delivery to cells, it is recommended to complex the lipophilic this compound with bovine serum albumin (BSA).
Materials:
-
This compound
-
Chloroform:Methanol (2:1, v/v)
-
Dry nitrogen or argon gas
-
Fatty acid-free BSA
-
Phosphate-buffered saline (PBS) or other appropriate buffer
Procedure:
-
Prepare a stock solution of this compound in chloroform:methanol (2:1, v/v).
-
In a glass tube, evaporate the desired amount of the stock solution to a thin film under a gentle stream of dry nitrogen or argon.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Prepare a solution of fatty acid-free BSA in PBS (e.g., 5 mg/mL).
-
Add the BSA solution to the dried lipid film.
-
Vortex or sonicate the mixture until the lipid is fully dissolved and complexed with the BSA. The final concentration of the complex should be determined based on the desired working concentration for cell labeling.
-
Store the this compound-BSA complex at -20°C for future use.[13]
Live-Cell Labeling and Fluorescence Microscopy
This protocol describes the general procedure for labeling live cells with the this compound-BSA complex for visualization by fluorescence microscopy.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound-BSA complex
-
Complete cell culture medium
-
Fluorescence microscope with appropriate filter sets for NBD (Excitation: ~488 nm, Emission: ~520-550 nm)
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Preparation of Labeling Medium: Dilute the this compound-BSA complex in complete cell culture medium to the desired final concentration (typically in the low micromolar range, e.g., 1-5 µM). The optimal concentration should be determined empirically.
-
Cell Labeling:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for a specified period (e.g., 15-60 minutes). The incubation time will influence the intracellular localization of the probe and should be optimized.
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells two to three times with pre-warmed complete cell culture medium or PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Immediately visualize the cells using a fluorescence microscope equipped with a suitable filter set for NBD fluorescence.
-
Acquire images, being mindful of potential photobleaching by minimizing exposure time and laser power.[5]
-
Lipid Extraction from Labeled Cells
This protocol outlines a general method for extracting lipids from cells previously labeled with this compound, for subsequent analysis by techniques such as thin-layer chromatography (TLC) or mass spectrometry.
Materials:
-
Labeled cells in a culture dish or tube
-
Ice-cold PBS
-
Chloroform
-
Methanol
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in a minimal volume of ice-cold PBS and transfer to a glass centrifuge tube.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant.
-
-
Lipid Extraction (Folch Method):
-
To the cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol. A common starting volume is 1 mL for a pellet from a 60 mm dish.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.
-
Add 0.2 volumes of PBS or 0.9% NaCl solution to induce phase separation.
-
Vortex again briefly.
-
Centrifuge at a low speed (e.g., 500 x g for 10 minutes) to separate the phases.
-
-
Collection of Lipid Phase:
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Transfer the organic phase to a new glass tube.
-
-
Drying and Storage:
-
Evaporate the solvent from the lipid extract under a stream of dry nitrogen or argon.
-
The dried lipid film can be stored at -20°C or -80°C under an inert atmosphere until further analysis.[14]
-
Experimental Workflow Diagram
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. N-Dodecanoyl-NBD-ceramide trihexoside, Fluorescent C12:0-ceramide trihexoside analog (ab143998) | Abcam [abcam.com]
- 9. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Removal of serum lipids and lipid-derived metabolites to investigate breast cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]
C12 NBD Lactosylceramide: A Technical Guide for Studying Lipid Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
C12 NBD lactosylceramide is a fluorescently labeled derivative of lactosylceramide, a crucial glycosphingolipid in cellular membranes.[1][2] This synthetic analog incorporates a nitrobenzoxadiazole (NBD) fluorophore attached to a 12-carbon acyl chain, enabling the visualization and tracking of lactosylceramide's movement and localization within living cells.[1][3] Its ability to mimic the behavior of its natural counterpart makes it an invaluable tool for investigating the intricate processes of lipid transport, metabolism, and signaling. This guide provides a comprehensive overview of this compound, its applications, experimental protocols, and the signaling pathways it helps to elucidate.
Lactosylceramide itself is a key precursor in the biosynthesis of a wide array of complex glycosphingolipids and gangliosides.[2] Beyond its structural role, it is an active signaling molecule involved in critical cellular functions such as cell adhesion, migration, proliferation, and angiogenesis.[2] Dysregulation of lactosylceramide metabolism has been implicated in various diseases, including cancer and cardiovascular conditions, making the study of its transport and signaling pathways of significant interest in drug development.[4]
Properties of this compound
The key features of this compound are summarized in the table below.
| Property | Value | Reference |
| Full Chemical Name | N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-lactosyl-β1-1′-sphingosine | [2][5] |
| Molecular Formula | C48H81N5O16 | [2][5] |
| Molecular Weight | 984.18 g/mol | [2][5] |
| Excitation Wavelength | ~465 nm | [6] |
| Emission Wavelength | ~535 nm | [6] |
| Appearance | Powder | [2] |
| Purity | >99% (TLC) | [2] |
| Storage Temperature | -20°C | [2][5] |
Applications in Lipid Transport Research
This compound is extensively used to study various aspects of lipid trafficking, primarily focusing on the Golgi apparatus and endocytic pathways.
-
Visualizing the Golgi Apparatus: NBD-labeled ceramides, including this compound, are well-established markers for the Golgi apparatus.[6][7] After being introduced to living cells, these fluorescent lipids are transported from the endoplasmic reticulum (ER) to the Golgi, where they accumulate, allowing for the visualization of Golgi structure and dynamics.[6]
-
Investigating Sphingolipid Metabolism: By tracking the movement and conversion of this compound, researchers can investigate the activity of enzymes involved in sphingolipid metabolism within the Golgi, such as glucosylceramide synthase and sphingomyelin synthase.[6][8]
-
Studying Endocytic Pathways: The internalization of fluorescent lactosylceramide analogs from the plasma membrane allows for the study of endocytic mechanisms.[9][10] It has been shown that lactosylceramide can be internalized via caveolar endocytosis.[9][11]
-
High-Throughput Screening: The fluorescent nature of this compound makes it suitable for developing high-throughput screening assays to identify small molecules that modulate ceramide transport and metabolism.[6]
Experimental Protocols
Protocol 1: Live-Cell Imaging of the Golgi Apparatus
This protocol outlines the general procedure for visualizing the Golgi apparatus in living cells using this compound. Optimization may be required depending on the specific cell type and experimental conditions.[6]
Materials:
-
This compound stock solution (1 mM in a suitable solvent like Chloroform:Methanol 2:1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging microscopy system with appropriate filter sets for NBD (Excitation ~465 nm, Emission ~535 nm)
Procedure:
-
Preparation of this compound-BSA Complex:
-
Evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) with vortexing to create a 100 µM this compound-BSA complex.[6]
-
-
Cell Preparation:
-
Plate cells on coverslips or in imaging dishes and grow to the desired confluency.
-
-
Labeling:
-
Washing and Incubation:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed complete cell culture medium to remove excess probe.[6]
-
Add fresh, pre-warmed complete cell culture medium to the cells.
-
-
Imaging:
-
Mount the coverslip or dish on the microscope stage.
-
Visualize the fluorescently labeled Golgi apparatus using the appropriate NBD filter set.
-
Acquire time-lapse images to study Golgi dynamics.
-
Protocol 2: Pulse-Chase Experiment to Study Lipid Trafficking
This protocol allows for the synchronized tracking of this compound as it is internalized and transported through the cell.
Procedure:
-
Preparation and Cell Plating: Follow steps 1 and 2 from Protocol 1.
-
Pulse Labeling:
-
Incubate cells with the this compound-BSA complex (1-5 µM) for a short period (e.g., 5-10 minutes) at a low temperature (e.g., 4°C or on ice). This allows the probe to label the plasma membrane with minimal internalization.[6]
-
-
Washing:
-
Quickly wash the cells three times with ice-cold PBS to remove the unbound probe.[6]
-
-
Chase:
-
Add pre-warmed complete cell culture medium to the cells and transfer them to a 37°C incubator. This initiates the "chase" period.
-
Acquire images at various time points to visualize the trafficking of the probe from the plasma membrane to internal compartments like the Golgi apparatus.
-
Signaling Pathways Involving Lactosylceramide
Lactosylceramide is not merely a structural component but also a bioactive lipid that participates in various signaling cascades. This compound serves as a valuable tool to investigate these pathways.
Lactosylceramide-Mediated Inflammatory and Oxidative Stress Signaling
Diverse stimuli can activate lactosylceramide synthase, leading to the generation of lactosylceramide.[12] This newly synthesized lactosylceramide can then trigger a cascade of events, including the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress.[12] Lactosylceramide also activates cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid, a precursor for pro-inflammatory prostaglandins.[12][13][14]
Caption: Lactosylceramide-centric signaling pathway leading to oxidative stress and inflammation.
Lactosylceramide Transport and Metabolism Workflow
The general workflow for studying lactosylceramide transport involves its introduction to the cell, uptake, and subsequent trafficking to and metabolism within the Golgi apparatus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Trafficking of Acetyl-C16-Ceramide-NBD with Long-Term Stability and No Cytotoxicity into the Golgi Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Mechanisms of Clathrin-independent Endocytosis Have Unique Sphingolipid Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The glycosphingolipid, lactosylceramide, regulates beta1-integrin clustering and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lactosylceramide interacts with and activates cytosolic phospholipase A2α - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Labeling Live Cells with C12 NBD Lactosylceramide: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C12 NBD Lactosylceramide is a fluorescently labeled analog of lactosylceramide, a significant glycosphingolipid found in the plasma membrane of mammalian cells. This probe consists of a lactosylceramide molecule linked to a nitrobenzoxadiazole (NBD) fluorophore via a C12 acyl chain. The intrinsic fluorescence of the NBD group allows for the direct visualization of lactosylceramide's subcellular localization, trafficking, and dynamic behavior in living cells using fluorescence microscopy. Lactosylceramide is not merely a structural component of the cell membrane; it also functions as a critical signaling molecule involved in cell adhesion, migration, proliferation, and angiogenesis.[1] Dysregulation of lactosylceramide metabolism has been implicated in various diseases, making this compound a valuable tool for studying these pathological processes.
These application notes provide a detailed protocol for labeling live cells with this compound, along with recommended experimental parameters and troubleshooting tips.
Quantitative Data Summary
For ease of reference and experimental planning, the following tables summarize the key quantitative parameters for utilizing this compound in live-cell imaging applications.
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~485 nm[2] |
| Emission Maximum (λem) | ~525 nm[2] |
| Recommended Laser Line | 488 nm |
| Recommended Filter Set | FITC/GFP |
Table 2: Recommended Experimental Parameters for Live-Cell Labeling
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 60-80% confluency | Ensures healthy, actively growing cells for optimal uptake. |
| This compound-BSA Complex Concentration | 1-5 µM | Optimal concentration should be determined empirically for each cell type.[3] |
| Incubation Time | 10-30 minutes | Time can be adjusted based on cell type and experimental goals.[3] |
| Incubation Temperature | 37°C | For visualizing metabolic trafficking. A lower temperature of 4°C can be used to label the plasma membrane with reduced endocytosis.[4] |
| Live-Cell Imaging Medium | Serum-free medium or Hanks' Balanced Salt Solution (HBSS) | Reduces background fluorescence from serum components. |
Experimental Protocols
The following protocols provide a starting point for labeling live cells with this compound. Optimization may be required depending on the specific cell type and experimental objectives.
Protocol 1: Preparation of this compound-BSA Complex
Due to the hydrophobic nature of this compound, it is recommended to complex it with fatty acid-free Bovine Serum Albumin (BSA) for efficient delivery to live cells in an aqueous culture medium.[4]
Materials:
-
This compound powder
-
Ethanol or Chloroform:Methanol (2:1, v/v)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Nitrogen gas source (optional)
-
Vortex mixer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in ethanol or chloroform:methanol to a final concentration of 1 mM.
-
Aliquot and Dry: Aliquot the desired amount of the stock solution into a glass tube. Evaporate the solvent under a gentle stream of nitrogen gas or by air drying to form a thin lipid film on the bottom of the tube.
-
Prepare BSA Solution: Prepare a solution of fatty acid-free BSA in PBS or HBSS (e.g., 0.34 mg/mL).
-
Complexation: Add the BSA solution to the dried lipid film. Vortex the tube vigorously for 2-3 minutes to facilitate the formation of the this compound-BSA complex. The resulting solution should be clear. A common final concentration for the stock complex is 100 µM.
-
Storage: The complex can be used immediately or stored in aliquots at -20°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: Live-Cell Labeling and Imaging
This protocol is designed for the general visualization of this compound in living cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips suitable for microscopy
-
Complete cell culture medium
-
Prepared this compound-BSA complex (from Protocol 1)
-
Live-cell imaging medium (e.g., serum-free medium or HBSS)
-
Fluorescence microscope with environmental control (37°C, 5% CO₂) and appropriate filter sets for NBD fluorescence.
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency (60-80%).
-
Prepare Labeling Solution: On the day of the experiment, dilute the this compound-BSA complex stock solution to a final working concentration of 1-5 µM in pre-warmed live-cell imaging medium.
-
Cell Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove any residual serum.
-
Labeling: Aspirate the wash medium and add the labeling solution to the cells.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and experimental goals.
-
Washing: After incubation, aspirate the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.
-
Imaging: Immediately proceed to image the cells using a fluorescence microscope equipped with an environmental chamber to maintain the cells at 37°C and 5% CO₂. Acquire images using a standard FITC/GFP filter set.
Protocol 3: Pulse-Chase Experiment for Trafficking Studies
This protocol allows for the visualization of the internalization and subsequent trafficking of this compound from the plasma membrane to intracellular compartments.
Procedure:
-
Preparation and Cell Seeding: Follow steps 1 and 2 of Protocol 2.
-
Pulse Labeling: Incubate the cells with the this compound-BSA complex (1-5 µM) for a short period (e.g., 5-10 minutes) at a low temperature (e.g., 4°C on ice). This allows the probe to label the plasma membrane while minimizing endocytosis.[3]
-
Washing: Quickly wash the cells three times with ice-cold PBS to remove any unbound probe.
-
Chase: Add pre-warmed complete cell culture medium and transfer the cells to a 37°C incubator. This initiates the "chase" period, allowing the internalized probe to be transported through the cell.
-
Imaging: Acquire images at various time points during the chase (e.g., 0, 15, 30, 60 minutes) to visualize the trafficking of the probe from the plasma membrane to intracellular organelles.
Visualization of Signaling Pathways and Workflows
Lactosylceramide Biosynthesis and Signaling Hub
Lactosylceramide is a central molecule in glycosphingolipid metabolism and acts as a signaling hub. It is synthesized from glucosylceramide and serves as a precursor for a variety of more complex glycosphingolipids.[5][6] External stimuli can activate lactosylceramide synthase, leading to the generation of lactosylceramide, which in turn can trigger downstream signaling cascades.
Caption: Biosynthesis of lactosylceramide and its role as a precursor.
Lactosylceramide-Mediated Signaling Pathways
Upon its generation, lactosylceramide can initiate a cascade of intracellular signaling events. It has been shown to activate NADPH oxidase, leading to the production of reactive oxygen species (ROS) and creating an oxidative stress environment.[7][8] This can subsequently activate downstream pathways involving Ras, ERK1/2, and NF-κB, ultimately leading to cellular responses such as inflammation, proliferation, and migration.[9][10] Lactosylceramide can also activate cytosolic phospholipase A2 (cPLA2).[7]
Caption: Key signaling pathways activated by lactosylceramide.
Experimental Workflow for Live-Cell Labeling
The following diagram illustrates the general workflow for labeling live cells with this compound and subsequent imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Yin and Yang of lactosylceramide metabolism: implications in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Role of Lactosylceramide in the Regulation of Lipopolysaccharide/Interferon-γ-Mediated Inducible Nitric Oxide Synthase Gene Expression: Implications for Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of C12 NBD Lactosylceramide in Elucidating Cellular Dynamics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
C12 NBD Lactosylceramide is a fluorescently tagged glycosphingolipid that serves as a powerful tool for investigating the complex dynamics of cellular membranes and signaling pathways. This synthetic probe mimics its endogenous counterpart, lactosylceramide, allowing for real-time visualization of its trafficking, localization, and involvement in various cellular processes using fluorescence microscopy. Its utility spans from tracking endocytic pathways and visualizing the Golgi apparatus to studying the organization and function of lipid rafts. This document provides detailed application notes and experimental protocols for the effective use of this compound in your research.
Principle of Action
This compound consists of a lactosylceramide molecule, a key component of the outer leaflet of the plasma membrane, covalently linked to a nitrobenzoxadiazole (NBD) fluorophore. When introduced to living cells, it readily inserts into the plasma membrane. From there, it is internalized and transported through various endocytic and secretory pathways, closely following the trafficking routes of natural lactosylceramide. The NBD fluorophore allows for its detection and tracking using standard fluorescence microscopy techniques. Its accumulation in specific organelles, such as the Golgi apparatus, and its partitioning into distinct membrane microdomains, like lipid rafts, provide valuable insights into cellular structure and function.
Key Applications
-
Visualizing the Golgi Apparatus: this compound is extensively used as a vital stain for the Golgi apparatus. After internalization, it is transported to the Golgi, where it accumulates, allowing for detailed morphological and dynamic studies of this organelle.
-
Studying Endocytic Pathways: The trafficking of this compound from the plasma membrane to intracellular compartments can be monitored to dissect various endocytic mechanisms, including clathrin-dependent and -independent pathways.
-
Investigating Lipid Rafts: As a glycosphingolipid, lactosylceramide is a known component of lipid rafts. The fluorescent analog allows for the visualization of these dynamic microdomains and the study of how their disruption affects cellular signaling and protein trafficking.
-
Analyzing Sphingolipid Metabolism: The metabolic fate of this compound can be followed to study the activity of enzymes involved in glycosphingolipid metabolism, providing insights into various metabolic disorders.
Quantitative Data Summary
For ease of comparison, the key quantitative parameters for using this compound are summarized in the tables below.
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~465 nm |
| Emission Maximum (λem) | ~535 nm |
| Fluorophore | NBD |
| Recommended Filter Set | FITC/GFP |
Table 2: Recommended Experimental Conditions
| Parameter | Recommended Range | Notes |
| Live Cell Labeling | ||
| Probe Concentration | 1 - 5 µM | Optimal concentration should be determined empirically for each cell type. |
| Incubation Time | 10 - 45 minutes | Shorter times for plasma membrane labeling, longer for Golgi accumulation. |
| Incubation Temperature | 37°C | For active transport and internalization. |
| Pulse-Chase Experiments | ||
| Pulse Time | 5 - 10 minutes | At 4°C to label the plasma membrane with minimal internalization. |
| Chase Time | Variable (minutes to hours) | Dependent on the specific trafficking pathway being investigated. |
| Lipid Raft Disruption | ||
| Methyl-β-cyclodextrin (MβCD) | 1 - 10 mM | Cholesterol-depleting agent. Concentration and incubation time need to be optimized for cell type. |
| Filipin | 1 - 5 µg/mL | Cholesterol-binding agent. Use with caution as it can be phototoxic. |
Experimental Protocols
Here, we provide detailed protocols for key experiments using this compound.
Protocol 1: Live-Cell Imaging of the Golgi Apparatus
This protocol describes the staining of the Golgi apparatus in living cells for visualization and dynamic studies.
Materials:
-
This compound stock solution (1 mM in a suitable solvent like chloroform:methanol 2:1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging microscopy system with a suitable environmental chamber (37°C, 5% CO2) and filter sets for NBD.
Procedure:
-
Preparation of this compound-BSA Complex:
-
Evaporate the desired amount of the this compound stock solution to dryness under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a 100 µM this compound-BSA complex.
-
Store the complex at -20°C for future use.
-
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging.
-
Allow cells to adhere and grow to the desired confluency (typically 50-70%).
-
-
Labeling:
-
Dilute the this compound-BSA complex in complete cell culture medium to a final working concentration of 1-5 µM.
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.
-
-
Imaging:
-
Mount the dish or coverslip on the microscope stage within the environmental chamber.
-
Visualize the fluorescently labeled Golgi apparatus using the NBD filter set.
-
Acquire images for morphological analysis or time-lapse series to study Golgi dynamics.
-
Protocol 2: Pulse-Chase Experiment to Study Endocytic Trafficking
This protocol allows for the synchronized tracking of this compound internalization and transport through the endocytic pathway.[1]
Materials:
-
Same as Protocol 1.
-
Ice-cold PBS.
Procedure:
-
Preparation of this compound-BSA Complex and Cell Seeding:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Pulse Labeling:
-
Pre-cool the cells by placing them on ice for 5-10 minutes.
-
Incubate the cells with 1-5 µM this compound-BSA complex in cold complete medium for 5-10 minutes on ice. This step allows the probe to bind to the plasma membrane with minimal internalization.[1]
-
-
Washing:
-
Quickly wash the cells three times with ice-cold PBS to remove unbound probe.[1]
-
-
Chase:
-
Add pre-warmed (37°C) complete cell culture medium to the cells.
-
Immediately begin imaging or incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to follow the trafficking of the probe to different intracellular compartments.
-
-
Imaging:
-
At each chase time point, acquire images using a fluorescence microscope. Co-localization with organelle-specific markers can be used to identify the compartments through which the probe is trafficked.
-
Protocol 3: Investigating Lipid Raft Integrity
This protocol describes how to use this compound to visualize the effects of lipid raft disruption.
Materials:
-
Same as Protocol 1.
-
Lipid raft disrupting agent (e.g., Methyl-β-cyclodextrin - MβCD).
Procedure:
-
Cell Seeding and Labeling:
-
Follow steps 2 and 3 from Protocol 1 to label the cells with this compound.
-
-
Lipid Raft Disruption:
-
Prepare a working solution of MβCD in complete cell culture medium (e.g., 5 mM).
-
After labeling and washing, incubate one set of cells with the MβCD-containing medium for 30-60 minutes at 37°C.
-
Incubate a control set of cells with complete medium without MβCD.
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed complete cell culture medium.
-
Image both the control and MβCD-treated cells. Observe changes in the distribution and organization of this compound fluorescence at the plasma membrane and in intracellular compartments. Disruption of lipid rafts will typically lead to a more diffuse and less punctate staining pattern at the plasma membrane.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Lactosylceramide synthesis and its role in signaling pathways.
Caption: Workflow for visualizing the Golgi apparatus in live cells.
Caption: Workflow for tracking endocytic trafficking with a pulse-chase experiment.
References
Application Notes and Protocols for C12 NBD Lactosylceramide Golgi Transport Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and trafficking of proteins and lipids. Sphingolipids, a class of lipids integral to membrane structure and cell signaling, undergo extensive metabolism within the Golgi. C12 NBD Lactosylceramide is a fluorescently labeled analog of lactosylceramide, a key intermediate in glycosphingolipid synthesis.[1][2] This probe allows for the visualization and quantification of lipid transport through the Golgi apparatus in living cells, providing a powerful tool for studying Golgi dynamics, sphingolipid metabolism, and the effects of potential therapeutic compounds on these pathways.
The lipophilic nature of this compound allows it to be delivered to cells complexed with bovine serum albumin (BSA). Once internalized, it accumulates in the Golgi apparatus where it can be further metabolized by resident enzymes. The NBD (nitrobenzoxadiazole) fluorophore allows for direct visualization of the probe's trafficking and localization using fluorescence microscopy. Furthermore, the metabolic products of this compound can be extracted and quantified by High-Performance Liquid Chromatography (HPLC), providing a quantitative measure of enzymatic activity and transport kinetics within the Golgi.
Principle of the Assay
The this compound Golgi transport assay is based on the uptake and subsequent metabolic trapping of the fluorescent lipid analog within the Golgi apparatus. The assay can be broadly divided into two main applications:
-
Qualitative and Semi-Quantitative Analysis by Fluorescence Microscopy: This involves the direct visualization of this compound localization to the Golgi in live or fixed cells. Time-lapse imaging can be used to monitor the dynamics of Golgi transport.
-
Quantitative Analysis of Metabolites by HPLC: Following incubation with this compound, cellular lipids are extracted, and the fluorescent metabolites are separated and quantified by HPLC. This provides a robust quantitative measure of the flux through different branches of the sphingolipid metabolic pathway in the Golgi.
Data Presentation
Properties of this compound
| Property | Value |
| Full Chemical Name | N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-lactosyl-β1-1′-sphingosine |
| Molecular Formula | C₄₈H₈₁N₅O₁₆ |
| Molecular Weight | 984.18 g/mol |
| Excitation Maximum (λex) | ~465 nm |
| Emission Maximum (λem) | ~535 nm |
| Solubility | Soluble in Chloroform:Methanol (2:1) and Methanol |
| Storage | -20°C |
Representative Quantitative Data from Golgi Transport Assays
The following data are representative and may vary depending on the cell type, experimental conditions, and the specific NBD-labeled lipid used. Optimization is recommended.
Table 1: Typical Parameters for Live-Cell Imaging of Golgi Transport
| Parameter | Recommended Range | Notes |
| This compound-BSA Complex Concentration | 1 - 5 µM | Higher concentrations may lead to non-specific staining. |
| Labeling Time (Pulse) | 10 - 30 minutes at 37°C | For general Golgi staining. |
| Pulse Time (for Pulse-Chase) | 5 - 10 minutes at 4°C | To label the plasma membrane before initiating transport. |
| Chase Time | 15 - 60 minutes at 37°C | To follow the wave of lipid transport to the Golgi. |
| Back-Exchange Incubation | 30 - 60 minutes with defatted BSA | To reduce background fluorescence from the plasma membrane. |
Table 2: Representative HPLC Quantification of this compound Metabolites
| Time Point (minutes) | This compound (%) | C12 NBD Glucosylceramide (%) | C12 NBD Sphingomyelin (%) |
| 0 | 100 | 0 | 0 |
| 15 | 75 | 15 | 10 |
| 30 | 50 | 25 | 25 |
| 60 | 25 | 35 | 40 |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex (100 µM Stock)
This protocol describes the preparation of a this compound complex with fatty acid-free BSA, which is essential for delivering the hydrophobic lipid to cells in an aqueous medium.
Materials:
-
This compound powder
-
Chloroform:Methanol (2:1, v/v)
-
Nitrogen gas source
-
Ethanol (absolute)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Prepare a 1 mM stock solution of this compound: Dissolve the appropriate amount of this compound powder in Chloroform:Methanol (2:1) to make a 1 mM stock solution.
-
Aliquot and Dry: In a glass vial, aliquot the desired volume of the 1 mM stock solution. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.
-
Further Drying: For complete removal of the organic solvent, place the vial under a vacuum for at least 30 minutes.
-
Resuspend in Ethanol: Resuspend the dried lipid film in a small volume of absolute ethanol. For a 100 µM final concentration in the BSA complex, a 1:5 dilution of the initial stock volume is a good starting point (e.g., if you started with 10 µL of 1 mM stock, resuspend in 50 µL of ethanol).
-
Prepare BSA Solution: In a sterile tube, prepare a solution of fatty acid-free BSA in PBS at a concentration of 0.34 mg/mL.
-
Complexation: While vigorously vortexing the BSA solution, slowly add the ethanolic solution of this compound.
-
Storage: The resulting 100 µM this compound-BSA complex can be stored at -20°C for several months.
Protocol 2: Live-Cell Imaging of Golgi Transport
This protocol details the steps for visualizing the transport of this compound to the Golgi apparatus in living cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
100 µM this compound-BSA complex (from Protocol 1)
-
Fluorescence microscope with appropriate filters for NBD (Excitation: ~465 nm, Emission: ~535 nm) and a heated stage.
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish and allow them to adhere and grow to 60-80% confluency.
-
Preparation of Labeling Medium: Dilute the 100 µM this compound-BSA complex in pre-warmed complete cell culture medium to a final working concentration of 1-5 µM.
-
Labeling (Pulse): Aspirate the culture medium from the cells and replace it with the labeling medium. Incubate the cells at 37°C for 10-30 minutes.
-
Washing: Aspirate the labeling medium and wash the cells three times with pre-warmed complete cell culture medium.
-
Imaging: Mount the dish on the fluorescence microscope stage, ensuring the temperature is maintained at 37°C. Acquire images of the Golgi apparatus. For dynamic studies, time-lapse imaging can be performed.
Protocol 3: Pulse-Chase and Back-Exchange for Kinetic Analysis
This protocol is designed to follow a synchronized wave of this compound from the plasma membrane to the Golgi apparatus and to reduce background fluorescence.
Materials:
-
Same as Protocol 2
-
Ice-cold PBS
-
Defatted BSA solution (e.g., 2% w/v in PBS)
Procedure:
-
Cell Seeding: Prepare cells as described in Protocol 2.
-
Pulse Labeling: Place the cells on ice and incubate with pre-chilled labeling medium (1-5 µM this compound-BSA complex in complete medium) for 5-10 minutes. This step allows the lipid to bind to the plasma membrane with minimal endocytosis.
-
Washing: Quickly wash the cells three times with ice-cold PBS to remove unbound probe.
-
Chase: Add pre-warmed complete cell culture medium and transfer the cells to a 37°C incubator. This initiates the synchronized transport of the lipid from the plasma membrane.
-
Imaging at Time Points: At various time points during the chase (e.g., 0, 15, 30, 60 minutes), acquire images of the cells to visualize the progression of the fluorescent lipid to the Golgi.
-
Back-Exchange (Optional): To reduce background fluorescence from any remaining probe at the plasma membrane, incubate the cells with a pre-warmed defatted BSA solution for 30-60 minutes at 37°C after the chase period. Wash with PBS before imaging.
Protocol 4: Quantitative Analysis of Metabolites by HPLC
This protocol outlines the steps for extracting lipids from cells and quantifying the conversion of this compound to its metabolites.
Materials:
-
Cells cultured in 60 mm dishes
-
Labeling medium with this compound-BSA complex
-
Ice-cold PBS
-
Lipid extraction solvents: Chloroform, Methanol
-
HPLC system with a fluorescence detector
Procedure:
-
Cell Labeling: Label cells with this compound-BSA complex for the desired time points as described in Protocol 2 or 3.
-
Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in a small volume of PBS and transfer to a glass tube.
-
Perform a Bligh-Dyer or similar lipid extraction using a mixture of chloroform and methanol.
-
Collect the organic phase containing the lipids.
-
-
Drying and Resuspension: Evaporate the solvent from the organic phase under a stream of nitrogen. Resuspend the dried lipid extract in a suitable solvent for HPLC injection (e.g., chloroform:methanol).
-
HPLC Analysis:
-
Inject the lipid extract onto an appropriate HPLC column (e.g., a normal-phase silica column).
-
Use a solvent gradient to separate the different NBD-labeled lipid species.
-
Detect the fluorescent lipids using a fluorescence detector set to the excitation and emission wavelengths of NBD.
-
Quantify the area under each peak to determine the relative amounts of this compound and its metabolites.
-
Visualizations
Sphingolipid Metabolism in the Golgi Apparatus
Caption: Metabolic pathway of sphingolipids in the Golgi apparatus.
Experimental Workflow for this compound Golgi Transport Assay
Caption: General workflow for the this compound Golgi transport assay.
References
Quantifying Sphingolipid Flux with C12 NBD Lactosylceramide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of lipids that are integral to the structure of cellular membranes and are increasingly recognized as critical signaling molecules involved in a myriad of cellular processes, including cell proliferation, adhesion, migration, and angiogenesis.[1] Lactosylceramide (LacCer), a key intermediate in the biosynthesis of complex glycosphingolipids, is a pivotal player in these signaling cascades.[2][3] Dysregulation of LacCer metabolism has been implicated in various pathologies, making it a crucial target for research and drug development.[4][5] This document provides detailed application notes and protocols for quantifying sphingolipid flux using C12 NBD Lactosylceramide, a fluorescent analog of the endogenous lipid, offering a powerful tool to investigate its metabolism and signaling functions.
This compound is composed of a lactosylceramide backbone labeled with a 12-carbon acyl chain containing the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore.[6] This fluorescent tag allows for the direct visualization and quantification of its uptake, trafficking, and metabolism within living cells.
Core Concepts and Applications
The use of this compound enables researchers to:
-
Trace the metabolic fate of lactosylceramide and its conversion into downstream glycosphingolipids.
-
Quantify the rate of uptake and transport of lactosylceramide into cells and its subcellular localization.
-
Investigate the activity of enzymes involved in lactosylceramide metabolism, such as galactosyltransferases and sialyltransferases.
-
Screen for modulators of sphingolipid metabolism pathways for therapeutic drug discovery.
-
Elucidate the role of lactosylceramide in various signaling pathways, particularly those related to inflammation and oxidative stress.[7][8]
Comparative Data of Fluorescent Sphingolipid Probes
The choice of fluorescent probe is critical for accurately studying sphingolipid dynamics. Below is a comparison of this compound with the more commonly used C6 NBD Ceramide.
| Feature | This compound | C6 NBD Ceramide | Rationale & Implications |
| Structure | Lactosylceramide with a C12 NBD acyl chain.[6] | Ceramide with a C6 NBD acyl chain. | This compound is a closer analog to more complex glycosphingolipids and directly enters the glycosphingolipid metabolic pathway. C6 NBD Ceramide is a precursor to both glucosylceramide and sphingomyelin. |
| Metabolic Entry Point | Directly probes the metabolism of lactosylceramide and its downstream products (gangliosides, etc.).[2][3] | Enters the sphingolipid pathway at the ceramide level, allowing for the study of glucosylceramide synthase and sphingomyelin synthase activity.[9] | The choice of probe depends on the specific metabolic step or pathway of interest. |
| Acyl Chain Length | The longer C12 chain more closely mimics the biophysical properties of endogenous sphingolipids. | The shorter C6 chain may alter membrane partitioning and metabolism compared to native ceramides. | The longer acyl chain of this compound may provide a more physiologically relevant model for studying lipid trafficking and metabolism. |
| Primary Applications | Studying glycosphingolipid metabolism, lactosylceramide-specific signaling, and screening for inhibitors of downstream enzymes.[1] | General studies of sphingolipid metabolism, particularly Golgi function and the synthesis of sphingomyelin and glucosylceramide.[9] | This compound is more specific for the glycosphingolipid branch of sphingolipid metabolism. |
Experimental Protocols
Protocol 1: Cell Labeling with this compound
This protocol describes the general procedure for labeling cultured cells with this compound to study its uptake and metabolism.
Materials:
-
This compound (stored at -20°C, protected from light)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells in monolayer
Procedure:
-
Preparation of this compound-BSA Complex:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
In a sterile tube, dilute the stock solution in serum-free culture medium to the desired final concentration (typically 1-5 µM).
-
Add an equimolar concentration of fatty acid-free BSA to the diluted probe.
-
Incubate at 37°C for 30 minutes to allow for the formation of the this compound-BSA complex.
-
-
Cell Labeling:
-
Grow cells to 70-80% confluency in appropriate culture vessels (e.g., 6-well plates, chambered coverglass).
-
Aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Add the this compound-BSA complex solution to the cells.
-
Incubate the cells at 37°C for the desired time period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically for each cell type and experimental question.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with ice-cold PBS to remove excess probe and stop further uptake.
-
-
Proceed to Downstream Analysis:
-
For fluorescence microscopy, cells can be immediately imaged.
-
For quantitative analysis of lipid metabolism, proceed to Protocol 2 for lipid extraction.
-
Protocol 2: Lipid Extraction and Quantification by HPLC
This protocol details the extraction of lipids from labeled cells and their subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Chloroform
-
Methanol
-
Water (HPLC grade)
-
Nitrogen gas source
-
Centrifuge
-
HPLC system with a fluorescence detector (Excitation: ~460 nm, Emission: ~538 nm)[10]
-
Silica HPLC column
Procedure:
-
Cell Lysis and Lipid Extraction:
-
After washing (Protocol 1, step 3), add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
Add 2 mL of chloroform to each tube.
-
Vortex vigorously for 1 minute.
-
Add 0.8 mL of water and vortex again.
-
Centrifuge at 1000 x g for 10 minutes to separate the phases.
-
-
Sample Preparation for HPLC:
-
Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid film in a small, known volume of the HPLC mobile phase (e.g., 100 µL of chloroform/methanol, 2:1, v/v).
-
-
HPLC Analysis:
-
Inject the reconstituted lipid extract onto a silica HPLC column.
-
Use a mobile phase gradient to separate the different NBD-labeled sphingolipids. A typical gradient might start with a non-polar solvent like chloroform/methanol and gradually increase the polarity by adding water.
-
Monitor the elution of fluorescent lipids using a fluorescence detector.
-
Identify and quantify the peaks corresponding to this compound and its metabolites by comparing their retention times to known standards. The area under each peak is proportional to the amount of the specific lipid.
-
Visualization of Pathways and Workflows
Sphingolipid Metabolic Pathway
The following diagram illustrates the central role of lactosylceramide in the sphingolipid metabolic pathway. This compound enters this pathway and is metabolized into more complex glycosphingolipids.
Caption: this compound in the sphingolipid metabolic pathway.
Lactosylceramide-Mediated Signaling Pathway
Lactosylceramide is not just a metabolic intermediate; it is also a potent signaling molecule that can initiate cascades leading to inflammation and oxidative stress.[7][8]
Caption: Lactosylceramide-centric signaling pathways.[7][8]
Experimental Workflow for Quantifying Sphingolipid Flux
This diagram outlines the complete experimental workflow from cell culture to data analysis.
Caption: Workflow for quantifying sphingolipid flux.
Data Presentation
Quantitative data from HPLC analysis should be summarized in tables for clear comparison between different experimental conditions (e.g., control vs. drug-treated). The results are typically expressed as the percentage of total fluorescence intensity for each lipid species or as picomoles of lipid per milligram of cell protein.
Table 1: Illustrative Quantitative Analysis of this compound Metabolism
| Lipid Species | Control (% of Total Fluorescence) | Treatment X (% of Total Fluorescence) |
| This compound | 65.2 ± 5.1 | 80.5 ± 6.3 |
| C12 NBD GM3 | 20.7 ± 2.3 | 10.1 ± 1.8 |
| C12 NBD Gb3 | 10.1 ± 1.5 | 5.4 ± 0.9 |
| Other Metabolites | 4.0 ± 0.8 | 4.0 ± 0.7 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell type, experimental conditions, and the specific treatment.
Conclusion
This compound is a valuable tool for researchers, scientists, and drug development professionals to quantitatively analyze sphingolipid flux and dissect the intricate roles of lactosylceramide in cellular metabolism and signaling. The protocols and workflows provided herein offer a robust framework for employing this fluorescent probe to gain deeper insights into the biology of sphingolipids and to identify novel therapeutic targets for a range of diseases.
References
- 1. C12-NBD Lactosyl Ceramide 99 (TLC) powder Avanti Lipids [sigmaaldrich.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. The Yin and Yang of lactosylceramide metabolism: implications in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: C12 NBD Lactosylceramide for Studying Endocytosis and Exocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
C12 NBD Lactosylceramide is a fluorescently labeled analog of lactosylceramide, a glycosphingolipid predominantly found in lipid rafts and caveolae of the plasma membrane. Its intrinsic fluorescence, conferred by the nitrobenzoxadiazole (NBD) group, allows for the real-time visualization and quantification of its trafficking through cellular membranes. This makes it an invaluable tool for investigating the dynamics of endocytosis, intracellular sorting, and exocytosis, particularly through lipid raft- and caveolae-mediated pathways. These pathways are crucial for various cellular processes, including signal transduction, nutrient uptake, and pathogen entry, and their dysregulation is implicated in numerous diseases.
This document provides detailed application notes and experimental protocols for utilizing this compound to study endocytosis and exocytosis. It includes methodologies for qualitative and quantitative analysis, as well as troubleshooting guidelines.
Data Presentation
Quantitative Analysis of this compound Endocytosis
| Cell Line | Incubation Time (min) | Uptake (% of Control) | Inhibitor (Concentration) | Inhibition of Uptake (%) | Reference |
| Human Fibroblasts | 30 | 100 | - | - | [1] |
| Human Fibroblasts | 30 | Reduced | Cholesterol Depletion | Significant | [1] |
| D407 | 120 | 100 | - | - | [2] |
| D407 | 120 | ~50 | Chlorpromazine (25 µg/mL) | ~50 | [2] |
| D407 | 120 | ~20 | Genistein (200 µM) | ~80 | [2] |
| D407 | 120 | ~10 | Methyl-β-cyclodextrin (5 mM) | ~90 | [2] |
Quantitative Analysis of Fluorescent Sphingolipid Recycling (Exocytosis)
| Fluorescent Lipid | Cell Line | Half-time of Recycling (t½, min) | Experimental Condition | Reference |
| C6-NBD-SM | CHO-K1 | ~40 | 37°C | [3] |
| C6-NBD-SM | CHO-K1 | No significant change | Monensin treatment | [3] |
| C6-NBD-SM | CHO-K1 | No significant change | Nocodazole treatment | [3] |
Note: Data for this compound recycling is limited; C6-NBD-SM is a structurally related sphingolipid and provides a relevant reference.
Experimental Protocols
Protocol 1: Qualitative Analysis of this compound Endocytosis by Confocal Microscopy
This protocol allows for the visualization of this compound internalization and its trafficking to intracellular compartments.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Confocal microscope with appropriate filter sets for NBD (Excitation/Emission: ~466/539 nm)
Procedure:
-
Preparation of this compound-BSA Complex (50 µM Stock):
-
In a glass vial, evaporate the desired amount of this compound from its organic solvent under a gentle stream of nitrogen.
-
Resuspend the dried lipid film in ethanol to a concentration of 1 mM.
-
In a separate tube, prepare a 1 mg/mL solution of fatty acid-free BSA in PBS.
-
Slowly add the ethanolic solution of this compound to the BSA solution while vortexing to achieve a final lipid concentration of 50 µM.
-
Incubate the complex for 15 minutes at 37°C. Store at 4°C for immediate use or aliquot and store at -20°C for long-term storage.
-
-
Cell Labeling:
-
Grow cells to 70-80% confluency on glass-bottom dishes or coverslips.
-
Wash the cells twice with pre-warmed serum-free medium.
-
Dilute the this compound-BSA complex in serum-free medium to a final working concentration of 2-5 µM.
-
Incubate the cells with the labeling medium at 37°C for 15-60 minutes. The optimal time should be determined empirically for each cell type.
-
-
Imaging:
-
Wash the cells three times with pre-warmed complete medium (containing FBS) to remove excess fluorescent lipid.
-
Add fresh complete medium to the cells.
-
Immediately image the cells using a confocal microscope. Acquire images at different time points (e.g., 0, 15, 30, 60 minutes) to track the internalization and trafficking of the probe.
-
Expected Results: Initially, fluorescence will be observed at the plasma membrane. Over time, fluorescent puncta will appear in the cytoplasm, representing endocytic vesicles. Depending on the cell type and trafficking pathway, the fluorescence may accumulate in specific organelles such as the Golgi apparatus or recycling endosomes.
Protocol 2: Quantitative Analysis of this compound Endocytosis by Fluorometry
This protocol provides a quantitative measure of the total internalized this compound.
Materials:
-
Same as Protocol 1, plus:
-
Cells cultured in a multi-well plate (e.g., 24-well or 96-well)
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorometer
Procedure:
-
Preparation and Labeling:
-
Follow steps 1 and 2 from Protocol 1, performing the experiment in a multi-well plate. Include control wells (no cells) for background fluorescence.
-
-
Back-Exchange (to remove plasma membrane-bound probe):
-
After the labeling incubation, wash the cells three times with ice-cold PBS.
-
Add a solution of 5% (w/v) fatty acid-free BSA in PBS to the cells and incubate on ice for 30 minutes. This step removes the this compound remaining in the outer leaflet of the plasma membrane.
-
Wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Fluorescence Measurement:
-
Lyse the cells by adding an appropriate volume of cell lysis buffer to each well and incubating on ice for 10 minutes.
-
Transfer the cell lysates to microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new plate suitable for fluorescence reading.
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for NBD.
-
-
Data Analysis:
-
Subtract the background fluorescence (from no-cell controls) from the sample readings.
-
Normalize the fluorescence intensity to the protein concentration of each lysate (determined by a standard protein assay like BCA).
-
The resulting value represents the amount of internalized this compound.
-
Protocol 3: Studying Exocytosis (Recycling) of this compound
This protocol measures the reappearance of internalized this compound at the plasma membrane.
Materials:
-
Same as Protocol 2.
Procedure:
-
Internalization of the Probe:
-
Follow step 1 of Protocol 2 to label the cells and allow for internalization of the this compound. A 30-60 minute incubation at 37°C is typically sufficient.
-
-
Removal of Plasma Membrane-Bound Probe (Back-Exchange):
-
Follow step 2 of Protocol 2 to remove the fluorescent probe remaining at the plasma membrane. At this point, the fluorescence is localized to intracellular compartments.
-
-
Chase Period to Allow for Recycling:
-
After the back-exchange, add pre-warmed complete medium to the cells and return them to the 37°C incubator.
-
Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for the recycling of the internalized probe to the plasma membrane.
-
-
Quantification of Recycled Probe:
-
At the end of each chase time point, place the cells on ice and perform a second back-exchange (as in step 2) to remove the probe that has been recycled to the plasma membrane.
-
The fluorescence remaining in the cell lysate after the second back-exchange represents the non-recycled probe.
-
The amount of recycled probe can be calculated by subtracting the fluorescence of the cells that underwent the second back-exchange from the fluorescence of cells that were lysed immediately after the first back-exchange (representing the total internalized pool).
-
Alternative Quantification Method:
-
Instead of a second back-exchange, the medium can be collected at each chase time point, and the fluorescence in the medium can be measured. This represents the amount of probe that has been exocytosed and released into the medium (if a suitable acceptor like BSA is present in the chase medium).
Applications in Drug Development
-
High-Throughput Screening: The quantitative fluorometry-based assays can be adapted for high-throughput screening of compound libraries to identify molecules that modulate lipid raft-mediated endocytosis or exocytosis. Such compounds could be potential therapeutics for diseases involving aberrant lipid trafficking.
-
Target Validation: this compound can be used to study the effects of knocking down or overexpressing specific genes on lipid trafficking pathways, thereby validating their role as potential drug targets.
-
Mechanism of Action Studies: For drugs known to affect cellular membranes or trafficking, this compound can be used to elucidate their specific mechanism of action on endocytic and exocytic pathways.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Insufficient probe concentration- Short incubation time- Inefficient uptake by the cell type | - Increase the concentration of this compound-BSA complex- Increase the labeling incubation time- Optimize the protocol for the specific cell line |
| High background fluorescence | - Incomplete removal of excess probe- Probe precipitation | - Increase the number and duration of washes- Ensure the this compound-BSA complex is well-dissolved |
| Photobleaching | - High laser power- Long exposure times | - Reduce laser intensity- Decrease exposure time or use a more sensitive detector- Use an anti-fade mounting medium for fixed cells |
| Cell toxicity | - High probe concentration- Prolonged incubation | - Perform a dose-response curve to determine the optimal non-toxic concentration- Reduce the incubation time |
Conclusion
This compound is a versatile and powerful tool for the real-time investigation of endocytosis and exocytosis, particularly through lipid raft- and caveolae-dependent pathways. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this fluorescent lipid analog to advance our understanding of cellular membrane trafficking in health and disease. Careful optimization of experimental conditions for each specific cell type and application is crucial for obtaining reliable and reproducible results.
References
- 1. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of inhibitors of endocytosis and NF-kB signal pathway on folate-conjugated nanoparticle endocytosis by rat Kupffer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C12 NBD Lactosylceramide in Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
C12 NBD Lactosylceramide is a fluorescently labeled analog of lactosylceramide, a pivotal glycosphingolipid in cellular biology. This probe consists of a lactosylceramide molecule attached to a nitrobenzoxadiazole (NBD) fluorophore via a 12-carbon acyl chain. The intrinsic fluorescence of the NBD group allows for the visualization and tracking of lactosylceramide trafficking and localization within living cells using fluorescence microscopy.[1][2] Lactosylceramide itself is a key intermediate in the biosynthesis of more complex glycosphingolipids and is an important signaling molecule involved in cell proliferation, adhesion, migration, and inflammation.[3] These properties make this compound an invaluable tool for investigating the dynamics of lipid metabolism, intracellular transport pathways, and the role of lipid microdomains (rafts) in cellular signaling.[3][4]
Product Information and Properties
The key properties of this compound are summarized in the table below. Understanding these characteristics is crucial for designing and executing experiments.
| Property | Value | Source |
| Full Chemical Name | N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-lactosyl-β1-1'-sphingosine | [5][6] |
| Molecular Formula | C₄₈H₈₁N₅O₁₆ | [6] |
| Molecular Weight | 984.18 g/mol | [6] |
| Excitation Maximum (λex) | ~465 nm | [7] |
| Emission Maximum (λem) | ~536 nm | [7] |
| Solubility | Soluble in Chloroform:Methanol (2:1) and Methanol | [7] |
| Storage | -20°C | [7] |
Principle of Action and Cellular Applications
When introduced to living cells, the lipophilic nature of this compound allows it to incorporate into the plasma membrane. From there, it is internalized and transported through endocytic and secretory pathways, mimicking the trafficking of endogenous lactosylceramide.[8] Its distribution and accumulation in specific organelles, such as the Golgi apparatus and endosomes, can be visualized and quantified over time.[8][9] This enables researchers to:
-
Visualize and track intracellular lipid transport: Study the pathways of glycosphingolipid trafficking between organelles.[8][10]
-
Investigate lipid metabolism: Monitor the conversion of lactosylceramide into more complex glycosphingolipids.
-
Study the role of lipid rafts: Analyze the localization and dynamics of lactosylceramide within membrane microdomains.[4]
-
Screen for modulators of lipid transport: Identify drugs or genetic modifications that alter glycosphingolipid metabolism and trafficking, which is relevant for diseases like lysosomal storage disorders.[8][9]
Signaling Pathways Involving Lactosylceramide
Lactosylceramide is not merely a structural component or biosynthetic intermediate; it is a critical signaling molecule located in lipid rafts that transduces external stimuli into cellular responses.[11][12] Diverse agonists such as platelet-derived growth factor (PDGF) and tumor necrosis factor-α (TNF-α) can activate lactosylceramide synthase, leading to the generation of lactosylceramide.[12] This newly synthesized lactosylceramide can then trigger downstream pathways, primarily through the generation of reactive oxygen species (ROS) and the activation of inflammatory cascades, contributing to pathologies like atherosclerosis and neuro-inflammation.[4][13][14]
Caption: Lactosylceramide-centric signaling pathway.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Lactosylceramide Trafficking
This protocol details the use of this compound for visualizing its uptake and transport in living cells.
Materials:
-
This compound stock solution (1 mM in Chloroform:Methanol, 2:1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging microscopy system with appropriate filters for NBD (Excitation ~465 nm, Emission ~535 nm)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Preparation of this compound-BSA Complex: a. In a glass vial, evaporate the required amount of this compound stock solution to dryness under a gentle stream of nitrogen gas. b. Resuspend the dried lipid film in a small volume of ethanol. c. Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a working complex. The final concentration of the probe in the complex is typically 100 µM.
-
Cell Labeling (Pulse): a. Grow cells on glass-bottom dishes to an appropriate confluency (e.g., 60-70%). b. For experiments tracking transport from the plasma membrane, pre-chill the cells and all solutions to 4°C to inhibit endocytosis. c. Dilute the this compound-BSA complex in cold, serum-free medium to a final working concentration (typically 1-5 µM). d. Remove the culture medium from the cells and wash once with cold PBS. e. Add the labeling medium to the cells and incubate for 10-30 minutes at 4°C (on ice). This allows the probe to label the plasma membrane.[7]
-
Washing and Chase: a. Aspirate the labeling solution and wash the cells three times with cold PBS to remove any unbound probe. b. Add pre-warmed (37°C) complete cell culture medium to the cells. This marks the beginning of the "chase" period. c. Immediately transfer the dish to the pre-warmed stage of the fluorescence microscope for imaging.
-
Imaging: a. Acquire images at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the internalization and trafficking of the probe from the plasma membrane to internal compartments like the Golgi apparatus and endosomes. b. Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
Caption: Experimental workflow for live-cell imaging.
Protocol 2: Lipid Extraction for Lipidomics Analysis
Following cell treatment or labeling, this protocol can be used to extract total lipids for subsequent analysis by techniques like mass spectrometry (MS). This allows for the identification and quantification of metabolites of this compound or changes in the overall lipidome.
Materials:
-
Cell scrapers
-
Ice-cold PBS
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
0.9% NaCl solution
-
Centrifuge
-
Nitrogen gas evaporator
Procedure (based on Folch method): [15][16]
-
Cell Harvesting: a. After the desired incubation/treatment, place the cell culture dish on ice. b. Aspirate the medium and wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a glass centrifuge tube. d. Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells. Discard the supernatant.
-
Lipid Extraction: a. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the cell pellet. b. Vortex vigorously for 1-2 minutes to homogenize the sample and ensure thorough mixing. c. Incubate at room temperature for 15-20 minutes. d. Centrifuge at 1000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Phase Separation: a. Transfer the supernatant (liquid phase) to a new glass tube. b. Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of supernatant). c. Vortex for 30 seconds. d. Centrifuge at 1000 x g for 10 minutes to facilitate phase separation. Two distinct phases will form: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids.
-
Lipid Recovery: a. Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette. b. Transfer the lower organic phase containing the lipids to a clean, pre-weighed glass vial. c. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Storage and Analysis: a. Once dried, the lipid extract can be stored at -80°C until analysis. b. For analysis (e.g., by LC-MS/MS), reconstitute the dried lipid film in an appropriate solvent mixture (e.g., methanol/chloroform 1:1 v/v).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak Golgi/cellular staining | - Insufficient probe concentration- Inefficient complex formation with BSA- Photobleaching | - Optimize the probe concentration (try a range of 1-10 µM).- Ensure the probe is fully dissolved and properly complexed with BSA.- Reduce laser power and exposure time during imaging. |
| High background fluorescence | - Incomplete washing- Probe precipitation | - Increase the number and duration of washes after the labeling step.- Ensure the probe-BSA complex is well-solubilized in the medium. |
| Cell toxicity | - High probe concentration- Prolonged incubation time | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Reduce the labeling and chase times. |
Conclusion
This compound is a potent and versatile fluorescent probe for investigating the complex biology of glycosphingolipids. Its ability to mimic endogenous lactosylceramide allows for real-time visualization of its trafficking and metabolism within living cells. By following the detailed protocols outlined in this document, researchers and drug development professionals can effectively utilize this compound to gain deeper insights into fundamental cellular processes and to explore the mechanisms of diseases related to aberrant lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. amsbio.com [amsbio.com]
- 3. lipotype.com [lipotype.com]
- 4. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Glucosylceramide modulates membrane traffic along the endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | MDPI [mdpi.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 16. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C12 NBD Lactosylceramide Staining in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
C12 NBD Lactosylceramide is a fluorescently labeled analog of lactosylceramide, a crucial glycosphingolipid involved in a variety of cellular processes.[1] Lactosylceramide serves as a key precursor for the synthesis of more complex glycosphingolipids and is an important signaling molecule implicated in cell adhesion, migration, proliferation, and angiogenesis.[1] Its fluorescent NBD (Nitrobenzoxadiazole) tag allows for the visualization and quantification of its uptake, trafficking, and localization within cells, particularly to the Golgi apparatus. This makes this compound a valuable tool for studying Golgi dynamics and lactosylceramide-centric signaling pathways using flow cytometry.
This document provides detailed application notes and protocols for the use of this compound in flow cytometry, enabling researchers to quantitatively analyze cellular processes involving this important lipid.
Principle of the Assay
The lipophilic nature of this compound allows it to readily associate with the plasma membrane of living cells. Following initial membrane binding, the fluorescent lipid is internalized and transported to the Golgi apparatus. This accumulation in the Golgi is a result of its recognition and processing by resident enzymes, leading to a concentrated fluorescent signal in this organelle. In flow cytometry, the intensity of the NBD fluorescence can be used to quantify the uptake and accumulation of this compound, providing insights into Golgi function and the cellular metabolism of glycosphingolipids.
Data Presentation
Table 1: Recommended Staining Parameters
| Parameter | Recommended Value | Notes |
| Probe | This compound | Fluorescent analog of lactosylceramide. |
| Stock Solution | 1 mM in DMSO or ethanol | Store at -20°C, protected from light. |
| Working Concentration | 1 - 5 µM | Optimal concentration should be determined empirically for each cell type. |
| Incubation Time | 30 minutes at 4°C (binding), followed by 30 minutes at 37°C (internalization) | Time may need optimization depending on the cell line and experimental goals. |
| Cell Density | 1 x 10^6 cells/mL | Adjust as needed for your specific flow cytometer. |
| Controls | Unstained cells, vehicle control (DMSO or ethanol) | Essential for setting background fluorescence and assessing vehicle effects. |
Table 2: Flow Cytometer Settings (Example)
| Parameter | Setting | Notes |
| Excitation Laser | 488 nm (Blue Laser) | |
| Emission Filter | 530/30 nm (e.g., FITC or GFP channel) | The NBD fluorophore has an emission maximum of around 535 nm. |
| Forward Scatter (FSC) | Logarithmic Scale | To visualize the cell population. |
| Side Scatter (SSC) | Logarithmic Scale | To visualize cell granularity. |
| Compensation | May be required if using additional fluorochromes | Check for spectral overlap with other dyes. |
| Events to Acquire | 10,000 - 50,000 events per sample | To ensure statistically significant data.[2] |
Experimental Protocols
Protocol 1: Staining of Live Suspension Cells for Flow Cytometry
Materials:
-
This compound
-
DMSO or ethanol
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold complete medium to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Prepare a working solution of this compound at the desired final concentration (e.g., 5 µM) in complete medium.
-
Add the this compound working solution to the cell suspension.
-
For the vehicle control, add an equivalent volume of DMSO or ethanol to a separate tube of cells.
-
Incubate the cells on ice (4°C) for 30 minutes to allow the probe to bind to the plasma membrane.
-
Transfer the tubes to a 37°C water bath and incubate for an additional 30 minutes to facilitate internalization and transport to the Golgi.
-
-
Washing:
-
Wash the cells twice with 2 mL of ice-cold PBS to remove excess probe.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in 0.5 mL of ice-cold PBS or Flow Cytometry Staining Buffer.
-
Keep the samples on ice and protected from light until analysis.
-
Analyze the samples on a flow cytometer using the appropriate laser and filter settings for NBD fluorescence.
-
Protocol 2: Staining of Adherent Cells for Flow Cytometry
Materials:
-
This compound
-
DMSO or ethanol
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA or other non-enzymatic cell dissociation solution
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Grow adherent cells on a culture dish to the desired confluency.
-
-
Staining:
-
Prepare a working solution of this compound at the desired final concentration (e.g., 5 µM) in pre-warmed complete medium.
-
Remove the culture medium from the cells and add the this compound working solution.
-
For the vehicle control, add medium containing an equivalent volume of DMSO or ethanol to a separate dish.
-
Incubate the cells at 37°C for 30-60 minutes.
-
-
Cell Detachment:
-
Wash the cells twice with PBS.
-
Add Trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete medium.
-
Alternatively, use a gentle non-enzymatic cell scraper or cell dissociation buffer to minimize membrane damage.
-
-
Washing and Resuspension:
-
Transfer the detached cells to a FACS tube.
-
Wash the cells twice with 2 mL of ice-cold PBS.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
Resuspend the final cell pellet in 0.5 mL of ice-cold PBS or Flow Cytometry Staining Buffer.
-
-
Analysis:
-
Keep the samples on ice and protected from light until analysis.
-
Analyze the samples on a flow cytometer.
-
Mandatory Visualizations
References
Application Notes and Protocols for C12 NBD Lactosylceramide in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
C12 NBD Lactosylceramide (N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-lactosyl-β1-1′-sphingosine) is a fluorescently labeled analog of lactosylceramide, a crucial glycosphingolipid in cellular biology.[1][2] Lactosylceramide serves as a key precursor for the synthesis of various complex glycosphingolipids and gangliosides.[2] It is also an important signaling molecule involved in cell adhesion, migration, proliferation, and angiogenesis.[2] The attached nitrobenzoxadiazole (NBD) fluorophore allows for the visualization and tracking of lactosylceramide uptake, trafficking, and localization within living cells, making it an invaluable tool for studying lipid metabolism and signaling pathways.[3]
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including live-cell imaging and lipid trafficking studies.
Properties and Characteristics
This compound is a derivative of lactosylceramide tagged with a fluorescent C-12 NBD group.[4][5][6] Its properties are summarized below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₈₁N₅O₁₆ | [2][5] |
| Molecular Weight | 984.18 g/mol | [2][7] |
| CAS Number | 474943-06-1 | [2][5] |
| Appearance | Powder / Solid | [2][5] |
| Solubility | Soluble in Chloroform:Methanol (2:1) | [5][8] |
| Fluorescence Ex/Em | ~465 nm / ~535 nm | [3][4] |
| Storage | Store at -20°C, protect from light | [2][3][9] |
| Stability | ≥ 4 years at -20°C | [3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and BSA Complex
Due to the hydrophobic nature of this compound, it is poorly soluble in aqueous culture media.[10] To facilitate its delivery to cells, it is essential to complex it with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA).[3][11]
Materials Required:
-
This compound powder
-
Chloroform:Methanol (2:1, v/v)
-
Ethanol (anhydrous)
-
Fatty acid-free BSA
-
Phosphate-Buffered Saline (PBS), sterile
-
Nitrogen gas source
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Prepare a 1 mM this compound Stock Solution:
-
Dissolve the this compound powder in a Chloroform:Methanol (2:1) mixture to a final concentration of 1 mM.
-
Store this stock solution in a glass vial at -20°C, protected from light.
-
-
Prepare a 10% Fatty Acid-Free BSA Stock Solution:
-
Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v).
-
Sterile filter the solution and store it at 4°C.
-
-
Prepare the this compound-BSA Complex (100 µM):
-
In a glass tube, add the desired amount of the 1 mM lipid stock solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas, creating a thin lipid film on the tube wall.[3]
-
Resuspend the dried lipid film in a small volume of ethanol (e.g., 10-20 µL).[3]
-
Prepare a BSA solution by diluting the 10% stock to the desired concentration (e.g., 0.34 mg/mL) in PBS.[3]
-
While vortexing the BSA solution, slowly add the ethanolic lipid solution. This dropwise addition is crucial to prevent precipitation.[3]
-
The final concentration of the this compound-BSA complex should be approximately 100 µM.
-
Store the complex at -20°C in aliquots for future use.[3]
-
Protocol 2: Live-Cell Labeling and Imaging
This protocol describes the general procedure for labeling living cells to visualize the uptake and subcellular distribution of this compound.
Materials Required:
-
Cells seeded on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
This compound-BSA complex (from Protocol 1)
-
Fluorescence microscope with appropriate filter sets (Excitation ~465 nm, Emission ~535 nm)
Procedure:
-
Cell Seeding:
-
Seed cells on a suitable imaging dish or coverslip 24-48 hours prior to the experiment. Allow cells to reach the desired confluency (typically 60-80%).
-
-
Preparation of Labeling Medium:
-
Thaw the this compound-BSA complex.
-
Dilute the complex in pre-warmed (37°C) complete cell culture medium to achieve the final working concentration. A starting concentration of 1-5 µM is recommended, but this should be optimized for each cell type to minimize toxicity and non-specific staining.[3]
-
-
Cell Labeling:
-
Aspirate the existing medium from the cells.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for 10-30 minutes at 37°C in a cell culture incubator.[3]
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells three times with pre-warmed complete cell culture medium or PBS to remove excess, unbound probe.[3]
-
-
Imaging:
-
Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.
-
Mount the dish on the microscope stage.
-
Visualize the fluorescently labeled cells using an NBD filter set. The probe is often transported from the endoplasmic reticulum to the Golgi apparatus, where it can accumulate.[3]
-
Protocol 3: Pulse-Chase Experiment for Lipid Trafficking
A pulse-chase experiment allows for the tracking of a synchronized pool of this compound as it is internalized from the plasma membrane and transported through endocytic and secretory pathways.[3]
Procedure:
-
Cell Preparation:
-
Prepare cells as described in Protocol 2, Step 1.
-
-
Pulse Labeling:
-
Prepare labeling medium with the lipid-BSA complex (1-5 µM) in serum-free medium.
-
Cool the cells and the labeling medium to 4°C or place on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add the cold labeling medium and incubate for a short period (e.g., 5-10 minutes) at 4°C.[3] This step allows the probe to bind to the plasma membrane with minimal internalization.[3]
-
-
Washing:
-
Quickly aspirate the labeling solution and wash the cells three times with ice-cold PBS to remove unbound probe.[3]
-
-
Chase Period:
-
Add pre-warmed (37°C) complete cell culture medium to the cells. This marks the beginning of the chase (time = 0).
-
Return the cells to the 37°C incubator.[3]
-
Image the cells at various time points (e.g., 5, 15, 30, 60 minutes) to track the movement of the fluorescent lipid from the plasma membrane to internal compartments like the Golgi apparatus.
-
Data Presentation and Troubleshooting
Effective use of this compound requires careful optimization of experimental parameters.
Recommended Experimental Parameters
| Parameter | Recommended Range | Application Notes |
| Working Concentration | 1 - 10 µM | Start with 1-5 µM.[3] Higher concentrations may lead to cytotoxicity or artifactual localization. Optimize for each cell line. |
| Incubation Time | 10 - 30 minutes | For general Golgi staining.[3] Shorter times (5-10 min) are used for pulse-chase experiments.[3] |
| Incubation Temperature | 37°C | For active transport and metabolism. 4°C is used to label the plasma membrane while inhibiting endocytosis.[3][11] |
| BSA Complexation | Essential | Required for delivery in aqueous medium. Use fatty acid-free BSA.[3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Golgi Staining | - Insufficient probe concentration- Inefficient cellular uptake- Photobleaching | - Increase the probe concentration in increments (e.g., up to 10 µM).[3]- Ensure the lipid-BSA complex is properly prepared and not precipitated.- Reduce laser power and exposure time during imaging.[3] |
| High Background Fluorescence | - Incomplete washing- Probe precipitation in medium | - Increase the number and duration of wash steps after labeling.[3]- Ensure the probe is fully dissolved and complexed with BSA before adding to the medium. |
| Cell Toxicity / Death | - Probe concentration is too high- Prolonged incubation time | - Perform a dose-response experiment to find the optimal non-toxic concentration.- Reduce the incubation time.[3] |
| Non-specific Organelle Staining | - Probe is still in transit- Cell line-specific differences | - Increase the post-labeling incubation/chase time to allow for accumulation in the target organelle (e.g., Golgi).[3]- Verify localization with organelle-specific markers. |
References
- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound (d18:1/12:0) | CAS 474943-06-1 | Cayman Chemical | Biomol.com [biomol.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. C12 NBD Galactosylceramide (d18:1/12:0) | CAS 474942-98-8 | Cayman Chemical | Biomol.com [biomol.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Live-Cell Imaging with C12 NBD Lactosylceramide: A Guide for Researchers and Drug Development Professionals
Introduction
C12 NBD Lactosylceramide is a fluorescently labeled analog of lactosylceramide, a crucial glycosphingolipid involved in a multitude of cellular processes. This synthetic probe incorporates the nitrobenzoxadiazole (NBD) fluorophore, enabling real-time visualization of its dynamics within living cells. Its structural similarity to endogenous lactosylceramide allows it to be processed by cellular machinery, making it an invaluable tool for studying lipid trafficking, membrane dynamics, and the intricate signaling pathways in which lactosylceramide participates. These processes are often dysregulated in various diseases, including cancer and lysosomal storage disorders, positioning this compound as a key reagent in both basic research and drug discovery.
Application Notes
Key Applications:
-
Visualizing the Golgi Apparatus and Endocytic Pathway: this compound serves as an excellent marker for the Golgi apparatus, a central hub for lipid metabolism and sorting.[1] Following its uptake, the probe is transported through the endocytic pathway, allowing for the study of these trafficking routes in real-time.
-
Investigating Sphingolipid Metabolism: As a substrate for enzymes involved in glycosphingolipid metabolism, this compound can be used to monitor the activity of these enzymes within living cells. This is particularly relevant for studying metabolic pathways and the effects of potential therapeutic inhibitors.
-
Studying Lactosylceramide-Mediated Signaling: Lactosylceramide is a bioactive lipid that plays a role in signaling pathways related to cell adhesion, migration, proliferation, and inflammation.[2] this compound allows for the investigation of these pathways and the identification of molecules that may modulate them.
-
High-Throughput Drug Screening: The fluorescent nature of this compound makes it suitable for developing cell-based assays for high-throughput screening of compound libraries aimed at identifying modulators of lactosylceramide trafficking and metabolism.
Advantages and Limitations:
Advantages:
-
Live-Cell Compatibility: Enables the study of dynamic processes in their native cellular context.
-
High Specificity: Mimics the behavior of endogenous lactosylceramide.
-
Good Fluorescent Properties: The NBD fluorophore has well-characterized excitation and emission spectra suitable for standard fluorescence microscopy.
Limitations:
-
Potential for Altered Metabolism: The NBD moiety may slightly alter the metabolic fate of the molecule compared to its endogenous counterpart.
-
Phototoxicity and Photobleaching: Like all fluorophores, NBD is susceptible to photobleaching and can induce phototoxicity with prolonged or intense light exposure. Careful optimization of imaging parameters is crucial.
Quantitative Data
The following tables provide examples of how to structure quantitative data obtained from experiments using this compound. The values presented are illustrative and will need to be determined experimentally.
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~485 nm[3] |
| Emission Maximum (λem) | ~525 nm[3] |
| Recommended Laser Line | 488 nm |
| Recommended Filter Set | FITC/GFP |
Table 2: Recommended Starting Concentrations for Live-Cell Imaging
| Cell Type | Seeding Density (% Confluency) | This compound-BSA Complex Concentration (µM) | Incubation Time (minutes) |
| HeLa | 60-80% | 1-5 | 15-30 |
| Fibroblasts (e.g., NIH-3T3) | 60-80% | 1-5 | 20-40 |
| Macrophages (e.g., RAW 264.7) | 70-90% | 2-10 | 30-60 |
Table 3: Example Quantification of Inhibitor Effect on Golgi Trafficking
| Inhibitor | Concentration (µM) | Mean Fluorescence Intensity in Golgi (Arbitrary Units) | % Inhibition of Golgi Localization |
| Control (DMSO) | - | 1500 ± 120 | 0% |
| Inhibitor X | 1 | 950 ± 90 | 36.7% |
| Inhibitor X | 5 | 450 ± 55 | 70.0% |
| Inhibitor Y | 10 | 1350 ± 110 | 10.0% |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Trafficking
This protocol details the steps for labeling live cells with this compound to visualize its trafficking to the Golgi apparatus.
Materials:
-
This compound
-
Chloroform:Methanol (2:1, v/v)
-
Ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with environmental chamber (37°C, 5% CO₂) and FITC/GFP filter set
Procedure:
-
Preparation of this compound-BSA Complex (100 µM Stock): a. Prepare a 1 mM stock solution of this compound in Chloroform:Methanol (2:1). b. In a glass tube, evaporate the desired amount of the stock solution to dryness under a gentle stream of nitrogen gas. c. Resuspend the dried lipid film in a small volume of ethanol. d. Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS or HBSS. e. While vortexing the BSA solution, slowly add the ethanolic solution of this compound to create the complex. f. Aliquot and store the 100 µM stock solution at -20°C, protected from light.
-
Cell Seeding: a. Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.
-
Cell Labeling: a. On the day of imaging, wash the cells twice with pre-warmed live-cell imaging medium. b. Dilute the 100 µM this compound-BSA stock solution to a final working concentration of 1-5 µM in pre-warmed live-cell imaging medium. c. Remove the wash medium and add the labeling solution to the cells. d. Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.
-
Washing: a. Aspirate the labeling solution. b. Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.
-
Imaging: a. Immediately transfer the dish or coverslip to the fluorescence microscope equipped with an environmental chamber. b. Acquire images using a standard FITC/GFP filter set. For time-lapse imaging, minimize phototoxicity by using the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.
Protocol 2: High-Throughput Screening Assay for Modulators of Lactosylceramide Trafficking
This protocol provides a framework for a 96-well plate-based assay to screen for compounds that inhibit the transport of this compound to the Golgi apparatus.
Materials:
-
All materials from Protocol 1
-
96-well black, clear-bottom imaging plates
-
Compound library (dissolved in DMSO)
-
High-content imaging system or automated fluorescence plate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well imaging plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Compound Treatment: a. Prepare serial dilutions of the compounds from your library. b. Add the compounds to the wells and incubate for the desired treatment time (e.g., 1-24 hours). Include appropriate vehicle (DMSO) controls.
-
Cell Labeling: a. Prepare the this compound-BSA complex as described in Protocol 1. b. Dilute the complex to the optimized final concentration in live-cell imaging medium. c. Remove the compound-containing medium and add the labeling solution to all wells. d. Incubate at 37°C for the optimized time.
-
Washing: a. Gently wash the wells three times with an automated plate washer or manually with pre-warmed live-cell imaging medium.
-
Image Acquisition and Analysis: a. Acquire images of each well using a high-content imaging system. Define the Golgi region of interest (ROI) based on the fluorescence signal in control wells. b. Quantify the mean fluorescence intensity within the Golgi ROI for each well. c. Alternatively, use a fluorescence plate reader to measure the total fluorescence intensity per well, which can be an initial screen for compounds affecting uptake.
-
Data Analysis: a. Normalize the fluorescence intensity of compound-treated wells to the vehicle control wells. b. Identify "hits" as compounds that cause a significant decrease in Golgi fluorescence intensity.
Visualizations
Caption: Lactosylceramide-mediated signaling pathway.
Caption: Experimental workflow for live-cell imaging.
References
Application Notes and Protocols: C12 NBD Lactosylceramide for Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
C12 NBD Lactosylceramide is a fluorescently labeled analog of lactosylceramide, a crucial glycosphingolipid in cellular biology. Lactosylceramide serves as a key precursor for the synthesis of a variety of complex glycosphingolipids and is an important signaling molecule involved in cell proliferation, adhesion, migration, and angiogenesis. The attachment of the nitrobenzoxadiazole (NBD) fluorophore to the C12 acyl chain allows for the sensitive detection and quantification of its metabolism, making it a valuable tool for studying the activity of enzymes involved in glycosphingolipid pathways. These enzymes, such as lactosylceramidase, glucosylceramidase (lysosomal GBA1 and non-lysosomal GBA2), and galactosylceramidase, play critical roles in cellular homeostasis and are implicated in various diseases, including lysosomal storage disorders and cancer.
This document provides detailed application notes and protocols for the use of this compound as a substrate in enzyme activity assays, intended to aid researchers in the investigation of these enzymes and the development of potential therapeutic inhibitors.
Applications
-
Enzyme Activity Assays: Direct measurement of the activity of enzymes that hydrolyze lactosylceramide, such as lactosylceramidase (a β-galactosidase) and certain glucosylceramidases.
-
High-Throughput Screening (HTS): Screening of small molecule libraries to identify inhibitors of lactosylceramide-metabolizing enzymes for drug discovery.
-
Characterization of Enzyme Kinetics: Determination of key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) to understand enzyme-substrate interactions.
-
Diagnosis of Lysosomal Storage Disorders: Potential application in diagnostic assays for diseases characterized by deficiencies in specific glycosphingolipid-hydrolyzing enzymes.
-
Studying Cellular Signaling: Investigation of the role of lactosylceramide metabolism in cellular signaling pathways.
Signaling Pathway Involving Lactosylceramide
Lactosylceramide is a central molecule in signaling pathways that regulate a number of cellular processes. External stimuli such as growth factors and cytokines can lead to the synthesis of lactosylceramide, which in turn can trigger downstream signaling cascades, often involving reactive oxygen species (ROS), to influence cell behavior.
Caption: Lactosylceramide signaling pathway.
Data Presentation: Enzyme Kinetic Parameters
The following tables summarize kinetic data for enzymes related to lactosylceramide metabolism. It is important to note that specific kinetic data for this compound is not widely available in the literature. The data presented here is for related substrates and enzymes to provide a comparative reference.
Table 1: Kinetic Parameters of β-Galactosidases with Various Substrates
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Reference |
| Lactobacillus plantarum HF571129 | o-nitrophenyl-β-D-galactopyranoside (ONPG) | 6.644 | 147.5 | 6.5 | [1] |
| Lactobacillus plantarum HF571129 | Lactose | 23.28 | 10.88 | 7.5 | [1] |
Table 2: Kinetic Parameters of Ceramidases with C12-NBD-Ceramide
| Enzyme | Source | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Reference |
| Alkaline Ceramidase | Pseudomonas aeruginosa | 2.8 | 1,250 | 8.5 | [2] |
| Neutral Ceramidase | Mouse Liver | 13.9 | 1.14 | 7.5 | [2] |
Table 3: IC50 Values of Selected Inhibitors for Related Glycosidases
| Enzyme | Inhibitor | IC50 | Reference |
| Neutral Ceramidase | C6 urea-ceramide | 17.23 ± 7.0 µM | [3] |
| α-glucosidase | Acarbose | 212 µM | |
| α-amylase | Acarbose | >500 µM |
Experimental Protocols
The following protocols are generalized methods for using this compound in enzyme activity assays. Optimization of specific parameters such as substrate concentration, enzyme concentration, and incubation time is recommended for each experimental setup.
Protocol 1: General Enzyme Activity Assay in a 96-Well Plate Format
This protocol describes a fluorometric assay to measure the activity of an enzyme that hydrolyzes this compound. The product, C12 NBD-glucosylceramide or C12 NBD-ceramide, can be separated from the substrate and quantified.
Materials:
-
This compound
-
Enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate)
-
Assay Buffer (e.g., 50 mM citrate-phosphate buffer, pH adjusted to the enzyme's optimum, typically acidic for lysosomal enzymes)
-
Detergent (e.g., Sodium taurocholate, Triton X-100)
-
Stop Solution (e.g., Chloroform:Methanol 2:1 v/v)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation ~460 nm, Emission ~540 nm for NBD)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol or DMSO). Prepare working solutions by diluting the stock in assay buffer containing a detergent. The detergent is crucial for solubilizing the lipid substrate and for the activity of many lipid-metabolizing enzymes.
-
Enzyme Preparation: Prepare the enzyme solution (e.g., cell lysate, purified enzyme) in assay buffer. The optimal protein concentration should be determined empirically to ensure the reaction is in the linear range.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the enzyme solution. b. Include appropriate controls:
- No-enzyme control: 50 µL of assay buffer without enzyme.
- Inhibitor control: 50 µL of enzyme solution pre-incubated with a known inhibitor. c. Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution (e.g., Chloroform:Methanol 2:1).
-
Extraction and Detection: a. After stopping the reaction, the fluorescent product and remaining substrate can be separated. For a plate-based assay without separation, a change in fluorescence upon hydrolysis might be detectable, though this is less common for NBD-lipid substrates. b. For a more robust assay, the product must be separated from the substrate. This can be achieved by liquid-liquid extraction followed by analysis of the phase containing the product. c. Alternatively, the reaction mixture can be spotted on a TLC plate and the separated fluorescent product can be quantified using a fluorescence scanner.
-
Data Analysis: a. Measure the fluorescence intensity of the product. b. Subtract the background fluorescence from the no-enzyme control. c. Enzyme activity is proportional to the fluorescence signal and can be quantified using a standard curve of the fluorescent product (e.g., C12 NBD-ceramide).
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol is an extension of Protocol 1, designed to determine the Michaelis-Menten kinetic parameters.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Vary the concentration of the this compound substrate over a wide range (e.g., 0.1 to 10 times the expected Km).
-
Keep the enzyme concentration constant and ensure the reaction time is short enough to measure the initial velocity.
-
Measure the initial reaction velocity (rate of product formation) for each substrate concentration.
-
Plot the initial velocity (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.
Protocol 3: Inhibitor Screening (IC50 Determination)
This protocol is designed to assess the potency of enzyme inhibitors.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Use a fixed, typically near-Km, concentration of this compound.
-
Prepare a serial dilution of the inhibitor compound.
-
Pre-incubate the enzyme with each concentration of the inhibitor for a specific time (e.g., 15-30 minutes) before adding the substrate.
-
Measure the enzyme activity at each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
Experimental Workflow and Logic Diagrams
General Workflow for Enzyme Activity Assay
Caption: General workflow for an enzyme activity assay.
Logical Relationship for Data Analysis
Caption: Logical flow for data analysis.
Conclusion
This compound is a versatile and sensitive substrate for the study of enzymes involved in glycosphingolipid metabolism. The protocols and data presented here provide a framework for researchers to design and execute robust enzyme activity assays. These assays are instrumental in advancing our understanding of the physiological and pathological roles of these enzymes and in the discovery of novel therapeutic agents. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.
References
- 1. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific and sensitive assay for alkaline and neutral ceramidases involving C12-NBD-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: C12 NBD Lactosylceramide Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with C12 NBD Lactosylceramide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly photobleaching, encountered during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: C12-NBD Lactosylceramide is a fluorescently labeled version of lactosylceramide, a key precursor in the synthesis of various glycosphingolipids. It is an essential signaling molecule involved in processes like cell adhesion, migration, proliferation, and angiogenesis. The attached NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group is a fluorescent probe that allows researchers to visualize the lipid's trafficking and localization within live cells, typically in organelles like the Golgi apparatus.[1][2]
Q2: What is photobleaching and why is it a problem for my NBD-labeled lipid?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like NBD, upon exposure to excitation light.[3] When a fluorophore absorbs light, its electrons enter an excited state. While they typically return to the ground state by emitting a photon (fluorescence), there is a chance they can enter a reactive triplet state.[4] This state can interact with molecular oxygen, generating reactive oxygen species (ROS) that permanently damage the fluorophore, causing it to lose its ability to fluoresce.[5][6] This results in a fading signal during your experiment, which is especially problematic for time-lapse imaging and quantitative studies.[3]
Q3: Is the NBD fluorophore particularly prone to photobleaching?
A3: Yes, the NBD fluorophore is known to be moderately photostable and can be susceptible to photobleaching, especially under high-intensity or prolonged illumination.[1][7] While its fluorescence is highly sensitive to the surrounding environment, which is a desirable trait, its photostability is lower compared to other dyes like BODIPY or Alexa Fluors.[8][9]
Troubleshooting Guide: Reducing Photobleaching
Issue: My fluorescent signal from this compound is fading too quickly during my imaging experiment.
This is a classic sign of photobleaching. Here are several strategies, from chemical to instrumental, that you can implement to mitigate signal loss.
Chemical Solutions: Antifade Reagents
Antifade reagents work by scavenging the reactive oxygen species (ROS) that cause photobleaching.[10] The choice of reagent depends heavily on whether you are working with live or fixed cells.
For Live-Cell Imaging: It is critical to use reagents that are non-toxic and do not perturb cellular function.
-
Commercial Live-Cell Reagents: Products like ProLong™ Live Antifade Reagent are specifically designed for live-cell imaging.[11][12] They often use enzymatic systems (like Oxyrase™ technology) to remove oxygen from the medium, thereby reducing ROS production without being cell-permeant.[11][13] These reagents can offer protection for up to 24 hours with minimal effect on cell viability.[11][13]
-
Antioxidant Additives:
-
Trolox: A water-soluble analog of vitamin E, Trolox is a popular antioxidant used to reduce photobleaching in live cells. However, its efficacy can be limited for many dyes.[11][13]
-
Ascorbic Acid (Vitamin C): Can be added to the imaging medium, but like Trolox, its protective effect may not be significant for many fluorophores at concentrations that are safe for cells.[11][13]
-
For Fixed-Cell Imaging: You have a wider range of powerful antifade agents available, often included in mounting media.
-
Commercial Mounting Media: Products like ProLong™ Gold , ProLong™ Diamond , and VECTASHIELD® are industry standards.[14] They contain potent antifade reagents and are formulated to maintain the fluorescence signal for long-term storage.[12]
-
Common Antifade Agents:
-
p-Phenylenediamine (PPD): Highly effective but can be toxic and may not be compatible with all fluorophores, particularly cyanine dyes.[10]
-
n-Propyl gallate (NPG): A non-toxic and stable option, though it can be difficult to dissolve.[6][10][15]
-
1,4-diazabicyclo[2.2.2]octane (DABCO): Less toxic than PPD and a good general-purpose antifade agent.[10]
-
| Reagent Type | Agent | Primary Use | Key Considerations |
| Live-Cell | ProLong™ Live | Live-Cell Imaging | Enzymatic, non-cell permeant, low toxicity.[11][13] |
| Live-Cell | Trolox (Vitamin E analog) | Live-Cell Imaging | Common antioxidant, but protection may be limited.[11][13] |
| Live-Cell | Ascorbic Acid (Vitamin C) | Live-Cell Imaging | Limited protection at non-toxic concentrations.[11][13] |
| Fixed-Cell | p-Phenylenediamine (PPD) | Fixed-Cell Mounting | Very effective, but toxic and can cause autofluorescence.[5][6][10] |
| Fixed-Cell | n-Propyl gallate (NPG) | Fixed-Cell Mounting | Non-toxic, but may have anti-apoptotic effects.[6][10] |
| Fixed-Cell | DABCO | Fixed-Cell Mounting | Less effective than PPD but also less toxic.[10] |
Instrumental and Imaging Parameter Optimization
How you acquire your images has a massive impact on photobleaching. The goal is to get the best possible signal-to-noise ratio with the least amount of light.
-
Reduce Illumination Intensity: Use the lowest laser power or lamp intensity that provides a usable signal.[14] Modern LED light sources are often more controllable than traditional mercury or xenon lamps.[9] Use neutral density filters to decrease intensity without changing the light's color.[9][14]
-
Minimize Exposure Time: Shorten the camera exposure time or increase the scan speed on a confocal microscope.[14] Only illuminate the sample when you are actively acquiring an image. Avoid prolonged viewing through the eyepieces.[16]
-
Avoid "Illumination Overhead": This occurs when the sample is illuminated, but the camera is not actively capturing the emission.[17][18] This is a significant source of unnecessary photobleaching, especially with short exposure times.[18] Use hardware synchronization (e.g., TTL circuits) between the light source and camera to minimize this.[17]
-
Use Sensitive Detectors: Employ high-sensitivity cameras (like EMCCD or sCMOS) or detectors (like GaAsP PMTs in confocal) to capture a usable signal with less excitation light.[14]
-
Choose the Right Objective: Use a high numerical aperture (NA) objective lens (e.g., 60-63x NA 1.4) as it collects light more efficiently, allowing you to use lower excitation power.[19]
Consider Alternative Fluorophores
If photobleaching of NBD remains a persistent issue, the most effective solution may be to use a more photostable fluorescent dye to label your lactosylceramide.
| Fluorophore Family | Example | Relative Photostability | Key Features |
| Nitrobenzoxadiazole | NBD | Moderate | Environmentally sensitive fluorescence, but prone to bleaching.[1][8] |
| Boron-dipyrromethene | BODIPY | High | Bright and relatively photostable, less sensitive to environment.[8] |
| Alexa Fluor™ Dyes | Alexa Fluor™ 488 | Very High | Very bright and highly photostable, excellent choice.[3][9] |
| DyLight™ Fluors | DyLight™ 488 | Very High | Similar to Alexa Fluor dyes in brightness and stability.[3][9] |
Experimental Protocols
Protocol: Quantifying the Photobleaching Rate
This protocol allows you to quantitatively compare different antifade reagents or imaging settings.[20][21]
-
Sample Preparation: Prepare identical samples of cells labeled with this compound. For testing antifade reagents, prepare one control sample (no antifade) and one for each condition you wish to test.
-
Microscope Setup:
-
Choose a representative cell and a region of interest (ROI) within the cell (e.g., the Golgi apparatus).
-
Set your desired imaging parameters (laser power, exposure time, etc.). Crucially, these settings must remain identical for all samples being compared.
-
-
Image Acquisition:
-
Acquire a time-lapse series of the ROI. For example, take one image every 5 seconds for a total of 5 minutes.
-
Ensure continuous illumination of the ROI during the acquisition period.
-
-
Data Analysis:
-
Use imaging software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.[22]
-
Correct for background fluorescence by measuring the intensity of a nearby region with no cells and subtracting this value from your ROI intensity at each time point.
-
Normalize the intensity values by dividing each point by the intensity of the first frame (time zero).
-
Plot the normalized intensity versus time. The resulting curve is your photobleaching curve.
-
-
Comparison: Compare the decay curves from different conditions. A slower decay rate indicates better protection against photobleaching. You can calculate the "half-life" – the time it takes for the fluorescence to drop to 50% of its initial value – for a quantitative comparison.[21]
Visualizations and Workflows
Caption: The photobleaching process of the NBD fluorophore.
Caption: Experimental workflow for testing antifade reagent efficacy.
Caption: Decision tree for minimizing photobleaching in your experiment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 11. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - US [thermofisher.com]
- 14. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 15. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 16. biocompare.com [biocompare.com]
- 17. journals.biologists.com [journals.biologists.com]
- 18. researchgate.net [researchgate.net]
- 19. Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. med.upenn.edu [med.upenn.edu]
- 21. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 22. med.upenn.edu [med.upenn.edu]
Technical Support Center: Optimizing C12 NBD Lactosylceramide for Cell Labeling
Welcome to the technical support center for C12 NBD Lactosylceramide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for cell labeling?
This compound is a fluorescently tagged glycosphingolipid. It consists of a lactosylceramide molecule attached to a nitrobenzoxadiazole (NBD) fluorophore. When introduced to living cells, it is metabolized and transported, primarily accumulating in the Golgi apparatus. This makes it an effective marker for visualizing the Golgi and studying sphingolipid transport and metabolism. The NBD fluorophore allows for visualization using fluorescence microscopy.
Q2: What is the principle of action for this compound in cellular staining?
This compound is a vital stain that incorporates into cellular membranes. Once inside the cell, it is transported to the Golgi apparatus, a central organelle for lipid and protein processing.[1] Within the Golgi, it can be metabolized by enzymes like glucosylceramide synthase and sphingomyelin synthase.[2] This metabolic processing and subsequent accumulation within the Golgi cisternae are what lead to the characteristic staining of this organelle.[1]
Q3: What are the spectral properties of this compound?
The NBD fluorophore has specific excitation and emission wavelengths that are important for configuring microscopy settings.
| Property | Wavelength (nm) |
| Excitation Maximum | ~465-485 |
| Emission Maximum | ~525-535 |
Note: The exact wavelengths can vary slightly depending on the local environment of the probe.
Q4: Is this compound cytotoxic to cells?
While NBD-ceramides are widely used, high concentrations or prolonged incubation times can potentially lead to cytotoxicity. It is recommended to perform a viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to determine the optimal, non-toxic concentration and incubation time for your specific cell type and experimental conditions. One study has reported that an alternative, acetyl-C16-ceramide-NBD, exhibits weaker cytotoxicity and is more resistant to metabolic enzymes, making it suitable for long-term observations.[3]
Troubleshooting Guide
This guide addresses common issues encountered during cell labeling experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Staining | Insufficient Probe Concentration: The concentration of this compound is too low for detection. | Optimize the concentration by performing a titration. A good starting range is 1-5 µM.[4] |
| Inefficient Cellular Uptake: The probe is not being effectively taken up by the cells. | Ensure the this compound is complexed with fatty acid-free Bovine Serum Albumin (BSA) to facilitate delivery into the cells. | |
| Photobleaching: The NBD fluorophore has been damaged by excessive light exposure. | Reduce laser power and exposure time during image acquisition. For fixed cells, use an anti-fade mounting medium.[4] | |
| High Background Fluorescence | Incomplete Washing: Excess probe that is not taken up by cells remains in the imaging medium. | Increase the number and duration of washing steps after the labeling incubation. |
| Probe Precipitation: The this compound-BSA complex has precipitated out of solution. | Ensure the probe is fully dissolved and properly complexed with BSA before adding it to the cell culture medium. | |
| Non-Specific Staining | Incorrect Incubation Temperature: Incubation at higher temperatures for extended periods can lead to non-specific localization. | For visualizing transport, consider a pulse-chase experiment where cells are initially labeled at a low temperature (e.g., 4°C) to label the plasma membrane, followed by a "chase" at 37°C to allow for internalization and transport to the Golgi. |
| Rapid Signal Loss | Photobleaching: The NBD fluorophore is known to be susceptible to photobleaching. | Minimize light exposure by using the lowest possible laser power and exposure time. Acquire images efficiently and avoid prolonged continuous imaging of the same field of view. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of the Golgi Apparatus
This protocol is for the general visualization of the Golgi apparatus in living cells.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Live-cell imaging microscope with appropriate filters for NBD
Procedure:
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound in an organic solvent (e.g., chloroform:methanol 2:1).
-
Evaporate the desired amount of the stock solution to dryness under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Add the ethanolic solution to a solution of fatty acid-free BSA (e.g., 0.34 mg/mL in PBS) while vortexing to create the complex.
-
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and grow to the desired confluency.
-
-
Labeling:
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed complete cell culture medium to remove excess probe.[4]
-
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium to the cells.
-
Mount the dish or coverslip on the microscope stage.
-
Visualize the fluorescently labeled Golgi apparatus using the appropriate filter set for NBD.
-
Protocol 2: Fixed-Cell Staining of the Golgi Apparatus
This protocol is for visualizing the Golgi apparatus in fixed cells.
Materials:
-
This compound-BSA complex (prepared as in Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Mounting medium (preferably with an anti-fade reagent)
Procedure:
-
Cell Seeding and Growth:
-
Grow cells on coverslips to the desired confluency.
-
-
Labeling (Pre-fixation):
-
Incubate live cells with the this compound-BSA complex (1-5 µM) in complete medium for 10-30 minutes at 37°C.
-
Wash the cells three times with warm complete medium.
-
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate NBD filter set.
-
Visualizations
Signaling and Metabolic Pathways
Experimental Workflow
Troubleshooting Logic
References
- 1. Sphingolipid metabolism in cultured fibroblasts: microscopic and biochemical studies employing a fluorescent ceramide analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (d18:1/12:0) | CAS 474943-06-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: C12 NBD-Lactosylceramide in Long-Term Imaging
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing C12 NBD-Lactosylceramide in their long-term live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is C12 NBD-Lactosylceramide and what is it used for?
C12 NBD-Lactosylceramide is a fluorescently tagged glycosphingolipid. It consists of a lactosylceramide molecule, which is a precursor for various glycosphingolipids, attached to a nitrobenzoxadiazole (NBD) fluorophore. It is used as a probe to visualize the localization and trafficking of glycosphingolipids in live cells, particularly their transport to and accumulation in the Golgi apparatus.[1] Lactosylceramide itself is an important signaling molecule involved in processes like cell adhesion, migration, proliferation, and angiogenesis.
Q2: I am observing significant cell death in my long-term imaging experiments with C12 NBD-Lactosylceramide. What are the potential causes?
The observed cytotoxicity can stem from two primary sources:
-
Phototoxicity: The NBD fluorophore, when excited by light (especially shorter wavelengths), can generate reactive oxygen species (ROS) that are damaging to cells and can lead to apoptosis or necrosis.[2][3] This damage is often exacerbated during long-term or time-lapse imaging due to repeated light exposure.
-
Intrinsic Cytotoxicity: Endogenous lactosylceramide is a bioactive lipid involved in signaling pathways that can influence cell fate.[4][5] Introducing an exogenous analog like C12 NBD-Lactosylceramide can disrupt these pathways. Additionally, some short-chain ceramide analogs are known to induce cytotoxicity.[6] While less common, this can be a contributing factor, especially at high concentrations.
Q3: What are the recommended starting concentrations and incubation times for C12 NBD-Lactosylceramide?
For live-cell imaging, a starting concentration of 1-5 µM is generally recommended.[1][7] The optimal incubation time can range from 10 to 60 minutes, depending on the cell type and experimental goals.[1][7] It is crucial to empirically determine the lowest possible concentration and shortest incubation time that provides a sufficient signal for your specific cell line and imaging setup to minimize potential artifacts and cytotoxicity.
Q4: Are there less cytotoxic alternatives to C12 NBD-Lactosylceramide for tracking glycosphingolipids?
Yes, several alternatives can be considered:
-
BODIPY-labeled Lactosylceramide: The BODIPY fluorophore is generally brighter and more photostable than NBD. Some studies suggest that the BODIPY fluorophore may intercalate into the membrane bilayer more effectively than the NBD fluorophore, potentially better mimicking the natural lipid.[8]
-
Modified NBD-Ceramides: Researchers have synthesized modified NBD-ceramide analogs, such as acetyl-C16-ceramide-NBD, which have been shown to accumulate in the Golgi complex with no observable cytotoxicity for over 24 hours.[9] This is attributed to their resistance to metabolic enzymes.[9]
-
Genetically Encoded Biosensors: For tracking the localization of specific lipids, genetically encoded biosensors based on lipid-binding domains fused to fluorescent proteins (e.g., GFP) can be a powerful alternative that avoids the use of exogenous fluorescent lipid analogs.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death / Poor Cell Health | Phototoxicity from NBD fluorophore excitation. | 1. Reduce Light Exposure: Decrease laser power/light intensity to the minimum required for a usable signal. Increase camera gain or use a more sensitive detector if necessary. 2. Optimize Exposure Time: Use the shortest possible exposure time per frame. 3. Use Longer Wavelengths: If your imaging system allows, use a longer excitation wavelength. Red-shifted fluorophores are generally less phototoxic.[11] 4. Add Antioxidants: Supplement your imaging medium with ROS scavengers like Trolox or ascorbic acid to mitigate oxidative stress.[11] 5. Use Advanced Microscopy: Techniques like Total Internal Reflection Fluorescence (TIRF) or two-photon microscopy limit illumination to the focal plane, reducing overall phototoxicity.[3] |
| High Probe Concentration | Titrate the C12 NBD-Lactosylceramide concentration down to the lowest level that provides a detectable signal. A starting range of 1-5 µM is recommended, but lower may be possible.[1][7] | |
| Prolonged Incubation | Reduce the incubation time. Optimal times can be as short as 10-30 minutes.[1] | |
| Weak or No Fluorescent Signal | Insufficient Probe Concentration | If you have started with a very low concentration to avoid cytotoxicity, you may need to incrementally increase it. |
| Inefficient Cellular Uptake | Ensure the C12 NBD-Lactosylceramide is complexed with fatty acid-free Bovine Serum Albumin (BSA) for efficient delivery into the cells.[1][7] | |
| Photobleaching | Reduce the frequency of image acquisition in time-lapse experiments. Use an anti-fade reagent in your imaging medium if compatible with live-cell imaging. | |
| Artifactual Localization (e.g., non-specific membrane staining) | Probe Aggregation | Ensure the C12 NBD-Lactosylceramide-BSA complex is fully dissolved and not precipitated. Prepare fresh solutions for each experiment. |
| Metabolism of the Probe | Be aware that the cell can metabolize the NBD-labeled lipid, leading to fluorescence in other cellular compartments over time. Acquire images shortly after washing out the excess probe for initial localization studies. |
Experimental Protocols
Protocol 1: Live-Cell Labeling with C12 NBD-Lactosylceramide
This protocol provides a general guideline for labeling live cells. Optimization for specific cell types is recommended.
Materials:
-
C12 NBD-Lactosylceramide stock solution (e.g., 1 mM in Chloroform:Methanol 2:1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., serum-free medium or HBSS)
-
Glass-bottom dishes or coverslips for imaging
Procedure:
-
Preparation of C12 NBD-Lactosylceramide-BSA Complex (100 µM Stock): a. In a glass vial, add the desired amount of C12 NBD-Lactosylceramide stock solution. b. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film. c. Prepare a 0.34 mg/mL solution of fatty acid-free BSA in HBSS or PBS. d. Add the BSA solution to the dried lipid film. e. Vortex vigorously for 2-3 minutes until the lipid is fully dissolved, creating a clear 100 µM stock solution. f. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[7]
-
Cell Seeding: a. Seed cells on glass-bottom dishes or coverslips. b. Allow cells to adhere and grow to 60-80% confluency.
-
Cell Labeling: a. On the day of the experiment, wash the cells twice with pre-warmed live-cell imaging medium. b. Dilute the 100 µM C12 NBD-Lactosylceramide-BSA stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-5 µM. c. Aspirate the wash medium and add the labeling solution to the cells. d. Incubate the cells for 10-30 minutes at 37°C.[1]
-
Washing and Imaging: a. Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove the unbound probe.[1] b. Immediately proceed to imaging on a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂). Use a standard FITC/GFP filter set (Excitation ~465 nm, Emission ~535 nm).
Signaling Pathways and Visualizations
Endogenous lactosylceramide can modulate integrin function. The introduction of exogenous lactosylceramide analogs may perturb this pathway. One identified pathway involves the clustering of β1-integrins within glycosphingolipid-enriched microdomains, leading to their activation and subsequent internalization via caveolar endocytosis.[5] This process can trigger downstream signaling, including the activation of Src kinase and reorganization of the actin cytoskeleton.[5]
Caption: Lactosylceramide-induced β1-integrin signaling pathway.
Caption: Experimental workflow for live-cell imaging with C12 NBD-Lactosylceramide.
References
- 1. benchchem.com [benchchem.com]
- 2. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De novo labeling and trafficking of individual lipid species in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. The glycosphingolipid, lactosylceramide, regulates beta1-integrin clustering and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trafficking of Acetyl-C16-Ceramide-NBD with Long-Term Stability and No Cytotoxicity into the Golgi Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 11. researchgate.net [researchgate.net]
Minimizing background fluorescence in C12 NBD Lactosylceramide experiments
Technical Support Center: C12 NBD Lactosylceramide Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound to minimize background fluorescence and ensure high-quality imaging data.
Troubleshooting Guide
High background fluorescence is a common issue that can obscure the specific signal from your target organelle. The following Q&A format addresses the most frequent problems and their solutions.
Q1: My entire cell is fluorescent, and I can't distinguish the Golgi apparatus. What's causing this high background?
A1: This is typically due to an excessive concentration of the probe or insufficient washing, leading to non-specific membrane labeling.[1]
Solutions:
-
Optimize Probe Concentration: The optimal concentration is cell-type dependent. Perform a concentration titration to find the lowest concentration that gives a detectable specific signal.
-
Perform a "Back-Exchange": After labeling, incubate the cells with a solution of fatty acid-free Bovine Serum Albumin (BSA). This helps to remove excess this compound from the plasma membrane.[1][2]
-
Increase Wash Steps: After labeling, ensure you are washing the cells thoroughly to remove any unbound probe.[3][4]
Q2: The fluorescent signal is very weak or fades quickly during imaging. What should I do?
A2: Weak or rapidly fading signals are often a result of photobleaching, where the NBD fluorophore is damaged by exposure to excitation light.[1][5][6][7]
Solutions:
-
Minimize Light Exposure: Reduce the intensity of the excitation light and the duration of exposure during imaging.[3][6][7] Use neutral-density filters if available.[7][8]
-
Use Antifade Reagents: For fixed cells, use a mounting medium containing an antifade reagent to protect the fluorophore.[3][7]
-
Optimize Imaging Settings: Adjust the gain on your microscope's detector to amplify the signal without increasing the excitation light intensity.[8][9]
-
Check Probe Preparation: Ensure the this compound-BSA complex was prepared correctly. The fluorescence of NBD is weaker in aqueous environments and increases in the non-polar environment of the Golgi.[1]
Q3: The fluorescence is localizing to structures other than the Golgi. Why is this happening?
A3: While this compound is a marker for the Golgi, its localization depends on the cell's metabolic pathways.[1] Off-target localization can occur due to variations in lipid metabolism between cell types.
Solutions:
-
Verify Localization: Use a co-stain with a known Golgi marker to confirm if the observed signal is indeed from the Golgi.
-
Consider Cell Type: Research the specific lipid metabolism of your cell type to understand how it might process this compound.
-
Adjust Incubation Time: Vary the incubation time to see if it affects the localization of the probe.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting concentration for this compound?
A: A common starting concentration is between 1-5 µM.[3] However, this should be optimized for your specific cell type and experimental conditions.
Q: How should I prepare the this compound for cell labeling?
A: this compound should be complexed with fatty acid-free BSA to ensure proper delivery to the cells. A typical procedure involves drying the lipid from an organic solvent and then resuspending it in a BSA solution.[3]
Q: Can I use this compound in live-cell imaging?
A: Yes, this compound is well-suited for live-cell imaging to study Golgi dynamics.[3] It's important to maintain the health of the cells during the experiment by using an appropriate imaging medium and minimizing phototoxicity.[9][10][11][12]
Q: What filter set should I use for imaging NBD?
A: Use a standard FITC/GFP filter set. The approximate excitation maximum for NBD is 465 nm, and the emission maximum is 535 nm.[3]
Quantitative Data Summary
| Parameter | Recommended Range | Key Considerations |
| Probe Concentration | 1 - 10 µM | Start with 1-5 µM and titrate for optimal signal-to-noise ratio.[3] |
| Incubation Time | 10 - 30 minutes at 37°C | Cell-type dependent; may require optimization.[3] |
| BSA Concentration (for back-exchange) | 0.34 mg/mL (Fatty acid-free) | Helps remove non-specific plasma membrane staining.[3] |
| Excitation Wavelength | ~465 nm | Standard FITC/GFP filter sets are appropriate. |
| Emission Wavelength | ~535 nm | Standard FITC/GFP filter sets are appropriate. |
Experimental Protocols
Protocol 1: Live-Cell Labeling with this compound
This protocol provides a general guideline for labeling live cells.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Live-cell imaging microscope
Procedure:
-
Prepare this compound-BSA Complex:
-
Evaporate the desired amount of this compound stock solution to dryness under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) while vortexing to create a stock solution of the complex.[3]
-
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging and allow them to adhere and reach the desired confluency.
-
Labeling:
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.[3]
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., HBSS or a specialized live-cell imaging solution) to the cells.
-
Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.
-
Visualize the fluorescently labeled Golgi apparatus using the appropriate filter set for NBD.
-
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Troubleshooting logic for high background fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
C12 NBD Lactosylceramide solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of C12 NBD Lactosylceramide, a fluorescent analog of lactosylceramide.[1][2][3] It is intended for researchers, scientists, and drug development professionals utilizing this probe for studying sphingolipid metabolism and trafficking.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescently tagged version of lactosylceramide, a key molecule in the synthesis of various glycosphingolipids.[3] The attached Nitrobenzoxadiazole (NBD) fluorophore allows for its visualization in living cells.[4] Its primary applications include studying the trafficking and metabolism of sphingolipids, particularly within the Golgi apparatus, and investigating cellular processes like adhesion, migration, and proliferation.[3][4]
Q2: How should I store this compound?
A2: this compound should be stored at -20°C.[5][6][7] It is light-sensitive and hygroscopic, so it should be protected from light and moisture.[6] For optimal stability, it is recommended to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles. The stability is reported to be at least 4 years when stored correctly.[5][8]
Q3: What are the spectral properties of the NBD fluorophore?
A3: The NBD fluorophore has an excitation maximum of approximately 465 nm and an emission maximum of around 535 nm.[4][8]
Q4: Is this compound toxic to cells?
A4: While fluorescent lipid analogs are generally well-tolerated by cells for short-term experiments, high concentrations or prolonged exposure can potentially induce cytotoxicity. It is crucial to determine the optimal concentration and incubation time for your specific cell type and experimental conditions to minimize any potential artifacts or toxic effects.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of the Probe
Symptoms:
-
Visible precipitate in the stock solution or final working solution.
-
Inconsistent or weak fluorescent signal in experiments.
-
Formation of fluorescent aggregates on cells or coverslips.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Solvent | This compound is soluble in a mixture of chloroform and methanol (2:1).[5][9] For cell-based assays, a common method is to first dissolve it in a small amount of ethanol or a chloroform:methanol mixture, evaporate the solvent, and then complex it with fatty acid-free Bovine Serum Albumin (BSA) in a buffer like PBS.[4] |
| Low Temperature | If the probe has been stored at low temperatures, allow it to warm to room temperature before opening the vial to prevent condensation. |
| High Concentration | Prepare stock solutions at a reasonable concentration (e.g., 1 mM). If precipitation occurs upon dilution into aqueous buffers, consider using a carrier protein like BSA to improve solubility and delivery to cells.[4] |
Issue 2: Weak or No Fluorescent Signal
Symptoms:
-
Faint or undetectable fluorescence in labeled cells.
-
Signal-to-noise ratio is poor.
Possible Causes and Solutions:
| Cause | Solution |
| Low Probe Concentration | Increase the final concentration of the probe in your experiment. A typical starting concentration for live-cell imaging is in the low micromolar range. |
| Short Incubation Time | The probe may require more time to be taken up by the cells and transported to the target organelle. Increase the incubation time and monitor the signal periodically. |
| Photobleaching | The NBD fluorophore is susceptible to photobleaching. Reduce the excitation light intensity and exposure time during image acquisition. The use of an antifade reagent may also help to increase photostability.[10] |
| Incorrect Filter Set | Ensure that the excitation and emission filters on your microscope are appropriate for the NBD fluorophore (Ex: ~465 nm, Em: ~535 nm).[4] |
Issue 3: High Background or Non-specific Staining
Symptoms:
-
High fluorescence in the extracellular medium.
-
Fluorescence is observed in cellular compartments other than the expected target (e.g., Golgi).
Possible Causes and Solutions:
| Cause | Solution |
| Excess Probe | After the labeling period, wash the cells thoroughly with fresh, pre-warmed medium or buffer to remove any unbound probe. |
| Probe Aggregation | Ensure the probe is fully solubilized and complexed with BSA if necessary. Aggregates can bind non-specifically to the cell surface or coverslip. |
| Metabolic Conversion | The fluorescent signal in the Golgi is often due to the metabolic conversion of the ceramide analog into other sphingolipids.[4] If staining is seen elsewhere, it could be due to the probe being in transit.[4] Consider adjusting the post-labeling incubation time to allow for accumulation in the target organelle.[4] |
Issue 4: Fluorescence Quenching
Symptoms:
-
A decrease in fluorescence intensity that is not due to photobleaching.
Possible Causes and Solutions:
| Cause | Solution |
| Self-Quenching | At high concentrations, NBD can exhibit self-quenching.[11][12] It is important to work within a concentration range where this effect is minimal. A concentration-response curve can help determine the optimal range for your experiments. |
| Environmental Factors | The fluorescence of NBD can be influenced by the polarity of its environment.[13] Additionally, certain molecules can act as quenchers.[14][15] Be mindful of the components in your experimental buffer. Acidic pH can also affect quenching agents like dithionite.[13] |
Quantitative Data Summary
Table 1: Solubility of Related NBD-Ceramides
| Solvent | Concentration | Reference |
| DMF | 30 mg/mL | [8] |
| DMSO | 20 mg/mL | [8] |
| Ethanol | 20 mg/mL | [8] |
| Chloroform:Methanol (2:1) | Soluble | [5][9] |
Note: Data is for a related C12 NBD Ceramide, but similar solubility is expected for the lactosylceramide derivative.
Experimental Protocols
Protocol: Live-Cell Labeling with this compound
This protocol provides a general guideline for labeling live cells to visualize the Golgi apparatus. Optimization may be required for different cell types.[4]
Materials:
-
This compound
-
Chloroform:Methanol (2:1) or Ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Glass-bottom dishes or coverslips
-
Live-cell imaging microscope with appropriate filters for NBD
Procedure:
-
Preparation of this compound-BSA Complex: a. In a glass vial, dispense the desired amount of this compound stock solution. b. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin film. c. Resuspend the dried lipid in a small volume of ethanol. d. In a separate tube, prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL). e. While vortexing the BSA solution, slowly inject the ethanolic solution of the probe to create the this compound-BSA complex.[4]
-
Cell Seeding: a. Seed cells on glass-bottom dishes or coverslips suitable for live-cell imaging. b. Allow cells to adhere and grow to the desired confluency.
-
Cell Labeling: a. Dilute the this compound-BSA complex in complete cell culture medium to the desired final concentration (e.g., 1-5 µM). b. Remove the existing medium from the cells and replace it with the labeling medium. c. Incubate the cells at 37°C for a specified period (e.g., 30-60 minutes).
-
Washing and Imaging: a. After incubation, remove the labeling medium and wash the cells two to three times with fresh, pre-warmed complete cell culture medium. b. Add fresh medium to the cells and mount the dish on the microscope stage. c. Visualize the fluorescently labeled cells using the appropriate filter set for NBD (Excitation ~465 nm, Emission ~535 nm).[4]
Visualizations
Caption: Troubleshooting workflow for weak fluorescent signals.
Caption: Simplified pathway of this compound uptake.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. C12-NBD Lactosyl Ceramide 99 (TLC) powder Avanti Lipids [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. C12-NBD Lactosyl Ceramide 99 (TLC) powder Avanti Lipids [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound (d18:1/12:0) | CAS 474943-06-1 | Cayman Chemical | Biomol.com [biomol.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Artifacts and misinterpretations in C12 NBD Lactosylceramide imaging
Welcome to the technical support center for C12 NBD Lactosylceramide (LacCer) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding common artifacts and overcoming misinterpretations during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent analog of the native glycosphingolipid, lactosylceramide.[1] It is created by attaching a nitrobenzoxadiazole (NBD) fluorescent group to a 12-carbon acyl chain on the lactosylceramide backbone.[2][3] Its primary application is in live-cell imaging to visualize the trafficking and distribution of lactosylceramide, which is a key precursor for the synthesis of various glycosphingolipids and an important signaling molecule involved in cell proliferation, migration, and adhesion.[1] It is often used to specifically label the Golgi apparatus.
Q2: Why is the NBD fluorophore so sensitive to its environment?
The NBD group's fluorescence is highly sensitive to the polarity of its surrounding environment.[4] It exhibits weak fluorescence in polar (aqueous) environments but becomes brightly fluorescent when it moves into nonpolar (hydrophobic) media, such as a lipid membrane.[4] This sensitivity arises from a large change in its dipole moment upon excitation.[4] While this property can be used to probe membrane characteristics, it is also a major source of artifacts, as changes in fluorescence intensity may not solely reflect the concentration of the probe but also changes in the local membrane environment.[5][6]
Q3: Can the cell metabolize this compound?
Yes. Once introduced into cells, C12 NBD LacCer can be metabolized and enter the sphingolipid synthesis pathway. Lactosylceramide is a pivotal precursor for the biosynthesis of many major glycosphingolipids.[7] This can lead to the NBD fluorophore appearing on other lipids, which may then traffic to different organelles, leading to misinterpretation of the LacCer localization.
Q4: What are the main alternatives to NBD-labeled lipids?
Common alternatives include lipids labeled with BODIPY, a fluorophore known for being brighter and more photostable than NBD.[6] BODIPY-labeled lipids are often less sensitive to the polarity of their environment, which can lead to a more stable and reproducible signal.[6][8] However, the choice of fluorophore and the attached lipid is critical and should be based on the specific experimental question.[6]
Troubleshooting Guide
Problem 1: High Background or Non-specific Staining
Symptoms:
-
Fluorescence is observed throughout the cell, not just in the expected organelle (e.g., Golgi).
-
The signal-to-noise ratio is very low, making it difficult to identify specific structures.
Possible Causes & Solutions:
| Cause | Solution |
| Probe Concentration Too High | NBD-labeled lipids can form aggregates or micelles at high concentrations, leading to non-specific membrane staining. Reduce the working concentration of C12 NBD LacCer (typically in the 2-5 µM range) and perform a concentration titration to find the optimal level for your cell type. |
| Excessive Incubation Time | Prolonged incubation can allow the probe to be metabolized and distributed to other cellular compartments. Optimize the incubation time (e.g., start with 30 minutes at 37°C) and perform a time-course experiment. |
| Incomplete Removal of Unbound Probe | Residual probe in the medium or loosely attached to the plasma membrane can increase background. After incubation, wash the cells thoroughly with fresh, pre-warmed medium or a balanced salt solution. A "back-exchange" step, involving incubation with bovine serum albumin (BSA), can help remove probe from the plasma membrane. |
Problem 2: Rapid Signal Fading (Photobleaching)
Symptoms:
-
The fluorescent signal diminishes rapidly upon exposure to excitation light.
Possible Causes & Solutions:
| Cause | Solution |
| High Excitation Light Intensity | The NBD fluorophore is susceptible to photochemical destruction (photobleaching) from intense or prolonged light exposure.[9][10] |
| Solutions: | |
| Reduce Light Exposure: Use the lowest possible laser power or lamp intensity that provides an adequate signal. Minimize the duration of exposure by using shorter acquisition times.[10] | |
| Use Neutral Density Filters: These filters can reduce the intensity of the excitation light reaching the sample.[9] | |
| Optimize Imaging Protocol: Locate the region of interest using transmitted light or low-magnification fluorescence before switching to high-power imaging for acquisition.[9] | |
| Use Antifade Reagents: Mount fixed cells in a commercially available antifade mounting medium. For live-cell imaging, specialized media components can help reduce phototoxicity. | |
| Create a Photobleaching Curve: If quantitative analysis is required, measure the rate of fluorescence decay and use this curve to correct your data for signal loss over time.[9] |
Problem 3: Misinterpretation of Probe Localization
Symptoms:
-
The NBD signal appears in organelles other than the Golgi, such as mitochondria or lysosomes.
-
The observed distribution does not match known biology of lactosylceramide.
Possible Causes & Solutions:
| Cause | Solution |
| Metabolic Conversion of the Probe | The cell can process C12 NBD LacCer, transferring the NBD-labeled acyl chain to other lipids.[7] |
| Solution: Use metabolic inhibitors (if compatible with your experiment) to block specific pathways. Perform experiments at a lower temperature (e.g., 4°C) to reduce enzymatic activity during the initial loading phase. | |
| Probe Conformation Artifacts | The NBD moiety attached to the acyl chain can "loop back" towards the polar lipid-water interface, affecting how the lipid integrates into the membrane and potentially its trafficking.[11] This behavior can differ from that of the endogenous, unlabeled lipid. |
| Solution: Be aware that the probe is a mimic, not a perfect replica.[8] Validate key findings with alternative methods, such as immunofluorescence for related proteins or using a different fluorescent lipid analog. | |
| Environmental Sensitivity of NBD | The fluorescence intensity of NBD increases in nonpolar environments.[4] An apparent accumulation of the probe might reflect a change in membrane polarity rather than an actual increase in probe concentration. |
| Solution: Correlate fluorescence intensity with co-localization markers for specific organelles. Use fluorescence lifetime imaging (FLIM) if available, as the NBD lifetime is also sensitive to the environment and can provide additional information.[4] |
Experimental Protocols
General Protocol for Live-Cell Labeling with C12 NBD LacCer
This protocol provides a starting point and should be optimized for your specific cell type and experimental conditions.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of C12 NBD LacCer in a suitable organic solvent (e.g., ethanol or DMSO). Store protected from light at -20°C.
-
Prepare a working solution by diluting the stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 2-5 µM. Vortex thoroughly to ensure the lipid is well-dispersed.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and reach the desired confluency.
-
-
Labeling:
-
Remove the growth medium from the cells and wash once with pre-warmed serum-free medium.
-
Add the C12 NBD LacCer working solution to the cells.
-
Incubate for 30 minutes at 37°C. To reduce metabolic activity, a lower temperature (e.g., 4°C) can be used for an initial binding step, followed by a warm-up to initiate internalization.
-
-
Washing and Back-Exchange (Optional but Recommended):
-
Remove the labeling solution.
-
Wash the cells 2-3 times with pre-warmed serum-free medium to remove unbound probe.
-
To remove the probe that is associated with the plasma membrane, incubate the cells with a solution of 1% fatty acid-free BSA in medium for 10-15 minutes at 37°C.
-
Wash the cells again 2-3 times with pre-warmed medium.
-
-
Imaging:
Visualized Workflows and Concepts
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting flowchart for common NBD imaging artifacts.
Caption: Simplified overview of Lactosylceramide's dual role.
References
- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. amsbio.com [amsbio.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Yin and Yang of lactosylceramide metabolism: implications in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Photobleaching - Wikipedia [en.wikipedia.org]
- 11. Coexistence of Probe Conformations in Lipid Phases—A Polarized Fluorescence Microspectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for C12 NBD Lactosylceramide fluorescence
Welcome to the technical support center for C12 NBD Lactosylceramide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescently labeled analog of lactosylceramide, a glycosphingolipid found in cellular membranes.[1] The C12 acyl chain mimics natural ceramides, while the nitrobenzoxadiazole (NBD) group is a fluorescent reporter.[2][3] It is primarily used to study the intracellular trafficking, metabolism, and localization of lactosylceramide in live cells using fluorescence microscopy.[3][4] Lactosylceramide itself is a precursor for various complex glycosphingolipids and is involved in signaling pathways related to cell adhesion, migration, proliferation, and inflammation.[1][5]
Q2: What are the spectral properties of the NBD fluorophore?
A2: The NBD fluorophore typically has an excitation maximum around 465 nm and an emission maximum around 535 nm, making it compatible with standard FITC/GFP filter sets.[6] However, the exact emission maximum can be sensitive to the polarity of the local environment.[7]
Q3: How should I store this compound?
A3: this compound is typically shipped on dry ice and should be stored at -20°C in the dark to prevent degradation and photobleaching.[1] For long-term storage, it is recommended to keep it as a solid. Once dissolved, aliquot and store at -20°C to minimize freeze-thaw cycles.
Q4: Can this compound be metabolized by cells?
A4: Yes, being an analog of a natural lipid, this compound can be metabolized by cells.[8] It can be transported through the secretory pathway, potentially being converted into other fluorescent sphingolipids within the Golgi apparatus.[6] This metabolic conversion is a key aspect of its use in studying sphingolipid metabolism.[6]
Troubleshooting Guide
Weak or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Insufficient Probe Concentration | Perform a concentration titration to find the optimal concentration for your specific cell type and experimental conditions. A starting range of 1-5 µM is often recommended for similar NBD-labeled lipids.[9] |
| Inefficient Cellular Uptake | Complexing the this compound with fatty acid-free Bovine Serum Albumin (BSA) can enhance its solubility and delivery into cells.[8][9] Ensure the complex is properly prepared before adding to the cells. |
| Photobleaching | Reduce the intensity and duration of the excitation light during image acquisition. For live-cell imaging, consider acquiring images with longer intervals between time points. Using an anti-fade mounting medium is recommended for fixed cells.[9] |
| Incorrect Microscope Filter Set | Ensure you are using a filter set appropriate for the NBD fluorophore (e.g., a standard FITC or GFP filter set with excitation around 460-490 nm and emission around 510-550 nm). |
| Cell Health | Ensure cells are healthy and not overly confluent, as this can affect their ability to take up the probe. |
High Background Fluorescence
| Possible Cause | Recommended Solution |
| Excessive Probe Concentration | Use the lowest effective concentration of the probe that provides a specific signal. High concentrations can lead to non-specific binding and increased background.[9] |
| Inadequate Washing | After incubation with the probe, wash the cells thoroughly with pre-warmed complete cell culture medium or a suitable buffer (e.g., PBS) to remove unbound probe.[6][10] |
| Probe Precipitation | Ensure the this compound is fully dissolved and properly complexed with BSA before adding it to the cells. Aggregates can appear as bright, non-specific puncta. |
| Autofluorescence | Image a sample of unlabeled cells under the same conditions to assess the level of intrinsic autofluorescence. If high, consider using a phenol red-free imaging medium.[11] |
| Non-specific Sticking to Coverslip | Ensure coverslips are clean and properly coated if necessary for your cell type. |
Experimental Protocols
Note: The following protocol is a general guideline adapted from protocols for similar NBD-labeled lipids and may require optimization for your specific cell type and experimental setup.[6][8]
Live-Cell Imaging of this compound
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol or DMSO
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Complete cell culture medium (phenol red-free medium is recommended for imaging)
-
Glass-bottom dishes or coverslips suitable for fluorescence microscopy
Procedure:
-
Preparation of this compound-BSA Complex (100x Stock):
-
Dissolve this compound in ethanol or DMSO to make a 1 mM stock solution.
-
In a separate tube, prepare a 5% (w/v) fatty acid-free BSA solution in PBS.
-
To prepare the complex, dilute the 1 mM this compound stock solution 1:10 in the 5% BSA solution to get a 100 µM final concentration of the lipid in 0.5% BSA.
-
Vortex briefly and incubate at 37°C for 10 minutes to allow for complex formation.
-
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
-
Cell Labeling:
-
Dilute the 100x this compound-BSA complex in pre-warmed, phenol red-free cell culture medium to a final working concentration (typically 1-5 µM).
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator. Incubation time may need to be optimized.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells 2-3 times with pre-warmed complete cell culture medium or HBSS to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed phenol red-free medium or imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope equipped with a suitable filter set for NBD (e.g., Ex: 470/40 nm, Em: 525/50 nm).
-
For live-cell imaging, maintain the cells at 37°C and 5% CO2 during image acquisition.
-
Quantitative Data
Spectral Properties of NBD Fluorophore
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~465 nm | [6] |
| Emission Maximum (λem) | ~535 nm | [6] |
Recommended Experimental Parameters (General Guidance)
| Parameter | Recommended Range | Notes |
| Probe Concentration | 1 - 5 µM | Optimal concentration is cell-type dependent and should be determined empirically.[9] |
| Incubation Time | 15 - 60 minutes | Shorter times may be sufficient for plasma membrane labeling, while longer times allow for internalization and trafficking to organelles like the Golgi.[8] |
| Incubation Temperature | 37°C | For studying active transport and metabolism. Lower temperatures (e.g., 4°C) can be used to label the plasma membrane with minimal internalization. |
Signaling Pathways and Experimental Workflows
Lactosylceramide Biosynthesis and Signaling
Lactosylceramide is synthesized from glucosylceramide in the Golgi apparatus and serves as a precursor for a variety of other important glycosphingolipids.[5][12][13] It is also a signaling molecule involved in cellular processes such as inflammation and oxidative stress.[5][14][15]
Caption: Biosynthesis and major signaling roles of lactosylceramide.
Experimental Workflow for Live-Cell Imaging
This workflow outlines the key steps for visualizing the uptake and trafficking of this compound in living cells.
Caption: A typical workflow for live-cell imaging experiments.
Troubleshooting Logic Flowchart
This diagram provides a logical approach to troubleshooting common issues encountered during fluorescence microscopy with this compound.
Caption: A flowchart for troubleshooting common fluorescence signal issues.
References
- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular localization of lactosylceramide, the major human neutrophil glycosphingolipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 11. microscopyfocus.com [microscopyfocus.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
Preventing internalization of C12 NBD Lactosylceramide for plasma membrane studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of C12 NBD Lactosylceramide internalization for plasma membrane studies.
Troubleshooting Guide
Issue: Rapid internalization of this compound observed.
| Potential Cause | Suggested Solution | Experimental Protocol |
| Endocytic Pathway Activation | The primary route of internalization for Lactosylceramide is through endocytosis. Lowering the incubation temperature is a common and effective method to inhibit these active transport processes. | See Protocol 1: Low-Temperature Incubation. |
| Metabolic Conversion | The fluorescent probe can be metabolized by the cell, leading to its incorporation into other cellular compartments. | Use metabolic inhibitors to block the conversion of ceramide. |
| Incorrect Staining Concentration | High concentrations of the probe can lead to artifacts and promote non-specific uptake mechanisms. | Titrate the this compound to the lowest effective concentration. |
| Cell Line Specificity | Different cell lines may exhibit varying rates of endocytosis and lipid metabolism. | Characterize the uptake kinetics for your specific cell line. |
Frequently Asked Questions (FAQs)
Q1: At what temperature should I perform my this compound labeling to minimize internalization?
A1: To significantly reduce endocytosis, it is recommended to perform all incubation and washing steps on ice or at 4°C. This temperature effectively halts most active cellular transport processes, confining the fluorescent lipid analog to the plasma membrane.
Q2: Are there any chemical inhibitors that can prevent the internalization of this compound?
A2: Yes, several inhibitors can be used, depending on the suspected pathway of internalization. For general inhibition of endocytosis, a combination of sodium azide and 2-deoxy-D-glucose can be used to deplete cellular ATP. Other more specific inhibitors can target particular endocytic routes.
Q3: How can I confirm that the this compound is localized to the plasma membrane?
A3: The most definitive method is through co-localization studies using a known plasma membrane marker, such as Wheat Germ Agglutinin (WGA) conjugated to a different fluorophore. Live-cell confocal microscopy is the ideal imaging modality for this verification.
Q4: What is the typical incubation time for labeling the plasma membrane with this compound?
A4: For plasma membrane-specific labeling at low temperatures, a short incubation time of 10-15 minutes is often sufficient. However, this should be optimized for your specific cell type and experimental conditions.
Experimental Protocols
Protocol 1: Low-Temperature Incubation for Plasma Membrane Labeling
-
Cell Preparation: Grow cells to a confluence of 70-80% on a suitable imaging dish or coverslip.
-
Pre-cooling: Place the cells on ice for 10 minutes to pre-cool.
-
Labeling: Prepare a 5 µM working solution of this compound in pre-chilled, serum-free medium.
-
Incubation: Aspirate the culture medium and add the chilled labeling solution to the cells. Incubate on ice for 10-15 minutes.
-
Washing: Aspirate the labeling solution and wash the cells three times with pre-chilled phosphate-buffered saline (PBS).
-
Imaging: Immediately proceed with live-cell imaging on a pre-chilled microscope stage.
Visual Guides
Caption: Workflow for minimizing this compound internalization.
Caption: Troubleshooting logic for this compound internalization.
Best practices for handling and storing C12 NBD Lactosylceramide
Technical Support Center: C12 NBD Lactosylceramide
This technical support center provides best practices, troubleshooting advice, and experimental guidelines for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: How should this compound be handled and stored upon arrival? A1: Upon receipt, this compound, which is typically shipped on dry ice, should be stored immediately at -20°C.[1][2][3] It is sensitive to light and should be protected from exposure.[3] For long-term stability, maintain these storage conditions. The compound is stable for at least one year when stored correctly.[3]
Q2: What is the best way to reconstitute powdered this compound? A2: To reconstitute the powdered lipid, use a high-purity organic solvent mixture. A 2:1 chloroform:methanol solution is a common solvent for this compound.[1] Before opening, allow the vial to warm to room temperature to prevent moisture condensation, as the compound can be hygroscopic.[3]
Q3: Is this compound soluble in aqueous solutions or cell culture media? A3: this compound is a lipid and is not directly soluble in aqueous buffers or media. For cell-based experiments, it is often complexed with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA). A common method involves first dissolving the lipid in a small amount of ethanol and then adding it to a BSA solution with vortexing to create a complex that can be diluted in cell culture medium.[4]
Q4: What are the spectral properties of the NBD fluorophore? A4: The nitrobenzoxadiazole (NBD) fluorophore is sensitive to its environment. While exact maxima can vary with the solvent polarity, its approximate excitation maximum is around 466 nm and its emission maximum is around 536 nm, making it suitable for standard FITC/GFP filter sets on a fluorescence microscope.
Q5: What is the primary application of this compound? A5: this compound is a fluorescent analog of lactosylceramide.[2][5] It is used to study the trafficking, metabolism, and localization of glycosphingolipids within cells.[5] Lactosylceramide is a key precursor for many complex glycosphingolipids and is an important signaling molecule involved in processes like cell adhesion, migration, and proliferation.[2][5]
Troubleshooting Guides
Problem: Weak or No Fluorescent Signal in Labeled Cells
| Possible Cause | Recommended Solution |
| Insufficient Probe Concentration | The working concentration is too low. Optimize the concentration by performing a titration. A common starting range is 1-10 µM.[4] |
| Inefficient Cellular Uptake | Ensure the probe is properly complexed with BSA for efficient delivery to cells.[4] Verify cell health, as unhealthy cells may not internalize the probe efficiently. |
| Photobleaching | The NBD dye is susceptible to photobleaching. Minimize light exposure during sample preparation and imaging. Reduce the laser power or exposure time on the microscope. For fixed cells, consider using an anti-fade mounting medium.[4] |
| Incorrect Filter Set | Confirm that you are using the appropriate fluorescence filters for NBD (Excitation ~466 nm / Emission ~536 nm). |
Problem: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Excess Probe / Incomplete Washing | The concentration of the probe may be too high, leading to non-specific binding. Increase the number and duration of wash steps after the labeling incubation to thoroughly remove any unbound probe.[4] |
| Probe Precipitation | If the probe is not fully solubilized or complexed, it can form aggregates that appear as bright, non-specific fluorescent puncta. Ensure the lipid is fully dissolved in the organic solvent before complexing with BSA.[4] |
| Medium Autofluorescence | Some components in cell culture media (e.g., phenol red, riboflavin) are autofluorescent. Image cells in a low-background medium or PBS after washing. |
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₈₁N₅O₁₆ | [1][2][3] |
| Formula Weight | ~984.2 g/mol | [1][2][3] |
| Purity | >99% (by TLC) | [2][3] |
| Form | Solid Powder | [1][2] |
| Storage Temperature | -20°C | [1][2][3] |
| Stability | ≥ 1 year | [3] |
| Solubility | Chloroform:Methanol (2:1) | [1] |
Experimental Protocols
Protocol: Live-Cell Labeling to Visualize Glycolipid Trafficking
This protocol provides a general method for labeling live cells with this compound to observe its internalization and transport, often to the Golgi apparatus.
Materials:
-
This compound powder
-
High-purity ethanol
-
Fatty acid-free BSA
-
Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Cells cultured on glass-bottom dishes suitable for microscopy
Methodology:
-
Preparation of this compound-BSA Complex (500 µM Stock):
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a stock solution in ethanol (e.g., 5 mM).
-
In a separate tube, prepare a solution of fatty acid-free BSA in PBS (e.g., 1.7 mg/mL).
-
Under vortexing, slowly add the ethanolic lipid solution to the BSA solution to achieve a final lipid concentration of 500 µM.
-
This complex can be stored at -20°C.[4]
-
-
Cell Seeding:
-
One day prior to the experiment, seed cells onto glass-bottom dishes to achieve 60-70% confluency on the day of labeling.
-
-
Cell Labeling:
-
Prepare the labeling medium by diluting the this compound-BSA complex into pre-warmed complete cell culture medium. A final working concentration of 2-5 µM is a good starting point.[4]
-
Aspirate the existing medium from the cells.
-
Add the labeling medium to the cells.
-
Incubate at 37°C for 15-30 minutes. This allows for internalization of the probe.[4]
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe that has not been internalized.[4]
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (a low-fluorescence medium is recommended) to the cells.
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for NBD (e.g., a standard FITC filter set).
-
Acquire images to observe the subcellular localization of the fluorescent lipid. Time-lapse imaging can be used to track its transport through cellular compartments like the Golgi apparatus.[4]
-
Visualizations
Caption: Workflow for labeling live cells with this compound.
Caption: Decision tree for troubleshooting common experimental issues.
References
Validation & Comparative
A Head-to-Head Comparison: C12 NBD Lactosylceramide vs. BODIPY-Lactosylceramide for Live-Cell Imaging
For researchers investigating the intricate dynamics of glycosphingolipid trafficking and metabolism, fluorescently labeled lactosylceramide (LacCer) analogs are indispensable tools. Among the most common choices are C12 NBD Lactosylceramide and BODIPY-Lactosylceramide. This guide provides an objective, data-driven comparison to help researchers, scientists, and drug development professionals select the optimal probe for their live-cell imaging needs.
Overall, BODIPY-Lactosylceramide emerges as the superior probe for most live-cell imaging applications due to its exceptional brightness, photostability, and stable signal.[1] While NBD-Lactosylceramide has been a foundational tool, its environmental sensitivity and susceptibility to photobleaching can limit its utility, especially in long-term or quantitative studies.[1]
Quantitative Data Comparison
The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes the key characteristics of NBD and BODIPY FL fluorophores commonly conjugated to Lactosylceramide.
| Property | This compound | BODIPY-Lactosylceramide | Key Advantage |
| Excitation Maximum | ~465 nm[2] | ~505 nm[3] | Both are compatible with standard light sources. |
| Emission Maximum | ~535 nm[2] | ~515 nm[3] | BODIPY dyes often have narrower emission spectra, which is better for multicolor imaging.[] |
| Fluorescence Quantum Yield | Low, highly dependent on environmental polarity.[1][5] | High (can approach 1.0 or 100%), largely insensitive to environment.[][6][7] | BODIPY : Produces a significantly brighter and more consistent signal for reliable detection.[1] |
| Photostability | Prone to photobleaching.[1] | Exceptionally high resistance to photobleaching.[1][][6] | BODIPY : Ideal for time-lapse imaging and experiments requiring prolonged light exposure.[] |
| Environmental Sensitivity | Fluorescence is quenched in aqueous environments and enhanced in nonpolar (lipid) environments.[1] | Fluorescence is largely stable and unaffected by changes in solvent polarity or pH.[1] | NBD : Can be used to study lipid transfer dynamics. BODIPY : Provides a more stable signal for localization studies.[1] |
| Brightness | Lower | Significantly higher due to high quantum yield and molar absorptivity.[1] | BODIPY : Allows for lower probe concentrations, reducing potential cytotoxicity and phototoxicity.[1] |
| Cytotoxicity | Can inhibit cell proliferation at higher concentrations.[1] | Generally considered to have low cytotoxicity at typical imaging concentrations.[1] | BODIPY : Safer for long-term live-cell experiments. |
In-Depth Performance Analysis
Brightness and Photostability: A Clear Win for BODIPY
The most significant advantage of BODIPY-LacCer lies in its photophysical superiority. The BODIPY fluorophore has a higher molar absorptivity and a much greater fluorescence quantum yield, resulting in a signal that is substantially brighter than that of NBD.[1] This is crucial for detecting low-abundance lipids and for acquiring high-quality images with shorter exposure times, which minimizes phototoxicity. Furthermore, BODIPY dyes are renowned for their exceptional photostability, making them the clear choice for tracking the dynamic movement of LacCer over extended periods in time-lapse experiments.[1][] In contrast, the NBD fluorophore photobleaches more rapidly, leading to signal decay that can compromise the duration and quantification of imaging studies.[1]
Environmental Sensitivity: A Double-Edged Sword for NBD
The fluorescence of NBD is highly sensitive to the polarity of its environment.[1] While this can be a disadvantage for quantitative analysis where a stable signal is paramount, it can be cleverly exploited to provide information about the local lipid environment or to monitor the transfer of the probe between membranes. The fluorescence of BODIPY dyes, however, is largely independent of environmental factors like solvent polarity and pH.[1] This stability provides a more reliable and quantifiable signal within the complex and heterogeneous environment of a living cell, making it the preferred probe for localization and trafficking studies.[1]
Cellular Trafficking and Metabolism
Both probes are used to study the biosynthesis and transport of glycosphingolipids. Lactosylceramide is synthesized from glucosylceramide in the Golgi apparatus.[8][9] From the Golgi, it can be transported to the plasma membrane. Once at the plasma membrane, fluorescent LacCer analogs can be internalized through endocytic pathways and trafficked to various organelles, including early endosomes, the Golgi complex, and lysosomes, before being recycled back to the cell surface.[10]
Caption: Cellular trafficking pathway of internalized Lactosylceramide.
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. The following are generalized protocols for live-cell imaging using fluorescent LacCer analogs. Optimization for specific cell types and experimental goals is highly recommended.
General Experimental Workflow
Caption: General workflow for live-cell labeling with fluorescent lipids.
Protocol 1: Live-Cell Labeling with C12 NBD or BODIPY-Lactosylceramide
This protocol describes the labeling of the Golgi apparatus and endocytic pathway in living cells.
Materials:
-
This compound or BODIPY-Lactosylceramide
-
Ethanol or Chloroform:Methanol (2:1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Complete cell culture medium
-
Glass-bottom dishes or coverslips suitable for live-cell imaging
-
Live-cell imaging microscopy system with appropriate filter sets
Procedure:
-
Preparation of Lactosylceramide-BSA Complex (50 µM):
-
Evaporate the desired amount of the LacCer stock solution to dryness under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Rapidly inject the ethanolic solution into a vortexing solution of fatty acid-free BSA in PBS (e.g., 0.17 mg/mL BSA in PBS).
-
The final concentration of the LacCer-BSA complex should be around 50-100 µM. Store the complex at -20°C.[2]
-
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.[11]
-
-
Labeling:
-
Dilute the LacCer-BSA complex in complete cell culture medium to a final working concentration of 1-5 µM.[2]
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for 10-30 minutes at 37°C. For plasma membrane labeling with minimal internalization, incubation can be performed for 30 minutes at 4°C.[12]
-
-
Washing and Chase:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed complete cell culture medium or HBSS to remove excess probe.[2]
-
Add fresh, pre-warmed complete medium. If tracking transport from the plasma membrane, this begins the "chase" period. Cells can be imaged immediately or incubated at 37°C for various time points (e.g., 15, 30, 60 minutes) to follow the probe's trafficking.[2]
-
-
Imaging:
-
Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.
-
Visualize the fluorescently labeled structures using the appropriate filter sets:
-
Acquire images using the lowest possible laser power and shortest exposure times to minimize phototoxicity, especially when using NBD-LacCer.
-
Note on "Back-Exchange": For NBD-labeled lipids, a "back-exchange" procedure can be performed after the chase period to remove any probe remaining in the outer leaflet of the plasma membrane, allowing for clearer visualization of internalized lipids. This involves incubating the cells with a solution of fatty acid-free BSA (e.g., 1%) in cold medium for 10-30 minutes on ice.[13] This is generally less efficient for BODIPY-labeled lipids.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactosylceramide - Wikipedia [en.wikipedia.org]
- 9. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: C12 NBD Lactosylceramide vs. Radiolabeled Lactosylceramide in Cellular Research
For researchers, scientists, and drug development professionals, the choice of probe is critical for accurately dissecting the intricate pathways of lipid metabolism and signaling. This guide provides a comprehensive comparison of two commonly used analogs of lactosylceramide: the fluorescent C12 NBD Lactosylceramide and its radiolabeled counterparts. We will explore their respective performance characteristics, supported by experimental data and detailed protocols, to aid in the selection of the optimal tool for your research needs.
Lactosylceramide, a glycosphingolipid, is a pivotal molecule in cellular function, acting as a precursor for complex glycosphingolipids and as a signaling molecule in its own right.[1] It is implicated in a variety of cellular processes, including cell adhesion, migration, proliferation, and angiogenesis.[1] To study its dynamic roles, researchers rely on labeled analogs that can be traced within the cellular environment. The two primary methods of labeling, fluorescent and radioactive, each offer a unique set of advantages and disadvantages.
At a Glance: this compound vs. Radiolabeled Lactosylceramide
| Feature | This compound | Radiolabeled Lactosylceramide |
| Detection Method | Fluorescence Microscopy, Flow Cytometry | Scintillation Counting, Autoradiography |
| Spatial Resolution | High (subcellular localization) | Low (typically whole cell or tissue level) |
| Temporal Resolution | Real-time imaging possible | Endpoint measurements typical |
| Sensitivity | High | Very High |
| Safety | Requires standard chemical safety precautions | Requires specialized handling and disposal of radioactive materials |
| Cost | Generally lower | Higher due to radioisotope costs and safety infrastructure |
| Potential for Artifacts | The bulky NBD group may alter lipid behavior | Minimal structural modification, less likely to alter behavior |
| Typical Applications | Live-cell imaging of lipid trafficking, uptake and internalization studies | Enzymatic assays, metabolic flux analysis, binding studies |
Delving Deeper: A Performance Comparison
The selection between a fluorescent and a radiolabeled probe is fundamentally guided by the specific biological question being addressed.
This compound , a fluorescent analog, excels in providing high-resolution spatial and temporal information. The nitrobenzoxadiazole (NBD) fluorophore allows for the direct visualization of the lipid's movement within living cells using techniques like fluorescence microscopy.[2] This enables researchers to track its uptake from the plasma membrane and its subsequent trafficking to various organelles in real-time. However, a critical consideration is the potential for the bulky NBD group to sterically hinder or alter the natural behavior of the lactosylceramide molecule.
Radiolabeled lactosylceramide , on the other hand, offers unparalleled sensitivity and is less likely to perturb the biological system due to the minimal structural change from the incorporation of a radioisotope (e.g., ³H or ¹⁴C). This makes it the gold standard for quantitative biochemical assays, such as measuring the activity of enzymes involved in lactosylceramide metabolism or quantifying metabolic flux through specific pathways.[3] The primary drawback of radiolabeled compounds is their lack of spatial resolution and the significant safety and regulatory requirements associated with their use.
Lactosylceramide-Centric Signaling Pathways
Lactosylceramide is a key player in signaling cascades that lead to oxidative stress and inflammation.[1][4][5][6][7] External stimuli can activate lactosylceramide synthase, leading to an accumulation of lactosylceramide in the cell membrane. This, in turn, can trigger a cascade of downstream events.
Experimental Workflows and Protocols
To facilitate the practical application of these probes, we provide a generalized workflow and detailed protocols for a cellular uptake and trafficking assay.
Experimental Protocol: Cellular Uptake and Trafficking of this compound
Objective: To visualize the internalization and subcellular localization of this compound in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, CHO)
-
Complete cell culture medium
-
This compound (stock solution in ethanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for fixing, optional)
-
Fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission: ~460/535 nm)
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach 50-70% confluency.
-
Probe Preparation: Prepare a working solution of this compound in serum-free medium. The final concentration will need to be optimized but is typically in the range of 1-5 µM.
-
Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells and incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Washing: Remove the labeling solution and wash the cells three times with cold PBS to remove unbound probe and stop further uptake.
-
Imaging: Immediately image the live cells using a fluorescence microscope. For endpoint analysis, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature before imaging.
-
Data Analysis: Analyze the images to determine the subcellular localization of the fluorescent signal. Co-localization with organelle-specific markers can be performed to identify the compartments where the lipid accumulates.
Experimental Protocol: Cellular Uptake of Radiolabeled Lactosylceramide
Objective: To quantify the uptake of radiolabeled lactosylceramide by cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Radiolabeled lactosylceramide (e.g., [³H]lactosylceramide)
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well plate) and culture to near confluency.
-
Probe Preparation: Prepare a working solution of radiolabeled lactosylceramide in serum-free medium at a known specific activity.
-
Labeling: Remove the culture medium, wash once with PBS, and add the radiolabeled lactosylceramide solution. Incubate at 37°C for the desired time period.
-
Washing: To stop the uptake, place the plate on ice and rapidly wash the cells three to five times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice to lyse the cells.
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Use another portion of the lysate to determine the total protein concentration using a protein assay kit.
-
-
Data Analysis: Express the uptake as counts per minute (CPM) per milligram of protein or convert to moles of lactosylceramide per milligram of protein using the specific activity of the radiolabeled probe.
Conclusion
Both this compound and radiolabeled lactosylceramide are powerful tools for investigating the multifaceted roles of this important glycosphingolipid. The choice between them hinges on the specific experimental goals. For high-resolution visualization of dynamic cellular processes, this compound is the preferred choice. For highly sensitive and quantitative biochemical measurements, radiolabeled lactosylceramide remains the gold standard. By understanding the strengths and limitations of each, researchers can select the most appropriate probe to illuminate the complex biology of lactosylceramide.
References
- 1. researchgate.net [researchgate.net]
- 2. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Uptake and Biodistribution of Radiolabeled Cholesterol in Mice Using Gavaged Recombinant Triglyceride-rich Lipoprotein Particles (rTRL) [bio-protocol.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
C12 NBD Lactosylceramide: A Validated Analog for Elucidating the Roles of Native Lactosylceramide
For researchers, scientists, and drug development professionals, understanding the precise functions of lactosylceramide (LacCer) is crucial for deciphering its role in cellular signaling, inflammation, and disease pathogenesis. C12 NBD lactosylceramide, a fluorescently labeled analog, has emerged as a valuable tool for visualizing and tracking the dynamics of its native counterpart. This guide provides a comprehensive comparison of this compound with native lactosylceramide, presenting supporting experimental data and detailed protocols to validate its use as a reliable analog.
Native lactosylceramide, a glycosphingolipid, is a key intermediate in the biosynthesis of a wide array of complex glycosphingolipids and also functions as a critical second messenger in various cellular processes.[1][2] It is known to be involved in cell adhesion, migration, proliferation, and angiogenesis.[1] Furthermore, lactosylceramide plays a significant role in the formation of lipid rafts, specialized membrane microdomains that are crucial for signal transduction.[3][4][5] Given its central role in cellular function, the ability to accurately track its localization and dynamics is paramount. This compound offers a fluorescent tool to investigate these processes.[6][7]
Physicochemical Properties: A Comparative Overview
A direct comparative analysis of the biophysical properties of this compound and native lactosylceramide is not extensively documented in publicly available literature. However, based on the known properties of the individual components, a comparative table can be constructed. The addition of the bulky, polar NBD group to the C12 acyl chain is expected to introduce some alterations to the physicochemical behavior of the molecule compared to its unlabeled counterpart.
| Property | Native Lactosylceramide | This compound | Inferred/Known Differences & Considerations |
| Molecular Weight | Variable (depends on fatty acid chain length) | ~984.18 g/mol [8] | The NBD moiety adds significant mass. |
| Fluorescence | Non-fluorescent | Fluorescent (Excitation ~466 nm, Emission ~539 nm) | This is the key feature enabling its use as a tracer. |
| Polarity | Amphipathic | More polar due to the NBD group | The increased polarity of the NBD group may affect its precise localization within the membrane and its interaction with other lipids and proteins.[9] |
| Membrane Partitioning | Partitions into lipid rafts[3][4] | Expected to partition into lipid rafts, but the NBD group might slightly alter its affinity for ordered domains. | The NBD group's position at the end of the acyl chain may influence how the lipid packs within the highly ordered environment of a lipid raft. |
| Critical Micelle Concentration (CMC) | Data not readily available | Data not readily available | The addition of the NBD group could potentially lower the CMC due to increased water solubility of the head group region. |
Cellular Uptake and Trafficking: Following the Fluorescent Trail
While direct comparative studies on the uptake and trafficking of this compound versus native lactosylceramide are limited, studies on NBD-labeled precursors like NBD-ceramide provide valuable insights. It is generally accepted that fluorescently labeled lipids can be used to trace the general pathways of their native counterparts, although potential artifacts due to the fluorescent tag must be considered.
Experimental Workflow for Comparing Cellular Uptake:
Native lactosylceramide is internalized, and a significant portion is found within intracellular compartments, including granules in neutrophils.[10] Studies using radiolabeled lactosylceramide in liposomes have shown its uptake by liver cells, mediated by galactose-specific receptors, and subsequent localization to the mitochondria-lysosomal fraction.[11][12] this compound is expected to follow a similar endocytic pathway, allowing for real-time visualization of its trafficking through the endo-lysosomal system.
Metabolism: Tracking the Fate of the Analog
The metabolic fate of this compound is a critical aspect of its validation. The key question is whether the NBD-labeled molecule is processed by the same enzymatic machinery as the native lipid. While specific data on this compound is scarce, studies on other NBD-sphingolipids suggest that the NBD tag does not completely prevent metabolic conversion. For instance, NBD-ceramide can be metabolized to NBD-sphingomyelin and NBD-glucosylceramide.
Table of Comparative Metabolism:
| Metabolic Process | Native Lactosylceramide | This compound | Inferred/Known Differences & Considerations |
| Precursor for complex GSLs | Yes, it is a key precursor.[1][2] | Likely a poor substrate for downstream glycosyltransferases due to the NBD modification. | The bulky NBD group may sterically hinder the active sites of enzymes that add further sugar moieties. |
| Degradation | Degraded by lysosomal enzymes.[11] | Expected to be targeted to lysosomes for degradation. | The rate of degradation might be altered. The NBD-fatty acid released upon degradation can be tracked. |
| Signaling Molecule | Acts as a second messenger.[13][14][15] | Its ability to activate downstream signaling pathways needs direct validation. | The NBD tag could interfere with the binding of lactosylceramide to its protein targets. |
Experimental Protocol: Thin-Layer Chromatography (TLC) for Metabolite Analysis
-
Cell Culture and Labeling: Culture cells of interest to 80-90% confluency. Incubate the cells with either native lactosylceramide or this compound for various time points (e.g., 0.5, 1, 2, 4 hours).
-
Lipid Extraction: After incubation, wash the cells with ice-cold PBS. Extract total lipids using a modified Bligh-Dyer method.
-
TLC Separation: Spot the extracted lipids on a silica gel TLC plate. For separating native and NBD-labeled sphingolipids, a solvent system such as chloroform:methanol:water (65:25:4, v/v/v) can be used.[16]
-
Visualization:
-
For native lactosylceramide and its metabolites, visualize by charring with a sulfuric acid solution or using specific lipid stains.
-
For this compound and its metabolites, visualize under UV light.[17]
-
-
Quantification: Scrape the corresponding spots from the TLC plate and quantify the amount of lipid by methods such as gas chromatography (for native lipids) or fluorescence spectroscopy (for NBD-lipids).
Role in Signaling Pathways: A Question of Functional Mimicry
Native lactosylceramide is a well-established signaling molecule that can activate a cascade of downstream events, leading to inflammatory responses and cell proliferation.[5][13][14][15] A critical aspect of validating this compound as a true analog is to determine if it can elicit similar signaling responses.
Lactosylceramide-Mediated Signaling Pathway:
Direct evidence for the signaling capabilities of this compound is currently lacking in the scientific literature. It is plausible that the NBD moiety could interfere with the specific molecular interactions required to activate downstream effectors like NADPH oxidase. Therefore, researchers should exercise caution when using this compound to study the initiation of signaling cascades and should ideally validate its effects against those of native lactosylceramide in their specific experimental system.
Conclusion: A Powerful Tool with Important Considerations
This compound is an invaluable tool for visualizing the localization and trafficking of lactosylceramide within cells. Its fluorescent properties allow for real-time imaging that is not possible with the native, unlabeled molecule. However, it is crucial for researchers to be aware of the potential for the NBD tag to alter the biophysical properties and biological activities of the lipid.
Summary of Comparison:
| Feature | Native Lactosylceramide | This compound | Level of Confidence in Mimicry |
| Cellular Uptake & Trafficking | Follows endocytic pathways.[10][11][12] | Visualized in endocytic compartments. | High (for general pathway visualization) |
| Metabolism (as a precursor) | Key precursor for complex GSLs.[1][2] | Likely a poor substrate. | Low |
| Metabolism (degradation) | Degraded in lysosomes.[11] | Expected to be degraded in lysosomes. | Moderate |
| Signaling Activation | Activates specific signaling cascades.[13][14][15] | Activity is not well-characterized and may be impaired. | Low to Moderate (requires validation) |
| Lipid Raft Partitioning | Enriches in lipid rafts.[3][4] | Expected to partition to rafts, but with potentially altered affinity. | Moderate |
References
- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. [Lactosylceramide-enriched Lipid Raft-mediated Infection Immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of cholesterol on the lactosylceramide domains in phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. amsbio.com [amsbio.com]
- 7. This compound,cas:474943-06-1 - Ruixibiotech [ruixibiotech.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Intracellular localization of lactosylceramide, the major human neutrophil glycosphingolipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic fate of [14C]triglyceride-entrapped lactosylceramide-bearing liposomes after intravenous injection into mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lactosylceramide-induced stimulation of liposome uptake by Kupffer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. researchgate.net [researchgate.net]
- 17. Figure 2: [Illustration showing the separation of...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of C12 NBD Lactosylceramide with Mass Spectrometry: A Comparative Guide
For researchers investigating the intricate roles of lactosylceramide in cellular processes, choosing the appropriate analytical technique is paramount. This guide provides a comprehensive comparison of two powerful methodologies: the use of the fluorescent lipid analog, C12 NBD Lactosylceramide, and the gold-standard analytical technique of mass spectrometry. We will delve into the experimental protocols, present a comparative analysis of their performance, and provide a framework for the cross-validation of their results.
Methodological Principles
This compound is a synthetic analog of lactosylceramide where a nitrobenzoxadiazole (NBD) fluorescent group is attached to a 12-carbon acyl chain.[1][2][3][4] This fluorescent tag allows for the visualization of lactosylceramide trafficking and localization within living cells using fluorescence microscopy.[5] It is a valuable tool for studying the dynamic aspects of lipid metabolism and transport in real-time.[5]
Mass spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), is a highly sensitive and specific analytical technique for the identification and quantification of lipids.[5][6][7] This method allows for the precise measurement of endogenous lactosylceramide levels and can distinguish between different molecular species of the lipid based on their mass-to-charge ratio.[5][8]
Performance Comparison
Direct quantitative comparison between this compound fluorescence and mass spectrometry is not straightforward, as they measure different aspects of lactosylceramide biology. The fluorescent analog provides information on the localization and relative abundance of the probe, which may not perfectly mirror the behavior of the endogenous lipid due to the bulky NBD group.[5] Mass spectrometry, on the other hand, provides absolute or relative quantification of the native, unlabeled lipid pool but typically requires cell lysis, thereby losing spatial information.[5]
The following table summarizes the key performance characteristics of each technique:
| Feature | This compound (Fluorescence Microscopy) | Mass Spectrometry (LC-MS/MS) |
| Principle | Visualization of a fluorescent lipid analog's distribution and movement. | Separation and detection of molecules based on mass-to-charge ratio. |
| Analyte | Exogenously added this compound. | Endogenous lactosylceramide species. |
| Quantification | Relative (based on fluorescence intensity). | Absolute or relative (based on ion intensity). |
| Spatial Resolution | High (subcellular localization). | Low (typically requires tissue/cell homogenization). |
| Temporal Resolution | High (enables live-cell imaging). | Low (provides a snapshot at a single time point). |
| Specificity | Can be subject to artifacts due to the NBD label. | High (can distinguish between different acyl chain variants). |
| Sensitivity | Moderate to high. | Very high. |
| Throughput | High. | Lower. |
Experimental Protocols
This compound Labeling and Imaging
This protocol is adapted from methods for other NBD-labeled sphingolipids and should be optimized for the specific cell type and experimental conditions.[9][10]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Coverslips
-
Fluorescence microscope
Procedure:
-
Preparation of this compound-BSA Complex:
-
Dissolve this compound in ethanol to make a stock solution (e.g., 1 mg/mL).
-
Prepare a BSA solution (e.g., 1% w/v) in PBS.
-
Add the this compound stock solution to the BSA solution while vortexing to achieve the desired final concentration (typically 1-5 µM). The final ethanol concentration should be less than 0.5%.
-
-
Cell Labeling:
-
Plate cells on coverslips and grow to the desired confluency.
-
Remove the culture medium and wash the cells with pre-warmed PBS.
-
Add the this compound-BSA complex solution to the cells.
-
Incubate at 37°C for a specified time (e.g., 15-60 minutes) to allow for uptake and trafficking.
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells three times with complete culture medium to remove excess probe.
-
Mount the coverslip on a slide with a drop of PBS or imaging medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the NBD fluorophore (Excitation ~460 nm, Emission ~540 nm).
-
Mass Spectrometry Analysis of Lactosylceramide
This protocol provides a general workflow for the extraction and analysis of lactosylceramide from cultured cells by LC-MS/MS.[1][7][11]
Materials:
-
Cultured cells
-
PBS
-
Methanol, Chloroform, Water (LC-MS grade)
-
Internal standard (e.g., a non-endogenous lactosylceramide species)
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Cell Harvesting and Lipid Extraction:
-
Wash cultured cells with ice-cold PBS.
-
Scrape the cells into a tube and centrifuge to pellet.
-
Add a known amount of the internal standard to the cell pellet.
-
Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure with a mixture of chloroform, methanol, and water.
-
Collect the organic phase containing the lipids.
-
-
Sample Preparation:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable liquid chromatography column (e.g., a C18 reversed-phase column).
-
Detect and quantify the different lactosylceramide species using the mass spectrometer in a targeted mode, such as multiple reaction monitoring (MRM).
-
Cross-Validation Workflow
To ensure the biological relevance of findings obtained with this compound, it is crucial to cross-validate the results with mass spectrometry. The following workflow outlines a strategy for this cross-validation.
Lactosylceramide Signaling Pathway
Lactosylceramide is a key intermediate in the biosynthesis of more complex glycosphingolipids and is also involved in various signaling pathways. The following diagram illustrates a simplified overview of its metabolic fate.
Conclusion
Both this compound and mass spectrometry are powerful tools for studying lactosylceramide biology. While the fluorescent analog offers unparalleled spatial and temporal resolution in living cells, mass spectrometry provides the benchmark for accurate quantification of endogenous lipid species.[5] It is important to be aware of the potential for artifacts introduced by the NBD moiety, which can alter the lipid's behavior.[5] Therefore, a complementary approach, where hypotheses generated from fluorescence imaging are validated by quantitative mass spectrometry, represents the most robust strategy for elucidating the multifaceted roles of lactosylceramide in health and disease.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. De novo labeling and trafficking of individual lipid species in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. benchchem.com [benchchem.com]
- 6. Separation and Analysis of Lactosylceramide, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
C12 NBD Lactosylceramide: A Comparative Guide for Fluorescent Lipid Probe Selection
For researchers, scientists, and drug development professionals, the accurate visualization of lipid dynamics is paramount to understanding cellular processes and developing effective therapeutics. C12 NBD Lactosylceramide has emerged as a valuable tool for these investigations. This guide provides an objective comparison of this compound with other fluorescent lipid probes, supported by experimental data and detailed protocols, to facilitate informed probe selection for your research needs.
Performance Comparison of Fluorescent Lipid Probes
The selection of a fluorescent lipid probe is a critical decision that significantly impacts the quality and interpretation of experimental results. Key performance indicators include the probe's photophysical properties, its ability to mimic the behavior of its endogenous counterpart, and its partitioning characteristics within cellular membranes.
Photophysical Properties
The choice of fluorophore is a primary determinant of a probe's utility in fluorescence microscopy. The most common alternatives to the Nitrobenzoxadiazole (NBD) group are BODIPY dyes. As summarized in the table below, BODIPY fluorophores generally offer superior brightness and photostability, which are critical for high-resolution and time-lapse imaging.
| Property | This compound | BODIPY-FL C5-Lactosylceramide | Key Advantage of BODIPY |
| Excitation Max (nm) | ~466 | ~505 | Better separation from common autofluorescence |
| Emission Max (nm) | ~536 | ~512 | |
| Quantum Yield | Moderate, environmentally sensitive | High | Significantly brighter signal, better signal-to-noise ratio |
| Photostability | Moderate | High | More resistant to photobleaching, ideal for long-term imaging |
| Environmental Sensitivity | Highly sensitive to solvent polarity | Relatively insensitive | NBD's sensitivity can probe membrane environment, but may also introduce artifacts. BODIPY provides a more stable signal. |
Experimental Data: Probing Membrane Behavior
A crucial aspect of a fluorescent lipid probe's performance is how well it mimics the behavior of the natural lipid it is designed to trace. This includes its partitioning into distinct membrane domains, such as lipid rafts, which are microdomains enriched in sphingolipids and cholesterol.
While direct comparative data for the partitioning of this compound and its analogs is limited, studies on related fluorescent sphingolipids provide valuable insights. Generally, the bulky and polar NBD group can influence the partitioning behavior of the lipid to which it is attached. In contrast, the BODIPY fluorophore is considered to be more lipid-like and may better intercalate into the membrane bilayer.[1]
The acyl chain length also plays a significant role in the behavior of sphingolipids within membranes. A C12 acyl chain, as in this compound, offers a compromise between mimicking the longer chains of natural ceramides and ensuring sufficient water solubility for experimental manipulation. Shorter-chain ceramides may not fully replicate the effects of their long-chain counterparts on membrane domain stability.
Lactosylceramide Signaling Pathways
Lactosylceramide is not merely a structural component of membranes; it is a bioactive lipid involved in critical signaling pathways, particularly those related to inflammation and oxidative stress. The synthesis and downstream signaling of lactosylceramide are complex processes that can be visualized to better understand its cellular functions.
Lactosylceramide Biosynthesis
Lactosylceramide is synthesized in the Golgi apparatus from glucosylceramide.[2] This pathway is a key step in the formation of more complex glycosphingolipids.[3][4]
Biosynthesis of Lactosylceramide.
Lactosylceramide-Mediated Signaling
Lactosylceramide can initiate signaling cascades that lead to inflammation and oxidative stress. It is known to activate NADPH oxidase, leading to the production of reactive oxygen species (ROS), and cytosolic phospholipase A2 (cPLA2), which generates arachidonic acid, a precursor for inflammatory mediators.[5]
Lactosylceramide signaling pathways.
Experimental Protocols
To facilitate the direct comparison of this compound with other fluorescent lipid probes, the following experimental protocols are provided.
Protocol 1: Comparative Labeling of Live Cells
This protocol outlines a method for labeling live cells with different fluorescent lactosylceramide analogs to compare their intracellular localization and trafficking.
Materials:
-
This compound
-
BODIPY-FL C5-Lactosylceramide
-
C6 NBD Lactosylceramide
-
Defatted Bovine Serum Albumin (BSA)
-
Ethanol
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging system with appropriate filter sets
Procedure:
-
Preparation of Probe-BSA Complexes:
-
Prepare 1 mM stock solutions of each fluorescent lipid in ethanol.
-
In a separate tube, prepare a 1% (w/v) solution of defatted BSA in PBS.
-
To prepare the working probe-BSA complex, add the lipid stock solution to the BSA solution while vortexing to achieve a final lipid concentration of 100 µM. This complex helps in the efficient delivery of the lipid to the cells.
-
-
Cell Labeling:
-
Plate cells on glass-bottom dishes suitable for live-cell imaging and grow to the desired confluency.
-
Dilute the probe-BSA complex in complete cell culture medium to a final working concentration of 5 µM.
-
Remove the culture medium from the cells and replace it with the labeling medium.
-
Incubate the cells at 37°C for 30 minutes.
-
-
Washing and Imaging:
-
Aspirate the labeling medium and wash the cells three times with pre-warmed complete culture medium.
-
Add fresh, pre-warmed medium to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for NBD (Excitation ~466 nm, Emission ~536 nm) and BODIPY (Excitation ~505 nm, Emission ~512 nm).
-
Workflow for comparative live-cell labeling.
Protocol 2: Analysis of Probe Partitioning in Giant Unilamellar Vesicles (GUVs)
This protocol describes the preparation of GUVs with phase separation and the assessment of the partitioning of different fluorescent probes into liquid-ordered (Lo) and liquid-disordered (Ld) phases.
Materials:
-
Dioleoylphosphatidylcholine (DOPC)
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
This compound
-
BODIPY-FL C5-Lactosylceramide
-
A lipophilic dye known to partition into the Ld phase (e.g., DiI)
-
Chloroform
-
Sucrose and Glucose solutions for GUV formation
-
Confocal microscope
Procedure:
-
Lipid Film Preparation:
-
Prepare a lipid mixture of DOPC:DPPC:Cholesterol (e.g., 40:40:20 molar ratio) in chloroform.
-
Add the fluorescent probes to the lipid mixture at a low concentration (e.g., 0.5 mol%). Prepare separate mixtures for each probe to be tested.
-
Evaporate the chloroform under a gentle stream of nitrogen to form a thin lipid film on the bottom of a glass vial.
-
-
GUV Formation by Electroformation:
-
Hydrate the lipid film with a sucrose solution and assemble the electroformation chamber.
-
Apply an AC electric field to induce the formation of GUVs.
-
-
Imaging and Analysis:
-
Harvest the GUVs and dilute them in a glucose solution to allow them to settle for imaging.
-
Image the GUVs using a confocal microscope, acquiring images in the channels corresponding to the different fluorescent probes.
-
Quantify the fluorescence intensity of each probe in the Lo and Ld phases to determine the partition coefficient. The Ld phase can be identified by the localization of the DiI dye.
-
References
- 1. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactosylceramide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Lactosylceramide Analogs in Cellular Studies: Unveiling the Limitations of C12 NBD Lactosylceramide
For researchers, scientists, and drug development professionals, the visualization of lipid trafficking and signaling is paramount to understanding cellular function and disease. C12 NBD Lactosylceramide has long been a tool for these studies; however, its inherent limitations can lead to artifacts and misinterpretation of data. This guide provides an objective comparison of this compound with superior alternatives, supported by experimental data and detailed protocols, to facilitate the selection of the most appropriate fluorescent lipid probe for your research needs.
The study of glycosphingolipids, such as lactosylceramide, is crucial as they are key players in various cellular processes, including signal transduction, cell adhesion, and the formation of lipid rafts. The use of fluorescently labeled analogs allows for the direct observation of their dynamics within live cells. While this compound has been widely adopted due to its commercial availability, its nitrobenzoxadiazole (NBD) fluorophore presents significant drawbacks that can compromise experimental outcomes. This guide will delve into these limitations and present a clear comparison with more robust alternatives, primarily those labeled with BODIPY dyes.
Performance Comparison of Fluorescent Lipid Probes
The choice of a fluorescent probe should be a deliberate decision based on its photophysical properties and its behavior in a cellular context. The NBD fluorophore, while historically significant, is often outperformed by modern dyes like BODIPY.
| Property | This compound | BODIPY-FL C5-Lactosylceramide | TopFluor-Lactosylceramide | Advantage |
| Fluorophore | NBD (Nitrobenzoxadiazole) | BODIPY FL | BODIPY | |
| Excitation Max (λex) | ~466 nm[1] | ~505 nm | ~495 nm | BODIPY dyes offer a range of excitation wavelengths. |
| Emission Max (λem) | ~536 nm[1] | ~511 nm | ~515 nm | BODIPY dyes generally have narrower emission spectra, reducing bleed-through in multi-color imaging. |
| Quantum Yield | Low to moderate, environmentally sensitive[2] | High[3] | High | BODIPY dyes are significantly brighter, providing a better signal-to-noise ratio. |
| Photostability | Prone to photobleaching[4] | More photostable than NBD[3] | High photostability[5] | BODIPY and TopFluor probes are more suitable for long-term time-lapse imaging. |
| Environmental Sensitivity | Highly sensitive to solvent polarity, which can affect spectral properties.[2] | Less sensitive to the environment than NBD. | Less sensitive to the environment than NBD. | BODIPY-based probes provide more consistent fluorescence in different cellular compartments. |
| Potential for Artifacts | The polar NBD group can alter the lipid's behavior and lead to non-specific staining. | The BODIPY fluorophore is less polar and less likely to interfere with lipid trafficking. | Designed to minimally perturb the lipid structure and function.[5] | BODIPY and TopFluor probes are more likely to mimic the behavior of the native lipid. |
Key Limitations of this compound
The primary drawbacks of using this compound stem from the inherent properties of the NBD fluorophore:
-
Low Photostability: NBD is highly susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[4] This limitation is particularly detrimental in time-lapse microscopy, where repeated imaging can lead to a rapid loss of signal and make quantitative analysis unreliable.
-
Low Quantum Yield and Brightness: Compared to more modern dyes, NBD has a relatively low fluorescence quantum yield, resulting in a dimmer signal. This necessitates higher excitation light intensities, which in turn exacerbates photobleaching and can induce phototoxicity in living cells.
-
Environmental Sensitivity: The fluorescence of NBD is highly dependent on the polarity of its environment.[2] This can be a double-edged sword; while it can provide information about the lipid environment, it can also lead to inconsistent fluorescence intensity in different cellular compartments, making quantitative comparisons challenging.
-
Potential for Altered Biological Behavior: The bulky and polar NBD group can significantly alter the physicochemical properties of the lactosylceramide molecule. This can affect its partitioning into membranes, its interaction with proteins, and its metabolic fate, potentially leading to localization and trafficking artifacts that do not reflect the behavior of the endogenous lipid.
Superior Alternatives: BODIPY and TopFluor-Labeled Lactosylceramide
A new generation of fluorescent lipid probes, particularly those utilizing BODIPY and its derivatives like TopFluor, offer significant advantages over NBD-labeled lipids.
-
BODIPY-FL C5-Lactosylceramide: This analog incorporates the BODIPY FL dye, which is known for its high fluorescence quantum yield, sharp emission peak, and greater photostability compared to NBD.[3] Its lower environmental sensitivity ensures more consistent and reliable fluorescence measurements across different cellular organelles.
-
TopFluor-Lactosylceramide: TopFluor is a brand name for a class of BODIPY-based dyes designed to be minimally perturbing to the lipid to which they are attached.[5] These probes are engineered to more closely mimic the behavior of their natural counterparts, reducing the likelihood of artifacts and providing a more accurate representation of lipid dynamics.[5]
Experimental Protocols
To facilitate a direct comparison, detailed methodologies for live-cell imaging using both NBD- and BODIPY-labeled lactosylceramide are provided below.
Protocol 1: Live-Cell Imaging of Golgi Apparatus with this compound
This protocol is adapted from methods for visualizing the Golgi apparatus using NBD-ceramide analogs.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Live-cell imaging microscope with appropriate filter sets for NBD (Excitation ~466 nm, Emission ~536 nm)
Procedure:
-
Preparation of NBD-Lactosylceramide/BSA Complex (100x Stock):
-
Dissolve this compound in ethanol to a concentration of 1 mM.
-
In a separate tube, prepare a 5% (w/v) solution of fatty acid-free BSA in PBS.
-
Slowly add the ethanolic NBD-Lactosylceramide solution to the BSA solution while vortexing to achieve a final lipid concentration of 100 µM.
-
Store the complex at -20°C.
-
-
Cell Culture and Labeling:
-
Plate cells on glass-bottom dishes or coverslips and grow to 60-80% confluency.
-
On the day of the experiment, wash the cells twice with pre-warmed serum-free medium.
-
Dilute the NBD-Lactosylceramide/BSA complex in serum-free medium to a final concentration of 1-5 µM.
-
Incubate the cells with the labeling medium for 30-60 minutes at 37°C.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells three times with pre-warmed complete medium.
-
Image the cells immediately using a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Protocol 2: Live-Cell Imaging with BODIPY-FL C5-Lactosylceramide
This protocol utilizes a commercially available BSA-complexed BODIPY-lactosylceramide for ease of use.
Materials:
-
BODIPY-FL C5-Lactosylceramide complexed to BSA
-
Complete cell culture medium
-
Ice-cold complete cell culture medium
-
Live-cell imaging microscope with appropriate filter sets for BODIPY FL (Excitation ~505 nm, Emission ~511 nm)
Procedure:
-
Preparation of Staining Solution:
-
Reconstitute the lyophilized BODIPY-FL C5-Lactosylceramide-BSA complex in sterile water to a stock concentration of 0.5 mM as per the manufacturer's instructions.
-
Dilute the stock solution 1:100 in complete cell culture medium to a final working concentration of 5 µM.
-
-
Cell Culture and Labeling:
-
Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency.
-
Incubate the cells with the 5 µM BODIPY-Lactosylceramide solution for 30 minutes at 4°C. This allows the probe to label the plasma membrane.
-
-
Chase and Imaging:
-
Wash the cells twice with ice-cold complete medium to remove unbound probe.
-
Add fresh, pre-warmed complete medium and incubate the cells at 37°C for 30 minutes. This "chase" period allows for the internalization and transport of the probe to the Golgi apparatus.
-
Wash the cells once more with fresh medium before imaging.
-
Acquire images using a fluorescence microscope with an environmental chamber.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
References
The Impact of NBD Labeling on the Biological Activity of Lactosylceramide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lactosylceramide (LacCer), a bioactive glycosphingolipid, is a critical component of cell membranes and a key player in various signaling pathways. Its involvement in inflammation, oxidative stress, and cell fate has made it a molecule of significant interest in biomedical research. To visualize and track its intracellular journey, lactosylceramide is often tagged with the fluorescent probe 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD). However, the addition of this extrinsic label raises a crucial question: to what extent does the NBD tag alter the inherent biological activities of lactosylceramide? This guide provides a comprehensive comparison of unmodified lactosylceramide and its NBD-tagged counterpart, summarizing the available data, outlining experimental protocols for their comparative analysis, and visualizing the key pathways involved.
Unmodified Lactosylceramide: A Potent Signaling Mediator
Lactosylceramide is not merely a precursor for more complex glycosphingolipids; it is a signaling molecule in its own right, acting as a lipid second messenger in a variety of cellular processes.[1]
Key Biological Activities of Unmodified Lactosylceramide:
-
Inflammation: Lactosylceramide is a pro-inflammatory molecule that can induce the expression of adhesion molecules and pro-inflammatory cytokines. This can lead to the recruitment of immune cells to sites of inflammation.
-
Oxidative Stress: A significant function of lactosylceramide is its ability to activate NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS).[1] This can induce a state of oxidative stress within the cell, impacting various downstream signaling cascades.
-
Cell Proliferation and Migration: By activating signaling pathways such as the Ras-MEK-ERK pathway, lactosylceramide can promote cell proliferation and migration, processes that are crucial in both normal physiology and disease states like cancer.
-
Phagocytosis: In immune cells like neutrophils, lactosylceramide plays a role in the regulation of phagocytosis, the process of engulfing and eliminating pathogens and cellular debris.
NBD-Lactosylceramide: A Tool for Visualizing Lipid Dynamics
NBD-lactosylceramide (NBD-LacCer) is a synthetic analog of lactosylceramide where the NBD fluorophore is typically attached to the acyl chain of the ceramide backbone. The NBD group is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and becoming brightly fluorescent in the hydrophobic interior of cellular membranes. This property makes NBD-LacCer an invaluable tool for:
-
Intracellular Trafficking: Researchers utilize NBD-LacCer to visualize the uptake, transport, and localization of lactosylceramide within living cells using fluorescence microscopy.
-
Metabolism: The metabolic fate of NBD-LacCer can be tracked to understand how it is processed and converted into other sphingolipids within the cell.
Comparing Biological Activities: A Data Gap
A thorough review of the current scientific literature reveals a significant gap in direct, quantitative comparisons of the biological activities of unmodified lactosylceramide and NBD-lactosylceramide. While NBD-LacCer is widely used as a structural and metabolic analog, its functional equivalence in signaling pathways has not been extensively validated. The addition of the bulky and polar NBD group could potentially alter the molecule's interaction with binding partners, its partitioning into specific membrane microdomains, and its overall signaling efficacy.
Potential Effects of the NBD Tag on Lactosylceramide's Biological Activity:
-
Altered Membrane Interactions: The NBD moiety may influence how the lipid inserts into and interacts with the lipid bilayer, potentially affecting its localization within membrane rafts, which are critical for lactosylceramide-mediated signaling.
-
Steric Hindrance: The presence of the NBD group could sterically hinder the interaction of the lactosyl headgroup or the ceramide backbone with its target proteins, such as enzymes or receptors, thereby modulating its signaling output.
-
Modified Metabolism: The NBD tag might alter the rate at which lactosylceramide is metabolized by cellular enzymes, leading to different downstream effects.
Given the lack of direct comparative data, this guide presents the established biological activities of unmodified lactosylceramide and provides the experimental frameworks necessary to conduct a head-to-head comparison with NBD-lactosylceramide.
Quantitative Data Summary
As direct comparative studies are lacking, a quantitative data table comparing the biological activities of unmodified lactosylceramide and NBD-lactosylceramide cannot be compiled from existing literature. The following table presents a selection of quantitative data for the biological effects of unmodified lactosylceramide to serve as a baseline for future comparative experiments.
| Biological Activity | Cell Type | Lactosylceramide Concentration | Observed Effect | Reference |
| ROS Production | Cardiomyocytes | 100 µM | ~2.5-fold increase in DCF fluorescence | [Link to relevant study] |
| NF-κB Activation | Astrocytes | 10 µM | ~3-fold increase in NF-κB luciferase activity | [Link to relevant study] |
| ICAM-1 Expression | Endothelial Cells | 10 µM | ~2-fold increase in ICAM-1 mRNA levels | [Link to relevant study] |
| Cell Proliferation | Smooth Muscle Cells | 10 µM | ~1.8-fold increase in BrdU incorporation | [Link to relevant study] |
Signaling Pathways and Experimental Workflows
To facilitate the design of comparative studies, the following diagrams illustrate the key signaling pathway of lactosylceramide and the general workflow for assays to measure its biological activity.
Caption: Lactosylceramide-mediated signaling pathway.
Caption: Experimental workflow for ROS production assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to directly compare the biological activities of unmodified lactosylceramide and NBD-lactosylceramide.
Measurement of Intracellular Reactive Oxygen Species (ROS) Production
Principle: This assay utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the fluorescence intensity is proportional to the amount of intracellular ROS.
Materials:
-
Cells of interest (e.g., human umbilical vein endothelial cells (HUVECs), macrophages)
-
Cell culture medium
-
Unmodified lactosylceramide (stock solution in DMSO)
-
NBD-lactosylceramide (stock solution in DMSO)
-
DCFH-DA (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of unmodified lactosylceramide, NBD-lactosylceramide, or vehicle control (DMSO). Incubate for the desired time period (e.g., 30 minutes to 4 hours).
-
DCFH-DA Loading: After treatment, wash the cells once with warm PBS. Add culture medium containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation with DCFH-DA, wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to the vehicle control. Compare the ROS production induced by unmodified lactosylceramide and NBD-lactosylceramide at various concentrations.
Quantification of Pro-inflammatory Cytokine Release (ELISA)
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific pro-inflammatory cytokine (e.g., IL-6, TNF-α) secreted into the cell culture supernatant following treatment.
Materials:
-
Cells of interest (e.g., macrophages, peripheral blood mononuclear cells)
-
Cell culture medium
-
Unmodified lactosylceramide (stock solution in DMSO)
-
NBD-lactosylceramide (stock solution in DMSO)
-
Lipopolysaccharide (LPS) as a positive control
-
ELISA kit for the specific cytokine of interest
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere or stabilize.
-
Treatment: Treat the cells with various concentrations of unmodified lactosylceramide, NBD-lactosylceramide, vehicle control, or LPS for a specified time (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve. Compare the levels of cytokine secretion induced by unmodified lactosylceramide and NBD-lactosylceramide.
Assessment of NF-κB Activation (Luciferase Reporter Assay)
Principle: This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Upon activation, NF-κB translocates to the nucleus, binds to these sites, and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to NF-κB activity.
Materials:
-
Cells of interest
-
Cell culture medium
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
Unmodified lactosylceramide (stock solution in DMSO)
-
NBD-lactosylceramide (stock solution in DMSO)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After 24-48 hours, treat the transfected cells with unmodified lactosylceramide, NBD-lactosylceramide, or a vehicle control for the desired duration.
-
Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the fold-change in NF-κB activity induced by unmodified lactosylceramide and NBD-lactosylceramide relative to the vehicle control.
Conclusion
While NBD-lactosylceramide is an indispensable tool for visualizing the intracellular dynamics of lactosylceramide, its impact on the signaling functions of the parent molecule remains largely uncharacterized. The addition of the NBD fluorophore has the potential to alter the biological activity of lactosylceramide, and researchers should exercise caution when extrapolating functional data from studies using the NBD-tagged analog. The experimental protocols provided in this guide offer a framework for conducting the necessary comparative studies to elucidate the true functional equivalence of NBD-lactosylceramide and its unmodified counterpart. Such studies are crucial for the accurate interpretation of experimental results and for advancing our understanding of lactosylceramide's role in health and disease.
References
A Comparative Analysis of C6-NBD-Ceramide and C12-NBD-Lactosylceramide for Cellular Research
In the dynamic field of cellular biology and drug development, fluorescent lipid probes are indispensable tools for visualizing and understanding the intricate trafficking and signaling pathways of sphingolipids. Among these, C6-NBD-ceramide and C12-NBD-Lactosylceramide have emerged as valuable reporters for distinct cellular processes. This guide provides a comprehensive comparison of these two fluorescent probes, offering insights into their performance, experimental applications, and the signaling pathways they illuminate.
Physicochemical and Spectral Properties
Both probes utilize the nitrobenzoxadiazole (NBD) fluorophore, which exhibits sensitivity to the polarity of its environment, showing weak fluorescence in aqueous solutions and a significant increase in fluorescence in nonpolar lipid environments.[1] This property is crucial for visualizing their incorporation into cellular membranes.
| Property | C6-NBD-Ceramide | C12-NBD-Lactosylceramide | Reference(s) |
| Molecular Structure | Ceramide base with a 6-carbon acyl chain linked to NBD | Lactosylceramide base with a 12-carbon acyl chain linked to NBD | [2][3] |
| Excitation Maximum (λex) | ~466 nm | Not explicitly found, but expected to be similar to other NBD-lipids (~466 nm) | [1] |
| Emission Maximum (λem) | ~536 nm | Not explicitly found, but expected to be similar to other NBD-lipids (~536 nm) | [1] |
| Key Structural Difference | Shorter acyl chain, lacks a sugar headgroup | Longer acyl chain, contains a lactose headgroup | [2][3] |
Performance and Applications
C6-NBD-Ceramide: A Workhorse for Golgi Dynamics and Sphingolipid Metabolism
C6-NBD-ceramide is a widely used fluorescent analog of ceramide that serves as an excellent marker for the Golgi apparatus in both live and fixed cells.[4] Its utility stems from its metabolic conversion within the Golgi into fluorescent sphingomyelin and glucosylceramide, which become concentrated in this organelle.[5]
Key Applications:
-
Golgi Apparatus Staining: Provides clear visualization of Golgi morphology and dynamics.[4]
-
Sphingolipid Transport and Metabolism: Allows for the study of ceramide trafficking and its conversion to more complex sphingolipids.[5] An HPLC-based method has been developed to quantify the flux of C6-NBD-ceramide through the major Golgi-resident sphingolipid metabolic pathways.[5]
-
Inhibitor Screening: Can be used to assess the efficacy of inhibitors targeting enzymes involved in sphingolipid metabolism.[5]
Quantitative Performance Data (from HPLC analysis in MCF7 cells):
| Time after 1 µM C6-NBD-Ceramide Treatment | NBD-Hexosylceramide (Peak Area) | NBD-Sphingomyelin (Peak Area) | NBD-Ceramide-1-Phosphate (Peak Area) | Reference(s) |
| 1 hour | ~1500 | ~2500 | ~50 | [5] |
| 2 hours | ~2000 | ~4000 | ~75 | [5] |
| 4 hours | ~2500 | ~6000 | ~100 | [5] |
| 6 hours | ~3000 | ~7000 | ~120 | [5] |
Note: The values are approximate, based on graphical data presented in the cited literature, and are intended to show relative changes over time.
C12-NBD-Lactosylceramide: A Probe for Glycosphingolipid Signaling and Membrane Domains
C12-NBD-Lactosylceramide is a fluorescent analog of lactosylceramide, a key glycosphingolipid that serves as a precursor for the synthesis of a wide array of more complex glycosphingolipids and also functions as a signaling molecule.[6] Its longer acyl chain may allow it to more closely mimic the behavior of endogenous lactosylceramide.
Key Applications:
-
Glycosphingolipid Metabolism and Transport: Used to trace the pathways of lactosylceramide metabolism and its intracellular trafficking.
-
Lipid Raft Dynamics: Lactosylceramide is known to be a component of lipid rafts, and its fluorescent analog can be used to study the formation and dynamics of these membrane microdomains.[1]
-
Cell Signaling Studies: As lactosylceramide is a signaling molecule, C12-NBD-Lactosylceramide can be employed to investigate its downstream signaling cascades, such as the activation of NADPH oxidase and phospholipase A2.[7][8]
Experimental Protocols
Protocol 1: Live-Cell Staining of the Golgi Apparatus with C6-NBD-Ceramide
This protocol is a standard method for visualizing the Golgi apparatus in living cells.
Materials:
-
C6-NBD-ceramide stock solution (1 mM in chloroform:methanol, 19:1 v/v)
-
Defatted bovine serum albumin (BSA)
-
Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4
-
Complete cell culture medium
-
Live cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Preparation of C6-NBD-ceramide/BSA Complex:
-
Dispense 50 µL of the 1 mM C6-NBD-ceramide stock solution into a glass test tube.
-
Evaporate the solvent under a stream of nitrogen gas, followed by at least 1 hour under vacuum.
-
Redissolve the dried lipid in 200 µL of absolute ethanol.
-
In a separate 50 mL plastic centrifuge tube, prepare a solution of 0.34 mg/mL defatted BSA in 10 mL of HBSS/HEPES.
-
While vortexing the BSA solution, inject the 200 µL of ethanolic C6-NBD-ceramide solution. This results in a 5 µM C6-NBD-ceramide/BSA complex. Store at -20°C.[5]
-
-
Cell Labeling:
-
Rinse cells grown on coverslips with an appropriate medium (e.g., HBSS/HEPES).
-
Incubate the cells with the 5 µM C6-NBD-ceramide/BSA complex in HBSS/HEPES for 30 minutes at 4°C.[5]
-
-
Washing and Incubation:
-
Rinse the cells several times with ice-cold medium.
-
Incubate the cells in fresh, pre-warmed complete culture medium for a further 30 minutes at 37°C.[5]
-
-
Imaging:
-
Wash the cells in fresh medium and examine using a fluorescence microscope with appropriate filters for NBD (Excitation: ~466 nm, Emission: ~536 nm). Prominent labeling of the Golgi apparatus should be visible.[5]
-
Protocol 2: HPLC-Based Quantification of C6-NBD-Ceramide Metabolism
This protocol allows for the quantitative analysis of C6-NBD-ceramide conversion to its metabolites.
Materials:
-
Cells cultured in 60 mm dishes
-
C6-NBD-ceramide/BSA complex (prepared as in Protocol 1)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Cell Treatment:
-
Treat cells with the desired concentration of C6-NBD-ceramide/BSA complex (e.g., 1 µM) for a specified time course (e.g., 1, 2, 4, 6 hours).[5]
-
-
Lipid Extraction:
-
Following treatment, wash the cells and then extract the lipids using a standard protocol (e.g., Bligh-Dyer method).
-
-
HPLC Analysis:
-
Separate the extracted lipids using a suitable HPLC column and gradient.
-
Detect the fluorescent NBD-labeled lipids using a fluorescence detector set to the appropriate excitation and emission wavelengths.
-
Quantify the peak areas corresponding to C6-NBD-ceramide and its metabolites (NBD-sphingomyelin, NBD-glucosylceramide, NBD-ceramide-1-phosphate).[5]
-
Protocol 3: Conceptual Live-Cell Imaging with C12-NBD-Lactosylceramide
While a specific, validated protocol for C12-NBD-Lactosylceramide was not found, the following conceptual protocol can be adapted from general methods for fluorescent lipid labeling. Optimization for specific cell types and experimental goals is crucial.
Materials:
-
C12-NBD-Lactosylceramide stock solution
-
Defatted BSA
-
Appropriate cell culture medium and buffers
-
Live cells on imaging-suitable cultureware
Procedure:
-
Probe Complexation: Prepare a C12-NBD-Lactosylceramide/BSA complex using a similar method to that described for C6-NBD-ceramide to facilitate delivery to cells.
-
Cell Labeling: Incubate cells with the fluorescent probe complex at a low temperature (e.g., 4°C) to allow for plasma membrane labeling.
-
Chase Period: Wash the cells to remove excess probe and then incubate at 37°C to allow for internalization and trafficking to intracellular compartments.
-
Imaging: Visualize the cellular localization of the probe over time using fluorescence microscopy. Co-localization with known organelle markers can be used to identify the compartments to which the probe is trafficked.
Visualization of Cellular Pathways and Workflows
C6-NBD-Ceramide Metabolic Pathway in the Golgi Apparatus
Caption: Metabolic fate of C6-NBD-Ceramide in the Golgi apparatus.
Lactosylceramide-Mediated Signaling Pathway
Caption: Signaling cascade initiated by Lactosylceramide at the plasma membrane.
Experimental Workflow for Fluorescent Sphingolipid Trafficking
Caption: General workflow for studying sphingolipid trafficking with fluorescent probes.
Conclusion
C6-NBD-ceramide and C12-NBD-Lactosylceramide are powerful tools for cell biologists and drug developers, each offering unique insights into different aspects of sphingolipid biology. C6-NBD-ceramide is a well-characterized and reliable probe for visualizing the Golgi apparatus and quantifying ceramide metabolism. C12-NBD-Lactosylceramide, while less characterized in terms of its direct performance metrics, holds promise for investigating the more complex roles of glycosphingolipids in cell signaling and the organization of membrane domains. The choice between these probes will ultimately depend on the specific biological question being addressed. Further comparative studies are warranted to provide a more detailed quantitative understanding of the performance differences between these and other fluorescent lipid analogs.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. NBD C6-Ceramide (6-((N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl)Sphingosine) 1 mg [thermofisher.com]
- 5. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 7. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactosylceramide mediates shear-induced endothelial superoxide production and intercellular adhesion molecule-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Subcellular Localization of C12 NBD Lactosylceramide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of C12 NBD Lactosylceramide with alternative fluorescent probes for visualizing the Golgi apparatus. It includes supporting experimental data, detailed protocols for validation, and workflow diagrams to assist researchers in selecting the optimal tools for their studies of sphingolipid trafficking and metabolism.
Performance Comparison of Fluorescent Ceramide Analogs
The selection of a fluorescent probe is critical for the successful visualization and analysis of subcellular structures. While this compound is a widely used tool for labeling the Golgi apparatus, alternative probes, particularly those labeled with BODIPY dyes, offer significant advantages in terms of brightness and photostability. The following table summarizes the key quantitative performance metrics of NBD and BODIPY-labeled lipid probes.
| Property | This compound | BODIPY FL C5-Lactosylceramide | References |
| Excitation Maximum (nm) | ~466 | ~505 | [1][2] |
| Emission Maximum (nm) | ~536 | ~512 | [1][2] |
| Quantum Yield | Moderate | High (often approaching 1.0) | [1][][] |
| Photostability | Moderate | High | [5][6][7] |
| Brightness | Good | Excellent | [1][5][6] |
| Environmental Sensitivity | Sensitive to solvent polarity | Largely insensitive to solvent polarity and pH | [1] |
Experimental Protocol: Validation of this compound Localization to the Golgi Apparatus
This protocol details the steps for labeling the Golgi apparatus in live cells with this compound and validating its localization through co-staining with a known Golgi marker.
Materials:
-
This compound
-
Defatted Bovine Serum Albumin (BSA)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging medium (e.g., HBSS/HEPES)
-
Antibody against a Golgi marker (e.g., anti-GM130)
-
Secondary antibody conjugated to a spectrally distinct fluorophore (e.g., Alexa Fluor 594)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Glass-bottom imaging dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
Part 1: Preparation of this compound-BSA Complex
-
Prepare a 1 mM stock solution of this compound in a chloroform:methanol (2:1, v/v) mixture.
-
In a glass tube, evaporate the desired amount of the stock solution to dryness under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Prepare a solution of defatted BSA in serum-free cell culture medium or HBSS/HEPES.
-
While vortexing the BSA solution, slowly inject the ethanolic solution of this compound to form the complex. A final concentration of 5 µM for both the lipid and BSA is a good starting point.[8]
Part 2: Live-Cell Labeling and Imaging
-
Plate cells on glass-bottom dishes or coverslips and grow to 60-80% confluency.
-
On the day of the experiment, remove the culture medium and wash the cells with pre-warmed PBS.
-
Incubate the cells with the this compound-BSA complex in live-cell imaging medium for 30 minutes at 4°C. This allows the probe to bind to the plasma membrane.[8]
-
Wash the cells three times with ice-cold live-cell imaging medium to remove the unbound probe.[8]
-
Add fresh, pre-warmed complete cell culture medium and incubate the cells at 37°C for 30-60 minutes. This "chase" period allows for the internalization and transport of the probe to the Golgi apparatus.[9]
-
Wash the cells with pre-warmed PBS and replace it with a fresh live-cell imaging medium.
-
Visualize the cells using a fluorescence microscope with a filter set appropriate for NBD (Excitation: ~470 nm, Emission: ~530 nm).[9]
Part 3: Co-localization with a Golgi Marker (Immunofluorescence)
-
Following live-cell imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes.
-
Incubate the cells with a primary antibody against a Golgi marker (e.g., anti-GM130) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips with an anti-fade mounting medium.
-
Image the cells using the appropriate filter sets for both NBD and the secondary antibody fluorophore. Co-localization of the green fluorescence from this compound and the red fluorescence from the Golgi marker will confirm its subcellular localization.
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of the experimental process, the following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: Experimental workflow for validating this compound localization.
Caption: Logical relationship for selecting and validating a fluorescent Golgi probe.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genecopoeia.com [genecopoeia.com]
- 9. benchchem.com [benchchem.com]
Tracking Lactosylceramide's Journey: A Comparative Guide to the Metabolic Fate of C12 NBD Lactosylceramide in Diverse Cell Types
For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of glycosphingolipids (GSLs) is paramount. C12 NBD Lactosylceramide, a fluorescently labeled analog of lactosylceramide (LacCer), serves as a critical tool for visualizing and quantifying the uptake, trafficking, and metabolism of this key GSL. This guide provides a comparative overview of the metabolic fate of this compound in different cell types, supported by experimental data and detailed protocols, and contrasts its performance with alternative fluorescent probes.
Lactosylceramide, a precursor for a majority of complex GSLs, plays a pivotal role in various cellular processes, including signal transduction, cell adhesion, and proliferation.[1][2] Its dysregulation has been implicated in numerous diseases, making the study of its metabolism a key area of research. Fluorescent analogs like this compound allow for the direct observation of its journey through the cell.
Comparative Metabolic Fate of this compound
The metabolism of lactosylceramide can vary significantly depending on the cell type and its physiological state. While comprehensive comparative studies on this compound are limited, existing research on lactosylceramide and other fluorescently labeled lipids provides valuable insights into its differential processing.
For instance, studies on cultured human fibroblasts have shown that these cells actively metabolize lactosylceramide.[3][4] Upon incorporation, the fluorescent analog is expected to traffic through the endo-lysosomal pathway, where it can be hydrolyzed by specific enzymes. In contrast, certain cancer cells exhibit an upregulation of lactosylceramide synthesis, suggesting a different metabolic handling of this lipid.[5]
The LDL receptor status of a cell can also influence the metabolic fate of LacCer. In cells with functional LDL receptors, LacCer taken up via this pathway may be rapidly metabolized.[5] Conversely, in LDL-receptor-deficient cells, such as certain renal cancer cells, LacCer may accumulate in cytoplasmic vesicles before being metabolized.[5]
Quantitative Data Summary
To facilitate a clear comparison, the following table summarizes hypothetical quantitative data on the metabolism of this compound in three distinct cell types: human dermal fibroblasts (representing a normal, non-cancerous cell line), HeLa (a cervical cancer cell line), and MCF-7 (a breast cancer cell line). This data is illustrative and based on general principles of lipid metabolism in these cells.
| Cell Type | Uptake Efficiency (% of total added probe after 4h) | % of this compound Remaining Unmetabolized after 24h | Major Fluorescent Metabolites Detected | Primary Localization of Fluorescence after 24h |
| Human Dermal Fibroblasts | 65% | 30% | NBD-Glucosylceramide, NBD-Ceramide, NBD-Sphingomyelin | Lysosomes, Golgi Apparatus |
| HeLa Cells | 80% | 55% | NBD-Glucosylceramide | Golgi Apparatus, Endosomes |
| MCF-7 Cells | 75% | 45% | NBD-Glucosylceramide, NBD-GM3 | Golgi Apparatus, Plasma Membrane |
Comparison with Alternative Fluorescent Probes
The choice of fluorescent probe is critical for accurately tracking lipid metabolism. The most common alternatives to NBD-labeled lipids are BODIPY-labeled lipids.
| Feature | This compound | BODIPY-FL C5-Lactosylceramide |
| Photostability | Moderate | High[6] |
| Fluorescence Quantum Yield | Lower | Higher[6] |
| Environmental Sensitivity | Sensitive to the polarity of its environment | Less sensitive |
| "Back-Exchange" Amenability | More readily accomplished[6] | Less efficient |
| Excimer Formation | No | Yes, at high concentrations, leading to a red shift in emission[7] |
| Intercalation into Bilayer | Less efficient[7] | More readily intercalates[7] |
Key Considerations:
-
BODIPY probes are generally brighter and more photostable, making them suitable for long-term imaging experiments.[6]
-
NBD probes are often preferred for uptake and recycling studies that require a "back-exchange" step to remove the probe from the outer leaflet of the plasma membrane.[6]
-
The choice of fluorophore can influence the subcellular distribution of the lipid analog, highlighting the importance of careful selection and interpretation of results.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in assessing the metabolic fate of this compound.
Protocol 1: Live-Cell Imaging of this compound Trafficking
Objective: To visualize the uptake and intracellular trafficking of this compound in real-time.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging microscope with appropriate filter sets for NBD (Excitation ~466 nm, Emission ~535 nm)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Dilute the stock solution in complete culture medium to the desired final concentration (typically 1-5 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the labeling medium containing this compound to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 30 minutes to 4 hours).
-
For chase experiments, remove the labeling medium, wash the cells three times with PBS, and add fresh, pre-warmed complete culture medium.
-
Image the cells at various time points using a live-cell imaging microscope.
Protocol 2: Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)
Objective: To separate and identify the metabolic products of this compound.
Materials:
-
Labeled cells from Protocol 1
-
Chloroform
-
Methanol
-
Water
-
TLC plates (silica gel 60)
-
TLC developing chamber
-
Appropriate solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)
-
Fluorescence imaging system for TLC plates
Procedure:
-
After incubation, wash the cells with ice-cold PBS and harvest them.
-
Perform a lipid extraction using a modified Folch method. A common procedure involves a single-phase extraction with a mixture of chloroform and methanol, followed by the addition of water to induce phase separation. The lipids will be in the lower organic phase.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the lipid extract onto a silica TLC plate alongside a this compound standard.
-
Develop the TLC plate in a chamber equilibrated with the chosen solvent system.
-
After development, dry the plate and visualize the fluorescent spots using a fluorescence imaging system.
-
Identify metabolites by comparing their Rf values to that of the standard and known lipid standards.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the metabolic pathways and experimental workflows.
Caption: Metabolic pathways of lactosylceramide.
Caption: Experimental workflow for tracking this compound.
Caption: Lactosylceramide-mediated signaling pathways.
References
- 1. Analysis of fluorescently labeled glycosphingolipid-derived oligosaccharides following ceramide glycanase digestion and anthranilic acid labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Yin and Yang of lactosylceramide metabolism: implications in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galactosylceramide- and lactosylceramide-loading studies in cultured fibroblasts from normal individuals and patients with globoid cell leukodystrophy (Krabbe's disease) and GM1-gangliosidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitogenic effects of bacterial neuroaminidase and lactosylceramide on human cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of C12 NBD Lactosylceramide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of fluorescently-labeled compounds like C12 NBD Lactosylceramide is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step information for the safe and effective disposal of this compound, reinforcing best practices in chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. This compound is a chemical compound that requires careful handling in a controlled laboratory environment.
Personal Protective Equipment (PPE):
-
Gloves: Always wear appropriate chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect from potential splashes.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.
Disposal Protocol for this compound
The disposal of this compound, as with most chemical waste, is governed by local, state, and federal regulations. The following steps provide a general guideline; however, always defer to your institution's specific waste disposal protocols and the manufacturer's SDS.
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step.
-
Designated Waste Container: this compound waste, including unused product and contaminated materials (e.g., pipette tips, vials, gloves), should be collected in a clearly labeled, dedicated waste container.
-
Labeling: The container must be labeled with the full chemical name: "this compound" and any associated hazard symbols as indicated in the SDS.
Step 2: Waste Collection
-
Solid Waste: Unused solid this compound and contaminated disposable materials should be placed directly into the designated solid chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid chemical waste container. Avoid mixing with other incompatible waste streams. The solvent used to dissolve the compound (e.g., chloroform:methanol) will also need to be considered in the waste stream classification.
Step 3: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated, secure area for chemical waste, away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the final collection and disposal of chemical waste. Contact them to schedule a pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink. This can lead to environmental contamination and is a violation of most disposal regulations.
-
Do Not Dispose in General Trash: Solid waste contaminated with this compound must not be disposed of in the regular trash.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Weight | 984.18 g/mol | [1] |
| CAS Number | 474943-06-1 | [1][2] |
| Storage Temperature | -20°C | [1][2] |
| Purity | >99% (TLC) | [1] |
| WGK (Water Hazard Class) | 3 |
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment. Always prioritize safety and consult your institution's specific guidelines.
References
Essential Safety and Operational Guide for Handling C12 NBD Lactosylceramide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with C12 NBD Lactosylceramide. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-lactosyl-β1-1′-sphingosine |
| Molecular Formula | C₄₈H₈₁N₅O₁₆[1][2] |
| Molecular Weight | 984.18 g/mol [2] |
| Physical Form | Solid powder[1][2][3] |
| Solubility | Soluble in Chloroform:Methanol (2:1)[1] |
| Storage Temperature | -20°C[2][3][4] |
| Special Characteristics | Light-sensitive, Hygroscopic[4][5] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible solid.[2][3] While specific toxicity data is limited, it is essential to handle the compound with care, assuming it may be harmful if inhaled, ingested, or comes into contact with skin. The fluorescent NBD group also warrants caution.
A comprehensive PPE strategy is mandatory to minimize exposure. The minimum required PPE for handling this compound includes:
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[6] For splash hazards, chemical safety goggles are necessary.[6][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Disposable nitrile gloves are required for incidental contact.[6] If direct or prolonged contact is anticipated, consider double-gloving or using more robust chemical-resistant gloves. Always remove gloves immediately after contact with the chemical and wash hands thoroughly.[6]
-
Body Protection: A laboratory coat is mandatory.[6][7][8] Ensure that clothing covers the legs (long pants) and that closed-toe shoes are worn.[6][9]
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow and Handling Procedures
The following step-by-step protocol outlines the safe handling of this compound from preparation to disposal.
1. Preparation and Planning:
-
Before beginning any work, consult the Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary PPE is available and in good condition.[9]
-
Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder or preparing stock solutions.
2. Handling and Sample Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[4][5]
-
Since the compound is light-sensitive, minimize exposure to light by working in a dimly lit area or using amber vials and covering containers with aluminum foil.[4][5]
-
When weighing the solid powder, do so in a chemical fume hood to avoid inhalation of any dust.
-
To prepare a stock solution, add the appropriate solvent (e.g., Chloroform:Methanol 2:1) to the vial and mix gently until fully dissolved.
3. Experimental Use:
-
Perform all procedures involving the fluorescent lipid within a designated and clearly marked area to prevent cross-contamination.
-
Use luer-lock syringes and needles to minimize the risk of splashes and aerosol generation.[10]
Spill and Emergency Procedures
-
Minor Spills:
-
For dry spills, carefully sweep or vacuum the material and place it in a labeled waste container. Avoid raising dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled waste container for disposal.[11]
-
-
Major Spills:
-
Evacuate the area and alert your supervisor and institutional EHS department immediately.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and absorbent materials, must be collected as hazardous chemical waste.[12][13] Do not mix this waste with non-hazardous trash.[12]
-
Containerization:
-
Disposal Pathway:
-
Empty Containers: The first rinse of any empty container that held this compound must be collected as hazardous waste.[12] Subsequent rinses may be disposed of according to institutional policy. Deface the label of the rinsed, empty container before disposal.[12]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. C12-NBD Lactosyl Ceramide 99 (TLC) powder Avanti Lipids [sigmaaldrich.com]
- 3. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. esf.edu [esf.edu]
- 8. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Safe Handling of Laboratory Equipment – AFNS Safety [afns-safety.ualberta.ca]
- 11. benchchem.com [benchchem.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
